Product packaging for Lead chromate(Cat. No.:CAS No. 7758-97-6)

Lead chromate

Cat. No.: B147949
CAS No.: 7758-97-6
M. Wt: 323 g/mol
InChI Key: MOUPNEIJQCETIW-UHFFFAOYSA-N
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Description

Lead chromate (PbCrO₄) is an inorganic compound of significant interest in materials science and toxicological research. Its primary historical and industrial application is as a bright yellow pigment, known as chrome yellow, in industrial coatings, paints, and ceramics . This makes it a valuable compound for researching the stability and degradation of historical pigments and for developing modern, high-performance coating systems . From a toxicological perspective, this compound presents a complex subject for studying the health impacts of co-exposure to lead and hexavalent chromium. Research indicates its toxicity arises from a multi-faceted mechanism. Upon particulate internalization and dissolution in biological systems, the compound generates reactive oxygen species (ROS), leading to oxidative stress, DNA damage such as single-strand breaks, and the inhibition of DNA repair processes . The ionic lead released can contribute to cellular toxicity by disrupting enzyme function and forming inclusion bodies, while the chromate anion is known to be clastogenic, causing chromosomal aberrations . Its use as an adulterant in spices, such as in the 2023 contaminated cinnamon applesauce incident, underscores its real-world impact and highlights its relevance in public health and food safety research . Studies on occupational exposure in smelters and battery workers continue to inform the risk assessment of metal mixtures and the role of co-factors like smoking in the multifactorial genesis of diseases, including lung cancer . This reagent is intended solely for controlled in vitro research to elucidate these intricate toxicological pathways and for material science applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula PbCrO4<br>CrO4P B147949 Lead chromate CAS No. 7758-97-6

Properties

IUPAC Name

dioxido(dioxo)chromium;lead(2+)
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InChI

InChI=1S/Cr.4O.Pb/q;;;2*-1;+2
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InChI Key

MOUPNEIJQCETIW-UHFFFAOYSA-N
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Canonical SMILES

[O-][Cr](=O)(=O)[O-].[Pb+2]
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Molecular Formula

PbCrO4, CrO4Pb
Record name LEAD CHROMATE
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Related CAS

11119-70-3 (Parent), Array
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Record name Chromic acid (H2CrO4), lead(2 ) salt
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DSSTOX Substance ID

DTXSID1064792
Record name Lead(II) chromate
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Molecular Weight

323 g/mol
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Physical Description

Lead chromate appears as yellow or orange-yellow powder. One of the most insoluble salts. Basic lead chromates are used as pigments. (NTP, 1992), Bright yellow solid; Low water solubility (5.8 ug/L); [ACGIH], YELLOW-TO-ORANGE-YELLOW CRYSTALLINE POWDER., Yellow or orange-yellow crystals or powder.
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Boiling Point

Decomposes (NTP, 1992), Decomposes, not available (decomposes when heated), 482 °F (decomposes)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.2 mg/L, In water, 0.17 mg/L at 20 °C, In water, 0.058 mg/L at 25 °C, Insoluble in acetic acid; soluble in dilute nitric acid and in solutions of fixed alkali hydroxides, Soluble in acid; insoluble in ammonia, Solubility in water at 25 °C: none
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Density

6.12 at 59 °F (NTP, 1992) - Denser than water; will sink, 6.12 g/cu cm, 6.3 g/cm³, 6.12 at 59 °F
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Vapor Pressure

Approximately 0 mm Hg
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Color/Form

Yellow or orange-yellow powder, Yellow-orange monoclinic crystals, Orthorhombic: yellow crystals; monoclinic: orange crystals; tetragonal: red crystals

CAS No.

7758-97-6, 11119-70-3, 15804-54-3, 1344-37-2
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Melting Point

1551 °F (NTP, 1992), 844 °C, 1551 °F
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Foundational & Exploratory

A Technical Guide to the Synthesis of Lead Chromate via Chemical Co-Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of lead chromate (PbCrO₄) through chemical co-precipitation, a robust and widely utilized method for producing this inorganic compound. This document provides a comprehensive overview of the synthesis process, including detailed experimental protocols, a summary of key quantitative data, and visualizations of the procedural workflow and influencing factors.

Introduction

This compound, a vibrant yellow pigment historically known as chrome yellow, is synthesized through the reaction of a soluble lead(II) salt with a soluble chromate or dichromate salt in an aqueous solution. The chemical co-precipitation method is favored for its simplicity and the ability to control the physicochemical properties of the final product, such as particle size, morphology, and crystallinity, by carefully manipulating reaction conditions. These properties are critical for its various industrial applications, though its use has been curtailed due to the toxicity of lead and hexavalent chromium.[1]

The fundamental reaction involves the double displacement of ions in solution, leading to the formation of insoluble this compound, which precipitates out. Common reactants include lead(II) nitrate or lead(II) acetate and potassium chromate or potassium dichromate.[2]

Experimental Protocols

The following section outlines detailed methodologies for the synthesis of this compound via chemical co-precipitation, derived from various scientific sources.

Protocol 1: Synthesis from Lead(II) Acetate and Potassium Chromate

This protocol describes a common laboratory procedure for the synthesis of this compound.

Materials:

  • Lead(II) acetate (Pb(CH₃COO)₂)

  • Potassium chromate (K₂CrO₄)

  • Dilute acetic acid

  • Distilled water

Procedure:

  • Dissolve 5.0 g of lead(II) acetate in 100 mL of distilled water.

  • Add approximately 1 mL of dilute acetic acid to the lead acetate solution to prevent hydrolysis.

  • In a separate beaker, dissolve 3.0 g of potassium chromate in 50 mL of distilled water.

  • Slowly add the potassium chromate solution to the lead acetate solution while stirring continuously.

  • A yellow precipitate of this compound will form immediately.

  • Heat the mixture to boiling to encourage complete precipitation and particle growth.

  • Allow the precipitate to settle, then wash it by decantation with distilled water several times.

  • Filter the precipitate using a funnel and filter paper.

  • Dry the collected this compound in an oven at a controlled temperature.

Protocol 2: Nanoparticle Synthesis from Lead(II) Chloride and Potassium Chromate

This protocol is tailored for the synthesis of this compound nanoparticles.[2]

Materials:

  • Lead(II) chloride (PbCl₂)

  • Potassium chromate (K₂CrO₄)

  • Distilled water

Procedure:

  • Prepare 0.1 M aqueous solutions of lead(II) chloride and potassium chromate separately.

  • Mix the two solutions under magnetic stirring.

  • A precipitate will form, which is then separated from the reaction mixture.

  • Wash the precipitate multiple times with distilled water and then with ethanol.

  • The washed precipitate is dried and then ground using an agate mortar to obtain a fine powder of this compound nanoparticles.[2]

Protocol 3: Synthesis from Lead(II) Nitrate and Potassium Chromate for Yield Determination

This protocol is designed for quantitative analysis, specifically for calculating the percent yield of the reaction.

Materials:

  • 0.10 M Potassium chromate (K₂CrO₄) solution

  • 0.11 M Lead(II) nitrate (Pb(NO₃)₂) solution

  • Distilled water

Procedure:

  • Measure 50 mL of 0.10 M potassium chromate solution into a 250 mL beaker.

  • With continuous stirring, slowly add 50 mL of 0.11 M lead(II) nitrate solution.

  • Continue stirring the mixture for 5 minutes to ensure a complete reaction.

  • To check for completion, allow the precipitate to settle and add a few more drops of the lead(II) nitrate solution. If more precipitate forms, continue adding the solution until no more precipitate is observed.

  • Filter the precipitate using a pre-weighed filter paper.

  • Wash the precipitate on the filter paper with distilled water to remove any soluble impurities. Test the filtrate for the presence of lead ions to ensure thorough washing.

  • Dry the filter paper with the precipitate in an oven until a constant weight is achieved.

  • Calculate the actual yield and compare it to the theoretical yield to determine the percent yield.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis experiments, highlighting the influence of different parameters on the final product.

PrecursorsMolar Ratio (Pb²⁺:CrO₄²⁻)Temperature (°C)Yield (%)Particle Size (nm)MorphologyReference
Pb(CH₃COO)₂ + K₂CrO₄Not specifiedBoiling86.9Not specifiedCrystalline Powder
Pb(NO₃)₂ + K₂CrO₄40:6080>9760-80Spherical Granules[3]
PbCl₂ + K₂CrO₄Not specifiedRoom TemperatureNot specified70.423Tetrahedral[2][4]
Pb(NO₃)₂ + K₂CrO₄1:1Room Temperature85Not specifiedPrecipitate
Parameter InvestigatedCondition 1Outcome 1Condition 2Outcome 2Reference
Temperature10 °C~40% precipitation efficiency40 °C~60% precipitation efficiency[3]
Pb(NO₃)₂ Concentration2%60.7% chromate precipitation10%97.62% chromate precipitation[3]
pHManipulation of pHFormation of different polymorphsManipulation of pHFormation of different phases
Reactant Molar RatioManipulation of Pb(Ac)₂:K₂CrO₄ ratioFormation of different polymorphsManipulation of Pb(Ac)₂:K₂CrO₄ ratioFormation of different phases

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow for this compound synthesis and the key factors influencing the final product's characteristics.

experimental_workflow cluster_precursors Precursor Preparation cluster_reaction Co-Precipitation Reaction cluster_processing Post-Precipitation Processing Pb_sol Lead(II) Salt Solution (e.g., Pb(NO3)2, Pb(CH3COO)2) Mixing Mixing of Solutions (Controlled Addition & Stirring) Pb_sol->Mixing Cr_sol Chromate/Dichromate Salt Solution (e.g., K2CrO4, K2Cr2O7) Cr_sol->Mixing Precipitation Formation of PbCrO4 Precipitate Mixing->Precipitation Washing Washing (Decantation/Filtration) Precipitation->Washing Filtering Filtering Washing->Filtering Drying Drying (Oven) Filtering->Drying Final_Product This compound (PbCrO4) Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound via chemical co-precipitation.

influencing_factors cluster_params Controllable Parameters cluster_properties Product Characteristics Parameters Synthesis Parameters Temperature Temperature Parameters->Temperature pH pH Parameters->pH Concentration Reactant Concentration Parameters->Concentration Stirring Stirring Rate Parameters->Stirring Ratio Molar Ratio of Reactants Parameters->Ratio ParticleSize Particle Size Temperature->ParticleSize Crystallinity Crystallinity & Phase Temperature->Crystallinity Yield Yield & Purity Temperature->Yield Morphology Morphology pH->Morphology pH->Crystallinity Concentration->ParticleSize Concentration->Yield Stirring->ParticleSize Ratio->Morphology Ratio->Crystallinity Ratio->Yield

Caption: Key parameters influencing the characteristics of synthesized this compound.

Alternative Synthesis Methods

Beyond conventional co-precipitation, other methods can be employed to synthesize this compound, particularly for producing nanomaterials with specific properties.

  • Hydrothermal Synthesis: This method involves carrying out the precipitation reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.[5] It allows for the synthesis of highly crystalline nanomaterials with controlled morphologies, such as nanoparticles, nanorods, and nanoplates.[5] The use of surfactants like polyethylene glycol (PEG) can further influence the morphology of the final product.

  • Sonochemical Synthesis: This technique utilizes high-intensity ultrasound to induce acoustic cavitation in the reaction mixture. The extreme localized temperatures and pressures created by the collapse of cavitation bubbles can drive the chemical reaction and lead to the formation of nanoparticles with a uniform size distribution.[6][7]

Characterization Techniques

The synthesized this compound can be characterized using a variety of analytical techniques to determine its physical and chemical properties:

  • X-ray Diffraction (XRD): To identify the crystalline phase and determine the crystallite size.[2]

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the product.[2][3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in the material.[3]

  • Ultraviolet-Visible Spectroscopy (UV-Vis): To determine the optical properties, such as the band gap of the material.[2]

Conclusion

The chemical co-precipitation method is a versatile and effective technique for the synthesis of this compound. By carefully controlling experimental parameters such as temperature, pH, reactant concentrations, and stirring rate, the particle size, morphology, and yield of the final product can be tailored to meet the needs of specific applications. While this guide provides a comprehensive overview, further optimization of reaction conditions may be necessary to achieve desired material characteristics for advanced research and development purposes.

References

An In-depth Technical Guide to the Physicochemical Properties of Lead Chromate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of lead chromate (PbCrO₄) nanoparticles. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this nanomaterial for assessment, application, or safety evaluation. This document outlines synthesis and characterization methodologies, summarizes key quantitative data, and visualizes experimental workflows and toxicological pathways.

Core Physicochemical Properties

This compound nanoparticles exhibit unique size-dependent properties that differ significantly from their bulk form.[1] These characteristics are crucial for determining their behavior in various applications and biological systems. The primary properties are summarized in the tables below.

General and Structural Properties
PropertyValueCitation(s)
Chemical Formula PbCrO₄[2]
Molar Mass 323.19 g/mol [2]
Appearance Bright yellow to orange powder[2][3]
Crystal Structure Monoclinic (stable), Orthorhombic (metastable)[2][4]
Space Group P2₁/c[1]
Lattice Parameters a=7.145 Å; b=7.436 Å; c=6.795 Å[1]
Density ~6.12 g/cm³[2]
Melting Point 844 °C (decomposes on further heating)[3][5]
Nanoparticle-Specific Characteristics
PropertyValueCitation(s)
Particle Size (Width) ~70.43 nm (synthesis-dependent)[1][6][7]
Morphology Tetrahedral, well-crystallized particles[1][6]
Optical Property Band Gap: 4.4 eV[1][6]
Solubility in Water Very low (~0.17 mg/L at 20 °C)[8]
Solubility (Other) Soluble in strong acids and alkalis; insoluble in acetic acid[9]

Experimental Protocols

The synthesis and characterization of this compound nanoparticles involve precise chemical and analytical methods. The protocols detailed below are based on established methodologies cited in the literature.

Synthesis: Chemical Co-Precipitation Method

This is a common, cost-effective "bottom-up" method for synthesizing this compound nanoparticles.[1]

Materials:

  • Lead (II) chloride (PbCl₂) or Lead (II) nitrate (Pb(NO₃)₂)

  • Potassium chromate (K₂CrO₄)

  • Distilled water

  • Ethanol

  • Magnetic stirrer

  • Agate mortar

Procedure:

  • Solution Preparation: Prepare 0.1M aqueous solutions of the lead salt (e.g., lead chloride) and potassium chromate separately in distilled water.[1]

  • Mixing: While vigorously stirring using a magnetic stirrer, add the potassium chromate solution to the lead salt solution. A precipitate of this compound will form immediately.[1]

  • Washing: Separate the precipitate from the reaction mixture. Wash the collected precipitate multiple times with distilled water and then with ethanol to remove unreacted precursors and impurities.[1]

  • Drying: Dry the washed precipitate to remove residual water and ethanol.

  • Grinding: Thoroughly grind the dried precipitate using an agate mortar to obtain a fine, homogenous nanoparticle powder.[1]

Characterization Methods

1. X-Ray Diffraction (XRD):

  • Purpose: To determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[1]

  • Methodology: The powdered sample is exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as a function of the diffraction angle (2θ). The crystallite size (D) can be calculated using the Debye-Scherrer equation:

    • D = (Kλ) / (β cosθ)

    • Where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.[1]

2. Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the surface morphology, shape, and size distribution of the nanoparticles.[1]

  • Methodology: The nanoparticle powder is mounted on a sample holder and coated with a conductive material (e.g., gold). A focused beam of high-energy electrons is scanned across the surface. The signals from the interaction of the electrons with the sample (secondary electrons, backscattered electrons) are collected to form an image of the topography and composition.[1][6]

3. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To identify the functional groups present in the sample and confirm the formation of this compound.[1]

  • Methodology: The nanoparticle sample is mixed with potassium bromide (KBr) and pressed into a pellet. An infrared beam is passed through the sample, and the instrument measures the absorption of infrared radiation at various wavelengths, revealing the characteristic vibrational frequencies of the chemical bonds.[1]

4. UV-Visible Spectroscopy (UV-Vis):

  • Purpose: To determine the optical properties, specifically the band gap of the nanoparticles.[1]

  • Methodology: The nanoparticles are dispersed in a suitable solvent, and the absorbance of light is measured across a range of wavelengths (typically 200-800 nm). The band gap energy can be estimated from the absorption spectrum.[1]

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis S1 Prepare 0.1M PbCl₂ Solution S3 Mix Solutions (Co-Precipitation) S1->S3 S2 Prepare 0.1M K₂CrO₄ Solution S2->S3 S4 Wash Precipitate (Water & Ethanol) S3->S4 S5 Dry & Grind Nanoparticles S4->S5 C1 XRD (Crystal Structure, Size) S5->C1 Sample C2 SEM (Morphology, Shape) S5->C2 Sample C3 FTIR (Functional Groups) S5->C3 Sample C4 UV-Vis (Optical Properties) S5->C4 Sample A1 Physicochemical Properties Report C1->A1 C2->A1 C3->A1 C4->A1 G cluster_uptake Cellular Uptake cluster_chromium Chromium (Cr⁶⁺) Pathway cluster_lead Lead (Pb²⁺) Pathway cluster_damage Cellular Damage Mechanisms PbCrO4 PbCrO₄ Nanoparticle Uptake Phagocytosis / Endocytosis PbCrO4->Uptake Cr6 Cr⁶⁺ (Hexavalent) Uptake->Cr6 Pb2 Pb²⁺ Ion Release Uptake->Pb2 Reduction Intracellular Reduction Cr6->Reduction Cr_Intermediates Cr⁵⁺, Cr⁴⁺ (Reactive Intermediates) Reduction->Cr_Intermediates Cr3 Cr³⁺ (Trivalent) Cr_Intermediates->Cr3 ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Cr_Intermediates->ROS Generates DNA_Damage DNA Damage (Strand Breaks, Adducts) Cr3->DNA_Damage Forms Adducts DNA_Repair_Inhibition Inhibition of DNA Repair Enzymes Pb2->DNA_Repair_Inhibition Pb2->ROS DNA_Repair_Inhibition->DNA_Damage Exacerbates ROS->DNA_Damage Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis

References

An In-depth Technical Guide to the Crystal Structure and Polymorphs of Lead Chromate (PbCrO₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic forms of lead chromate (PbCrO₄). It details the crystallographic properties, stability, and synthesis of its various polymorphs, supported by experimental protocols and data visualizations.

Introduction to this compound Polymorphism

Lead(II) chromate (PbCrO₄) is an inorganic compound known for its vibrant yellow color and its use as a pigment, famously known as chrome yellow.[1][2] It exists in several polymorphic forms, each with a distinct crystal structure and properties. The stable ambient-pressure form is monoclinic, but orthorhombic and tetragonal polymorphs can also be synthesized.[1][3] These unstable forms are often stabilized by the inclusion of isostructural ions, such as sulfate or molybdate, which is a key principle in the production of a range of chrome-based pigments.[3][4] Under high pressure, this compound undergoes phase transitions to other structures.[5][6] Understanding these structures is crucial for controlling the material's properties for various applications.

Crystal Structure of this compound Polymorphs

This compound's polymorphism is characterized by three primary forms at ambient pressure and additional phases under high pressure.

Monoclinic this compound (Crocoite)

The most stable and common polymorph of this compound is the monoclinic form, which occurs naturally as the mineral crocoite.[1][7][8][9] It crystallizes in the P2₁/n space group and adopts the monazite structure type.[5][10] In this structure, the lead(II) ion is in a distorted coordination sphere, surrounded by eight oxygen atoms from neighboring tetrahedral chromate (CrO₄²⁻) anions.[1][2] The Pb-O bond distances range from 2.53 to 2.80 Å.[1][2]

Orthorhombic this compound

An unstable polymorph of this compound is the orthorhombic form, which has a greenish-yellow color.[1][3] This polymorph is isostructural with the mineral anglesite (PbSO₄).[3][11] Its formation and stability can be promoted by the presence of sulfate ions.[3] The structure belongs to the Pnma space group.[11][12]

Tetragonal this compound

A second unstable polymorph is the tetragonal form, which is red-orange.[1][3] This phase is isomorphous with lead molybdate (PbMoO₄) and its stability is enhanced by the presence of molybdate ions.[3]

High-Pressure Polymorphs

Recent studies have revealed that under high pressure, this compound undergoes phase transitions. At approximately 4.5 GPa, the ambient-pressure monoclinic (monazite-type) structure transforms into a tetragonal scheelite-type structure with the space group I4₁/a.[5] For PbCrO₄ nanorods, a transition to a different monoclinic polymorph (AgMnO₄-type) has been observed at around 8.5 GPa.[6]

Data Presentation: Crystallographic Properties

The crystallographic data for the known polymorphs of this compound are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Ambient-Pressure Polymorphs of this compound

PropertyMonoclinic (Crocoite)OrthorhombicTetragonal
Crystal System Monoclinic[7][8][13]Orthorhombic[1][3]Tetragonal[1][3]
Space Group P2₁/n[5]Pnma[11][12]-
Lattice Parameters
a (Å)7.12[14]8.67[11][12]-
b (Å)7.44[14]5.59[11][12]-
c (Å)6.80[14]7.13[11][12]-
α (°)9090-
β (°)102.4[14]90-
γ (°)9090-
Natural Mineral Crocoite[1]--
Color Orange-yellow to red[3]Greenish-yellow[1]Red-orange[1]
Stability Stable[1][3]Unstable[1][3]Unstable[1][3]

Table 2: Crystallographic Data for High-Pressure Polymorphs of this compound

PropertyTetragonal (Scheelite-type)Monoclinic (AgMnO₄-type)
Crystal System Tetragonal[5]Monoclinic[6]
Space Group I4₁/a[5]P2₁/m
Formation Pressure ~4.5 GPa[5]~8.5 GPa (nanorods)[6]
Lattice Parameters
a (Å)5.1102[5]6.942
b (Å)5.1102[5]5.553
c (Å)12.213[5]5.666
α (°)9090
β (°)90113.19
γ (°)9090

Experimental Protocols

Synthesis of this compound Polymorphs by Precipitation

This protocol describes a general method for synthesizing this compound via precipitation, which can be adapted to favor the formation of specific polymorphs.

Objective: To synthesize this compound by reacting aqueous solutions of a soluble lead salt and a soluble chromate salt.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂) or Lead(II) acetate (Pb(CH₃COO)₂)

  • Potassium chromate (K₂CrO₄) or Sodium chromate (Na₂CrO₄)

  • (Optional) Potassium sulfate (K₂SO₄) or Sodium molybdate (Na₂MoO₄) for stabilizing unstable polymorphs

  • Deionized water

  • Beakers, graduated cylinders, stirring equipment

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Solution Preparation: Prepare a 0.1 M solution of the lead salt (e.g., Pb(NO₃)₂) and a 0.1 M solution of the chromate salt (e.g., K₂CrO₄) in separate beakers using deionized water.

  • Precipitation: While stirring vigorously, slowly add the chromate solution to the lead salt solution at room temperature (25°C).[11][12] A yellow precipitate of this compound will form immediately.

    • To favor the orthorhombic form: Co-precipitate with a sulfate salt. Add a calculated amount of K₂SO₄ to the chromate solution before mixing. The resulting precipitate will be a Pb(CrO₄)₁₋ₓ(SO₄)ₓ solid solution.[1]

    • To favor the tetragonal form: Co-precipitate with a molybdate salt in a similar manner.

  • Digestion: Continue stirring the mixture for a period (e.g., 30 minutes) to allow the precipitate to age.

  • Filtration and Washing: Separate the precipitate from the solution by filtration. Wash the collected solid several times with deionized water to remove any unreacted ions.

  • Drying: Dry the final product in an oven at a moderate temperature (e.g., 110-120°C) until a constant weight is achieved.[15]

Characterization by X-ray Powder Diffraction (XRPD)

This protocol outlines the procedure for analyzing the crystal structure of the synthesized this compound powder.

Objective: To identify the polymorphic form and determine the lattice parameters of the synthesized this compound.

Instrumentation:

  • X-ray powder diffractometer with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å)

  • Sample holder

  • Data acquisition and analysis software

Procedure:

  • Sample Preparation: Finely grind the dried this compound powder using a mortar and pestle to ensure random crystal orientation. Pack the powder into the sample holder, ensuring a flat, smooth surface.

  • Data Collection: Mount the sample holder in the diffractometer. Set the instrument parameters (e.g., 2θ scan range from 10° to 80°, step size of 0.02°, scan speed). Initiate the X-ray scan.

  • Data Analysis:

    • Phase Identification: Compare the experimental diffraction pattern (peak positions and intensities) with standard patterns from crystallographic databases (e.g., ICDD PDF) for monoclinic (crocoite), orthorhombic (anglesite-type), and other this compound phases.

    • Lattice Parameter Refinement: Use diffraction analysis software (e.g., GSAS-II, FullProf) to perform a Rietveld refinement or Le Bail fitting of the pattern. This will yield precise lattice parameters (a, b, c, α, β, γ) for the identified phase.[11][12]

Visualizations

Logical Relationships of PbCrO₄ Polymorphs

PbCrO4_Polymorphs cluster_conditions Controlling Factors cluster_polymorphs This compound (PbCrO4) Polymorphs Temp Temperature Mono Monoclinic (Stable, Monazite-type) Temp->Mono Standard Conditions Pressure Pressure HighP High-Pressure Phases (e.g., Scheelite-type) Pressure->HighP > 4.5 GPa Ions Co-precipitating Ions Ortho Orthorhombic (Metastable) Ions->Ortho + SO4²⁻ Tetra Tetragonal (Metastable) Ions->Tetra + MoO4²⁻ Ortho->Mono Transformation Tetra->Mono Transformation HighP->Mono Pressure Release

Caption: Relationship between PbCrO₄ polymorphs and influencing factors.

Experimental Workflow for Synthesis and Characterization

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis prep Prepare 0.1M Pb(NO₃)₂ and 0.1M K₂CrO₄ solutions mix Mix solutions with stirring (Co-precipitate with SO₄²⁻/MoO₄²⁻ if needed) prep->mix age Age the precipitate mix->age filter Filter and wash the solid age->filter dry Dry the PbCrO₄ powder filter->dry xrd X-Ray Powder Diffraction (XRPD) dry->xrd Powder Sample raman Raman Spectroscopy dry->raman sem SEM / EDX dry->sem phase_id Phase Identification xrd->phase_id lattice Lattice Parameter Refinement xrd->lattice vibrational Vibrational Modes raman->vibrational morphology Morphology & Composition sem->morphology

Caption: Workflow for PbCrO₄ synthesis and structural characterization.

References

The Solubility of Lead Chromate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of lead chromate (PbCrO₄) in various solvents. This compound, a bright yellow inorganic pigment, is notoriously insoluble in water, a characteristic that has significant implications for its toxicological profile and bioavailability. Understanding its solubility behavior in different chemical environments is crucial for risk assessment, environmental remediation, and the development of analytical methods.

Quantitative Solubility Data

The solubility of this compound is low in aqueous solutions but is influenced by temperature and the presence of other substances. The following table summarizes the quantitative solubility data for this compound in different solvents.

Solvent SystemSolubilityTemperature (°C)Solubility Product (Ksp)Notes
Water0.17 mg/L20-
Water0.058 mg/L25-
Water0.00001720 g/100 mL20-Equivalent to 0.172 mg/L.
Water4.5 x 10⁻⁵ g/LNot Specified1.93 x 10⁻¹⁴Calculated from the provided solubility.
Water-252.0 x 10⁻¹⁶
Water-Not Specified2.3 x 10⁻¹³
Water-Not Specified2.8 x 10⁻¹³
Water-Not Specified3 x 10⁻¹³
Dilute Nitric AcidSolubleNot Specified-Dissolves due to the reaction of the chromate ion with H⁺ to form dichromate or chromic acid.
Acetic AcidInsolubleNot Specified-
Fixed Alkali Hydroxides (e.g., NaOH)SolubleNot Specified-Forms plumbite complexes.
AmmoniaInsolubleNot Specified-
Oils / Organic SolventsInsolubleNot Specified-

Experimental Protocols

Determining the solubility of a sparingly soluble salt like this compound requires precise and carefully controlled experimental procedures. The following outlines a general methodology for the gravimetric determination of this compound, which can be adapted to assess its solubility in various solvents.

Protocol: Gravimetric Determination of this compound

This protocol is based on the precipitation of this compound from a solution containing lead(II) ions.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂) solution of known concentration

  • Potassium chromate (K₂CrO₄) solution

  • Solvent of interest (e.g., deionized water, dilute acid, dilute base)

  • 0.1% Nitric Acid (for washing)

  • Beakers

  • Graduated cylinders

  • Stirring rods

  • Filter crucibles (sintered glass or porous porcelain)

  • Suction filtration apparatus

  • Drying oven

  • Analytical balance

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess of solid this compound to a known volume of the solvent of interest in a beaker.

    • Stir the mixture continuously for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached and a saturated solution is formed.

    • Allow the undissolved solid to settle.

  • Separation of the Saturated Solution:

    • Carefully decant or filter a known volume of the supernatant (the saturated solution) to separate it from the undissolved this compound. It is critical to avoid transferring any solid particles.

  • Precipitation of this compound:

    • To the known volume of the saturated solution, add an excess of a soluble lead(II) salt solution (e.g., lead(II) nitrate) if the initial solvent does not contain lead ions. This step is more relevant for determining the concentration of chromate ions in a solution. For determining this compound solubility, the concentration of dissolved lead or chromate is measured directly from the saturated solution.

  • Isolation and Washing of the Precipitate:

    • Collect the precipitated this compound by suction filtration using a pre-weighed filter crucible.

    • Wash the precipitate with small portions of 0.1% nitric acid to remove any soluble impurities.

    • Finally, wash the precipitate with small portions of deionized water to remove the nitric acid.

  • Drying and Weighing:

    • Dry the filter crucible containing the precipitate in a drying oven at 120°C until a constant weight is achieved.

    • Cool the crucible in a desiccator and weigh it on an analytical balance.

  • Calculation of Solubility:

    • The difference between the final weight of the crucible with the precipitate and the initial weight of the empty crucible gives the mass of the precipitated this compound.

    • From the mass of the precipitate and the initial volume of the saturated solution, the solubility of this compound in the solvent can be calculated in g/L or mol/L.

Visualizing Solubility Pathways

The following diagrams illustrate the general solubility behavior of this compound in different types of solvents.

PbCrO4 This compound (PbCrO₄) (Solid) Aqueous Aqueous Solution (Pb²⁺(aq) + CrO₄²⁻(aq)) PbCrO4->Aqueous Very Low Solubility Acidic Acidic Solution (e.g., HNO₃) PbCrO4->Acidic Soluble Basic Basic Solution (e.g., NaOH) PbCrO4->Basic Soluble Organic Organic Solvents PbCrO4->Organic Insoluble

Caption: Solubility of this compound in Different Solvent Types.

The following diagram illustrates a simplified experimental workflow for determining the solubility of this compound.

Start Start: Excess PbCrO₄ in Solvent Equilibrate Equilibrate at Constant Temperature Start->Equilibrate Separate Separate Saturated Solution Equilibrate->Separate Analyze Analyze Solute Concentration (e.g., Gravimetry, Spectroscopy) Separate->Analyze Calculate Calculate Solubility Analyze->Calculate End End: Solubility Value Calculate->End

Caption: Experimental Workflow for Solubility Determination.

An In-depth Technical Guide on the Natural Occurrence and Mineral Forms of Lead Chromate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and mineralogical forms of lead chromate. It details the geological conditions required for their formation, their physicochemical properties, and the analytical methodologies used for their characterization.

Introduction

This compound (PbCrO₄) occurs naturally in several mineral forms, the most prominent being crocoite.[1][2][3] The formation of these minerals is relatively rare, as it requires specific geological conditions where lead and chromium sources coincide within an oxidizing environment.[4][5] This guide explores the primary and associated mineral forms of this compound, their defining characteristics, and the scientific protocols for their study.

Primary Mineral Form: Crocoite

Crocoite is a this compound mineral with the chemical formula PbCrO₄ that crystallizes in the monoclinic system.[4][5][6] It is renowned for its vibrant hyacinth-red to orange-yellow color and adamantine luster.[4][7] Historically, crocoite was the first mineral from which chromium was isolated.[6]

2.1. Geological Formation

The formation of crocoite is restricted to the oxidation zones of lead ore deposits, where chromium-bearing rocks, such as ultramafic rocks, are present.[4][8] The process requires the oxidation of chromium(III) from chromite into the chromate anion (CrO₄²⁻) and the simultaneous decomposition of primary lead minerals like galena (PbS).[4] These specific conditions are geologically uncommon, contributing to the rarity of crocoite.[4][5]

Notable localities for high-quality crocoite specimens include Dundas, Tasmania, which is famous for its large, well-formed prismatic crystals.[4][6][9][10] Other significant deposits are found in the Ural Mountains of Russia, Brazil, the Philippines, and the United States.[4][5][10]

2.2. Associated Minerals

Crocoite is often found in association with other secondary lead minerals that form under similar oxidizing conditions. Common associated minerals include cerussite (PbCO₃), anglesite (PbSO₄), and vauquelinite (Pb₂Cu(CrO₄)(PO₄)(OH)).[9][11]

Other Natural this compound Minerals

Besides crocoite, other rarer minerals contain lead and chromate.

  • Phoenicochroite : This mineral has the chemical formula Pb₂(CrO₄)O and is characterized by its dark red to bright red color.[12][13] It also crystallizes in the monoclinic system.[12][14] Phoenicochroite is found in locations such as the Berezovsk deposit in the Ural Mountains, Russia.[12][13]

  • Iranite : A more complex mineral, iranite is a lead copper chromate silicate with the formula Pb₁₀Cu(CrO₄)₆(SiO₄)₂(F,OH)₂.[11] It crystallizes in the triclinic system and is typically brown to orange in color.[11][15] It occurs as an oxidation product of hydrothermal lead-bearing veins and was first described from a mine in Iran.[11][16]

Quantitative Data of this compound Minerals

The following table summarizes the key quantitative properties of the primary mineral forms of this compound for comparative analysis.

MineralChemical FormulaCrystal SystemMohs HardnessSpecific Gravity (g/cm³)Color
Crocoite PbCrO₄Monoclinic2.5–35.9–6.1Hyacinth red, orange, yellow[4][6]
Phoenicochroite Pb₂(CrO₄)OMonoclinic2.5–3.5~7.01Dark red, bright red[12][13][14]
Iranite Pb₁₀Cu(CrO₄)₆(SiO₄)₂(F,OH)₂Triclinic3~5.8Brown to orange[11][15]

Experimental Protocols for Mineral Characterization

The identification and characterization of this compound minerals involve a suite of analytical techniques. While specific experimental protocols can vary based on the sample and instrumentation, the following outlines the standard methodologies employed.

5.1. X-Ray Diffraction (XRD)

  • Objective : To determine the crystal structure and identify the mineral phase.

  • Methodology : A powdered sample of the mineral is irradiated with monochromatic X-rays. The diffraction pattern, which is unique to the crystal structure, is recorded and compared against a database of known mineral structures (e.g., the International Centre for Diffraction Data). This allows for unambiguous identification of the mineral.[17]

5.2. Raman Spectroscopy

  • Objective : To identify the mineral and its constituent polyatomic ions (e.g., chromate) through vibrational spectroscopy.

  • Methodology : A laser is focused on the mineral sample, and the inelastically scattered light (Raman scattering) is collected. The resulting spectrum shows vibrational modes characteristic of the chemical bonds present. The chromate ion (CrO₄²⁻) has distinct Raman peaks that allow for the clear identification of these minerals.[18][19] This technique is non-destructive and can be performed on very small samples.

5.3. Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

  • Objective : To observe the morphology of the mineral crystals and determine their elemental composition.

  • Methodology : A focused beam of electrons is scanned across the surface of the sample, generating various signals that provide information about the surface topography and composition. The energy-dispersive X-ray spectrometer detects the characteristic X-rays emitted from the sample, which allows for the qualitative and quantitative analysis of the elements present (e.g., lead, chromium, oxygen).[17]

5.4. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Objective : For precise quantitative elemental analysis, especially for trace element composition.

  • Methodology : The mineral sample is first dissolved in acid. The resulting solution is then introduced into an inductively coupled plasma, which atomizes and ionizes the elements. A mass spectrometer then separates and detects the ions based on their mass-to-charge ratio, providing highly accurate concentration data for the constituent elements.[17][20]

Visualization of Mineral Relationships and Formation

The following diagrams illustrate the geological formation pathway of this compound minerals and the workflow for their experimental characterization.

G cluster_source Geological Sources cluster_process Geological Processes cluster_minerals Resulting this compound Minerals Primary Lead Minerals\n(e.g., Galena - PbS) Primary Lead Minerals (e.g., Galena - PbS) Oxidation & Decomposition Oxidation & Decomposition Primary Lead Minerals\n(e.g., Galena - PbS)->Oxidation & Decomposition Weathering Chromium-Bearing Rocks\n(e.g., Ultramafics with Chromite) Chromium-Bearing Rocks (e.g., Ultramafics with Chromite) Oxidation of Cr³⁺ to CrO₄²⁻ Oxidation of Cr³⁺ to CrO₄²⁻ Chromium-Bearing Rocks\n(e.g., Ultramafics with Chromite)->Oxidation of Cr³⁺ to CrO₄²⁻ Alteration Crocoite Crocoite Oxidation & Decomposition->Crocoite Phoenicochroite Phoenicochroite Oxidation & Decomposition->Phoenicochroite Iranite Iranite Oxidation & Decomposition->Iranite Oxidation of Cr³⁺ to CrO₄²⁻->Crocoite Oxidation of Cr³⁺ to CrO₄²⁻->Phoenicochroite Oxidation of Cr³⁺ to CrO₄²⁻->Iranite

Caption: Geological formation pathway of this compound minerals.

G cluster_analysis Analytical Techniques cluster_data Data Output Sample Mineral Sample Prep Sample Preparation (e.g., Powdering, Mounting) Sample->Prep XRD X-Ray Diffraction (XRD) Prep->XRD Raman Raman Spectroscopy Prep->Raman SEM_EDS SEM-EDS Prep->SEM_EDS ICP_MS ICP-MS (after dissolution) Prep->ICP_MS XRD_Data Crystal Structure XRD->XRD_Data Raman_Data Vibrational Spectrum Raman->Raman_Data SEM_EDS_Data Morphology & Elemental Composition SEM_EDS->SEM_EDS_Data ICP_MS_Data Precise Elemental Concentration ICP_MS->ICP_MS_Data Identification Mineral Identification & Characterization XRD_Data->Identification Raman_Data->Identification SEM_EDS_Data->Identification ICP_MS_Data->Identification

Caption: Experimental workflow for mineral characterization.

References

synthesis of lead chromate from lead (II) nitrate and potassium chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lead chromate (PbCrO₄) from lead (II) nitrate (Pb(NO₃)₂) and potassium chromate (K₂CrO₄). This document details the underlying chemical principles, a step-by-step experimental protocol, safety and handling procedures, and characterization of the final product.

Introduction

This compound, a vibrant yellow inorganic compound, is synthesized through a precipitation reaction involving the combination of aqueous solutions of lead (II) nitrate and potassium chromate.[1][2] This double displacement reaction, also known as metathesis, results in the formation of insoluble this compound, which precipitates out of the solution, and soluble potassium nitrate.[2] The reaction is widely recognized for its high yield and the distinct coloration of the product, historically known as chrome yellow.[3][4]

The stoichiometry of the reaction is a straightforward 1:1 molar ratio between the reactants, lead (II) nitrate and potassium chromate, yielding one mole of this compound.[5]

Chemical Equation:

Pb(NO₃)₂(aq) + K₂CrO₄(aq) → PbCrO₄(s) + 2KNO₃(aq)[5]

This guide will provide detailed methodologies for the synthesis and subsequent analysis of this compound, ensuring a reproducible and safe experimental process.

Safety and Handling

Extreme caution must be exercised when handling the materials involved in this synthesis. Both lead and hexavalent chromium compounds are toxic and carcinogenic.[6][7]

Hazard Identification:

  • Lead (II) Nitrate (Pb(NO₃)₂): Oxidizer, toxic if swallowed or inhaled, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[8]

  • Potassium Chromate (K₂CrO₄): Toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, and may cause cancer.[9][10]

  • This compound (PbCrO₄): Carcinogen, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[11]

Handling and Storage:

  • Avoid creating dust.[11]

  • Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from combustible materials.[8][9]

  • Ensure eyewash stations and safety showers are readily accessible.[9]

Disposal:

  • All waste containing lead and chromium compounds must be disposed of as hazardous waste according to local, state, and federal regulations. Do not discharge into drains or the environment.[11]

Experimental Protocol

This protocol details the synthesis of this compound via a precipitation reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Lead (II) Nitrate (Pb(NO₃)₂)Reagent GradeSigma-Aldrich
Potassium Chromate (K₂CrO₄)Reagent GradeFisher Scientific
Distilled WaterN/AN/A
250 mL BeakersN/AN/A
100 mL Graduated CylinderN/AN/A
Glass Stirring RodN/AN/A
Buchner Funnel and Filter FlaskN/AN/A
Whatman Filter PaperGrade 1N/A
Watch GlassN/AN/A
Drying OvenN/AN/A
Solution Preparation
  • 0.11 M Lead (II) Nitrate Solution: Dissolve 36.44 g of Pb(NO₃)₂ in 1 L of distilled water.

  • 0.10 M Potassium Chromate Solution: Dissolve 19.42 g of K₂CrO₄ in 1 L of distilled water.

Synthesis Procedure
  • Measure 50 mL of the 0.10 M potassium chromate solution into a clean 250 mL beaker.[5]

  • Measure 50 mL of the 0.11 M lead (II) nitrate solution into a clean 100 mL graduated cylinder.[5]

  • While continuously stirring the potassium chromate solution with a glass rod, slowly add the lead (II) nitrate solution.[5] A vibrant yellow precipitate of this compound will form immediately.

  • Continue stirring the mixture for approximately 5 minutes to ensure the reaction goes to completion.[5]

  • Allow the precipitate to settle at the bottom of the beaker.

Filtration and Washing
  • Set up a Buchner funnel with a piece of pre-weighed Whatman Grade 1 filter paper and connect it to a filter flask.

  • Wet the filter paper with a small amount of distilled water to ensure a good seal.

  • Carefully decant the supernatant liquid into the funnel, being careful not to disturb the precipitate.

  • Transfer the precipitate to the funnel. Use a stream of distilled water from a wash bottle to rinse any remaining precipitate from the beaker into the funnel.

  • Wash the precipitate on the filter paper with three portions of 20 mL of distilled water to remove any soluble impurities, such as potassium nitrate.[5]

  • To confirm the removal of excess lead (II) ions, a small sample of the filtrate can be tested with a drop of the 0.10 M potassium chromate solution. The absence of a yellow precipitate indicates a thorough washing.[5]

Drying and Yield Calculation
  • Carefully remove the filter paper with the precipitate from the funnel and place it on a pre-weighed watch glass.

  • Dry the precipitate in a drying oven at 80-100°C until a constant weight is achieved.

  • Weigh the watch glass, filter paper, and the dry this compound precipitate.

  • Calculate the actual yield of this compound.

  • Calculate the theoretical yield based on the limiting reactant (in this case, potassium chromate).

  • Determine the percent yield of the reaction. An expected yield is in the range of 85-90%.[3]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Formula PbCrO₄[4]
Molar Mass 323.19 g/mol [4]
Appearance Yellow to orange-yellow crystalline powder[4][12]
Density 6.12 g/cm³[4][13]
Melting Point 844 °C (decomposes)[4][13]
Solubility in Water Insoluble (<0.1 g/100 mL at 19 °C)[4][13]
Solubility in other solvents Soluble in strong acids and alkalis; insoluble in acetic acid and ammonia[4]
Crystal Structure Monoclinic (stable form)[7][12]
Expected Yield Data (Example Calculation)
ParameterValue
Volume of 0.10 M K₂CrO₄50 mL (0.050 L)
Moles of K₂CrO₄ (Limiting Reactant)0.005 mol
Volume of 0.11 M Pb(NO₃)₂50 mL (0.050 L)
Moles of Pb(NO₃)₂0.0055 mol
Theoretical Moles of PbCrO₄0.005 mol
Molar Mass of PbCrO₄323.19 g/mol
Theoretical Yield of PbCrO₄ 1.616 g
Example Actual Yield (assuming 86.9% yield) 1.404 g [3]

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and morphology.

X-ray Diffraction (XRD)
Fourier-Transform Infrared (FTIR) Spectroscopy
Scanning Electron Microscopy (SEM)
UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study the electronic properties of this compound. The compound strongly absorbs in the violet region of the visible spectrum, which is responsible for its yellow appearance. The optical band gap of this compound has been reported to be approximately 2.38 eV.[16]

Visualizations

Chemical Reaction Pathway

Chemical_Reaction Pb_NO3_2 Pb(NO₃)₂(aq) Lead (II) Nitrate PbCrO4 PbCrO₄(s) This compound (Yellow Precipitate) Pb_NO3_2->PbCrO4 + KNO3 2KNO₃(aq) Potassium Nitrate Pb_NO3_2->KNO3 + K2CrO4 K₂CrO₄(aq) Potassium Chromate K2CrO4->PbCrO4 + K2CrO4->KNO3 +

Caption: Double displacement reaction for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start solution_prep Prepare 0.11 M Pb(NO₃)₂ and 0.10 M K₂CrO₄ solutions start->solution_prep mixing Mix 50 mL of each solution with continuous stirring solution_prep->mixing precipitation Formation of yellow PbCrO₄ precipitate mixing->precipitation filtration Filter the precipitate using a Buchner funnel precipitation->filtration washing Wash the precipitate with distilled water filtration->washing drying Dry the precipitate in an oven washing->drying characterization Characterize the final product (XRD, FTIR, SEM, UV-Vis) drying->characterization end End characterization->end

Caption: Step-by-step workflow for the synthesis and characterization of this compound.

References

In-Vitro Toxicological Profile of Lead Chromate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead chromate (PbCrO₄), a chemical compound composed of lead and hexavalent chromium (Cr(VI)), has been widely used as a pigment in paints, plastics, and inks. However, its use has been increasingly restricted due to its significant toxicological concerns. Both lead and chromium are recognized as toxic heavy metals, and their combination in this compound presents a complex toxicological profile. In-vitro studies are crucial for elucidating the cellular and molecular mechanisms underlying the toxicity of this compound, providing valuable data for risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the in-vitro toxicological profile of this compound, focusing on its genotoxicity, cytotoxicity, and the signaling pathways it perturbs.

Physicochemical Properties and Cellular Uptake

This compound is a particulate substance with low aqueous solubility. In in-vitro settings, this compound particles can be taken up by cells through phagocytosis. Furthermore, the particles can slowly dissolve in the cell culture medium, releasing soluble lead (Pb²⁺) and chromate (CrO₄²⁻) ions, which can then be transported into the cells. The intracellular environment facilitates the reduction of Cr(VI) to its more reactive and unstable intermediate forms, such as Cr(V) and Cr(IV), and ultimately to the more stable trivalent chromium (Cr(III)). This reduction process is a key driver of this compound's toxicity, as it generates reactive oxygen species (ROS) and leads to the formation of DNA and protein adducts.

Cytotoxicity

This compound exhibits significant dose-dependent cytotoxicity in various cell lines. The primary mechanism of cell death induced by this compound is apoptosis.

Quantitative Cytotoxicity Data

The following tables summarize the cytotoxic effects of this compound observed in different in-vitro studies.

Table 1: Cytotoxicity of this compound in Human Lung Fibroblasts (WTHBF-6 Cells)

Concentration (µg/cm²)Relative Survival (%)Reference
0.190[1]
0.571[1]
1.043[1]
5.015[1]

Table 2: Cytotoxicity of this compound in Chinese Hamster Ovary (CHO) Cells)

Concentration (µg/cm²)Survival (%)Reference
0.486[2]
0.862[2]
2.02[2]
8.0<1[2]

Genotoxicity

This compound is a potent genotoxic agent, inducing a range of DNA damage and chromosomal aberrations. The genotoxicity is primarily attributed to the hexavalent chromium component.

DNA Damage

In-vitro studies have demonstrated that this compound induces single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein crosslinks (DPCs).

Table 3: DNA Double-Strand Breaks (DSBs) Induced by this compound in Human Lung Cells

Concentration (µg/cm²)Relative Increase in Tail Integrated Intensity Ratio (%)Reference
0.120[3][4]
0.550[3][4]
1.067[3][4]
5.0109[3][4]

Table 4: Phosphorylated H2A.X (γ-H2A.X) Foci Formation in Human Lung Cells

Concentration (µg/cm²)Relative Increase in Cells with γ-H2A.X Foci (%)Reference
0.143[3][4]
0.551[3][4]
1.0115[3][4]
5.0115[3][4]
10.0129[3][4]
Chromosomal Aberrations

This compound is also clastogenic, causing a dose-dependent increase in chromosomal damage.

Table 5: Clastogenicity of this compound in Human Lung Fibroblasts (WTHBF-6 Cells)

Concentration (µg/cm²)Damaged Metaphases (%)Reference
0.110[1]
0.527[1]
1.037[1]

Table 6: Clastogenicity of this compound in Chinese Hamster Ovary (CHO) Cells)

Concentration (µg/cm²)Metaphases with Damage (%) - Fold IncreaseReference
0.44-fold increase[2]
0.8-[2]
2.0-[2]
8.019-fold increase[2]

Signaling Pathways in this compound Toxicity

This compound exposure triggers a complex network of intracellular signaling pathways related to DNA damage response, oxidative stress, and apoptosis.

DNA Damage Response Pathway

The induction of DNA double-strand breaks by this compound activates the Ataxia Telangiectasia Mutated (ATM) protein, a key kinase in the DNA damage response.[4] Activated ATM then phosphorylates a cascade of downstream targets to initiate cell cycle arrest and DNA repair.

DNA_Damage_Response This compound This compound Cr(VI) Cr(VI) This compound->Cr(VI) Intracellular Reduction Intracellular Reduction Cr(VI)->Intracellular Reduction ROS ROS Intracellular Reduction->ROS DNA Double-Strand Breaks DNA Double-Strand Breaks Intracellular Reduction->DNA Double-Strand Breaks Direct Adducts ROS->DNA Double-Strand Breaks ATM ATM DNA Double-Strand Breaks->ATM p-ATM (Ser1981) p-ATM (Ser1981) ATM->p-ATM (Ser1981) CHK2 CHK2 p-ATM (Ser1981)->CHK2 H2A.X H2A.X p-ATM (Ser1981)->H2A.X p-CHK2 p-CHK2 CHK2->p-CHK2 Cell Cycle Arrest Cell Cycle Arrest p-CHK2->Cell Cycle Arrest γ-H2A.X γ-H2A.X H2A.X->γ-H2A.X DNA Repair DNA Repair γ-H2A.X->DNA Repair

Caption: DNA Damage Response Pathway Activated by this compound.

Apoptosis Signaling Pathway

This compound induces apoptosis through both the intrinsic and extrinsic pathways, involving the activation of caspases and modulation of the Bcl-2 family of proteins. The lead component is also known to activate the NF-κB signaling pathway, which can have both pro- and anti-apoptotic roles depending on the cellular context.

Apoptosis_Signaling cluster_lead Lead (Pb²⁺) Component cluster_chromium Chromium (Cr(VI)) Component Pb Pb NF-kB Activation NF-kB Activation Pb->NF-kB Activation Bcl-2 Bcl-2 NF-kB Activation->Bcl-2 Upregulation Cr Cr ROS ROS Cr->ROS Mitochondrial Damage Mitochondrial Damage ROS->Mitochondrial Damage Bax Bax Mitochondrial Damage->Bax Upregulation Mitochondrial Damage->Bcl-2 Downregulation Cytochrome c Release Cytochrome c Release Bax->Cytochrome c Release Bcl-2->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c Release->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptosis Signaling Pathways Modulated by this compound.

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below.

Cell Culture and Exposure
  • Cell Lines: Human lung fibroblasts (e.g., WTHBF-6) or Chinese hamster ovary (CHO) cells are commonly used.

  • Culture Conditions: Maintain cells in appropriate culture medium (e.g., DMEM/F-12 for WTHBF-6, Ham's F-12 for CHO) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified 5% CO₂ atmosphere.

  • This compound Preparation: Prepare a stock suspension of this compound particles in a suitable solvent (e.g., acetone) and sonicate to ensure a uniform dispersion before adding to the cell culture medium at the desired final concentrations.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of cytotoxicity.[5][6][7][8][9]

  • Seed a known number of cells into culture dishes and allow them to attach overnight.

  • Expose the cells to various concentrations of this compound for a defined period (e.g., 24 hours).

  • Remove the treatment medium, wash the cells with phosphate-buffered saline (PBS), and add fresh medium.

  • Incubate the plates for 7-14 days to allow for colony formation.

  • Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.

  • Count the number of colonies (containing at least 50 cells) in each dish.

  • Calculate the plating efficiency and the surviving fraction for each treatment group relative to the untreated control.

Clonogenic_Assay_Workflow A Seed cells B This compound Treatment A->B C Incubate (7-14 days) B->C D Fix and Stain Colonies C->D E Count Colonies D->E F Calculate Survival Fraction E->F

Caption: Workflow for the Clonogenic Survival Assay.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[10][11][12][13][14]

  • Harvest cells after treatment with this compound and resuspend them in low-melting-point agarose.

  • Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Immerse the slides in a cold lysing solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Place the slides in an electrophoresis chamber filled with alkaline buffer (pH > 13) to unwind the DNA.

  • Apply an electric field to the chamber. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).

  • Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Comet_Assay_Workflow A Cell Treatment & Harvest B Embed in Agarose A->B C Lysis B->C D Alkaline Unwinding C->D E Electrophoresis D->E F Neutralization & Staining E->F G Microscopy & Analysis F->G

Caption: Workflow for the Alkaline Comet Assay.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[15][16][17][18]

  • Treat cells with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_results Cell Populations A Cell Treatment B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate E->F G Flow Cytometry Analysis F->G R1 Viable G->R1 R2 Early Apoptotic G->R2 R3 Late Apoptotic/Necrotic G->R3

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

Conclusion

The in-vitro toxicological profile of this compound is characterized by its potent cytotoxic and genotoxic effects, which are primarily driven by the hexavalent chromium component. This compound induces DNA damage, activates the ATM-mediated DNA damage response pathway, and ultimately leads to apoptosis through the modulation of key signaling molecules such as NF-κB, Bax, and Bcl-2. The experimental protocols and data presented in this guide provide a robust framework for researchers and scientists to further investigate the mechanisms of this compound toxicity and to evaluate the efficacy of potential protective agents. A thorough understanding of the in-vitro effects of this compound is essential for assessing its health risks and for the development of strategies to mitigate its harmful consequences.

References

A Technical Guide to the Historical Applications of Lead Chromate in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical applications of lead chromate (PbCrO₄) in scientific research. From its celebrated use as a vibrant yellow pigment to its crucial role in analytical chemistry, this document provides a comprehensive overview of this compound's scientific legacy. The guide details the synthesis of its various forms, its application in quantitative analysis, and the experimental protocols that defined its use in the laboratories of the past. While its toxicity has led to a significant decline in its modern applications, understanding its historical significance provides valuable context for the development of modern materials and analytical techniques.

This compound as a Pigment: The Reign of Chrome Yellow

First synthesized in the early 19th century, this compound quickly gained prominence as a brilliant and opaque yellow pigment known as Chrome Yellow.[1][2] Its versatility allowed for the creation of a range of shades, from pale primrose to deep orange, by varying the manufacturing process and incorporating other compounds like lead sulfate.[3] Artists, most notably Vincent van Gogh, famously utilized these pigments to create some of the most iconic works of art.[2] However, the long-term stability of these pigments has been a subject of extensive research, as some formulations have shown a tendency to darken over time.[4]

Formulations and Properties of Historical Chrome Yellow Pigments

The shade and permanence of chrome yellow pigments were highly dependent on their chemical composition and crystalline structure. The co-precipitation of lead sulfate with this compound was a common practice to achieve different hues.

Pigment NameTypical Lead Sulfate (PbSO₄) ContentCrystalline StructureGeneral Properties
Primrose Chrome45% - 55%Orthorhombic (metastable)Pale, greenish-yellow.[3]
Lemon Chrome20% - 40%MonoclinicGreenish-yellow, redder than primrose.[3]
Middle ChromeMinimal to noneMonoclinicReddish-yellow, typically pure this compound.[3][5]
Orange ChromeNoneTetragonalOrange, basic this compound.[3]

The lightfastness of these pigments was a significant concern for artists and scientists. Research has shown that pure, monoclinic this compound is relatively lightfast, while the sulfur-rich, orthorhombic varieties are more prone to darkening upon exposure to light.[4] This degradation is attributed to the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)). This compound pigments were valued for their high hiding power and tinting strength, often surpassing other contemporary yellow pigments.[6][7]

Physical and Chemical Properties of this compound (Middle Chrome)

PropertyValue
Molecular FormulaPbCrO₄
Molecular Weight323.18 g/mol [8]
Melting Point844 °C (1551 °F)[8][9]
Density6.12 g/cm³ at 15 °C (59 °F)[8]
Solubility in Water< 1 mg/mL at 19 °C (66 °F)[8]
Refractive Index2.31[9]
Experimental Protocol: Synthesis of Middle Chrome Yellow (Lead(II) Chromate)

This protocol describes a typical historical method for the synthesis of "Middle Chrome," a reddish-yellow pigment consisting of nearly pure this compound.

Materials:

  • Lead(II) acetate [Pb(CH₃COO)₂] or Lead(II) nitrate [Pb(NO₃)₂]

  • Potassium chromate (K₂CrO₄)

  • Dilute acetic acid

  • Distilled water

Procedure:

  • Prepare a solution of lead(II) acetate or lead(II) nitrate in distilled water.

  • Add a small amount of dilute acetic acid to the lead salt solution to prevent the formation of basic lead salts.

  • In a separate beaker, prepare a solution of potassium chromate in distilled water.

  • Slowly add the potassium chromate solution to the lead salt solution while stirring continuously. A vibrant yellow precipitate of this compound will form immediately.

  • Continue stirring for a period to ensure complete precipitation.

  • Allow the precipitate to settle.

  • Decant the supernatant liquid and wash the precipitate with hot distilled water multiple times to remove any soluble impurities.

  • Filter the precipitate using a suitable filtration method (e.g., vacuum filtration).

  • Dry the collected this compound precipitate in an oven at a controlled temperature (e.g., 100-120°C) until a constant weight is achieved.

Diagram of the Synthesis of this compound:

Synthesis_of_Lead_Chromate Lead_Salt Lead(II) Acetate or Lead(II) Nitrate Solution Mixing Mixing and Stirring Lead_Salt->Mixing Potassium_Chromate Potassium Chromate Solution Potassium_Chromate->Mixing Beaker Reaction Vessel Washing Washing with Distilled Water Beaker->Washing Precipitate Lead_Chromate_ppt This compound Precipitate (Yellow Solid) Mixing->Beaker Filtration Filtration Washing->Filtration Drying Drying in Oven Filtration->Drying Final_Product Pure this compound Pigment Drying->Final_Product

Caption: Workflow for the synthesis of this compound pigment.

This compound in Analytical Chemistry

Beyond its use as a pigment, this compound played a significant role in the field of analytical chemistry, particularly in gravimetric and volumetric analyses. Its low solubility in water and specific chemical reactivity made it a useful reagent for the quantitative determination of lead and sulfate ions.

Gravimetric Determination of Lead

A common historical method for the quantitative analysis of lead involved its precipitation as this compound. The resulting precipitate, being of known composition and low solubility, could be dried and weighed to determine the original concentration of lead in a sample.

Experimental Protocol: Gravimetric Determination of Lead as this compound

Materials:

  • Sample containing an unknown quantity of lead

  • Dilute acetic acid

  • Potassium chromate (K₂CrO₄) solution (e.g., 4% w/v)

  • Distilled water

  • Sintered glass crucible

  • Drying oven

Procedure:

  • Accurately weigh a sample containing the unknown amount of lead and dissolve it in a suitable solvent.

  • Acidify the solution with dilute acetic acid. This prevents the co-precipitation of other metal hydroxides.

  • Heat the solution to boiling.

  • Slowly add a solution of potassium chromate to the hot sample solution with constant stirring. This will precipitate the lead as this compound (PbCrO₄).

  • Continue to heat the mixture gently to encourage the formation of a crystalline, easily filterable precipitate.

  • Allow the precipitate to settle completely.

  • Filter the precipitate through a pre-weighed sintered glass crucible.

  • Wash the precipitate thoroughly with hot distilled water to remove any soluble impurities.

  • Dry the crucible containing the precipitate in an oven at 120°C to a constant weight.

  • Cool the crucible in a desiccator and weigh it accurately.

  • The mass of lead in the original sample can be calculated from the mass of the this compound precipitate using the gravimetric factor for lead in this compound (Pb/PbCrO₄ ≈ 0.6411).

Diagram of the Gravimetric Determination of Lead:

Gravimetric_Determination_of_Lead Start Sample containing Lead Ions (Pb²⁺) Dissolution Dissolve sample and acidify Start->Dissolution Precipitation Add K₂CrO₄ solution and heat Dissolution->Precipitation Filtration Filter through weighed crucible Precipitation->Filtration Drying Dry precipitate at 120°C Filtration->Drying Weighing Weigh dried precipitate Drying->Weighing Calculation Calculate mass of Lead Weighing->Calculation

Caption: Workflow for the gravimetric analysis of lead.

Volumetric Determination of Sulfate

This compound was also utilized in the volumetric determination of sulfate ions. This indirect titration method involves the precipitation of sulfate as lead sulfate, followed by the determination of the excess lead ions.

Experimental Protocol: Volumetric Determination of Sulfate by Titration of Excess Lead Nitrate with Potassium Chromate

This method relies on the precipitation of sulfate ions with a known excess of standard lead nitrate solution. The remaining unreacted lead nitrate is then titrated with a standard potassium chromate solution.

Materials:

  • Sample containing an unknown quantity of sulfate

  • Standard lead nitrate (Pb(NO₃)₂) solution (e.g., 0.2 M)

  • Standard potassium chromate (K₂CrO₄) solution (e.g., 0.1 M)

  • Siloxene indicator

  • pH adjustment reagents (e.g., dilute nitric acid)

  • Photometer (for endpoint detection)

Procedure:

  • To a known volume of the sample containing sulfate ions, add a precisely measured excess of standard lead nitrate solution. This will precipitate the sulfate as lead sulfate (PbSO₄).

  • Adjust the pH of the solution to a range of 1.9 to 3.0.

  • Add the siloxene indicator to the solution.

  • In a dark chamber, titrate the excess lead nitrate with a standard potassium chromate solution.

  • The endpoint is reached when all the excess lead has been precipitated as this compound. At this point, the first excess of chromate ions causes the siloxene indicator to emit light.

  • The emission of light is detected by a photometer, signaling the endpoint of the titration.

  • The amount of sulfate in the original sample can be calculated by determining the amount of lead nitrate that reacted with the sulfate. This is done by subtracting the amount of lead nitrate that reacted with the potassium chromate from the total amount of lead nitrate initially added.

Diagram of the Volumetric Determination of Sulfate:

Volumetric_Sulfate_Analysis Start Sample with Sulfate Ions (SO₄²⁻) Add_PbNO3 Add known excess of standard Pb(NO₃)₂ solution Start->Add_PbNO3 Precipitate_PbSO4 Precipitate PbSO₄ Add_PbNO3->Precipitate_PbSO4 Titrate Titrate excess Pb²⁺ with standard K₂CrO₄ solution Precipitate_PbSO4->Titrate Endpoint Detect endpoint (light emission) Titrate->Endpoint Calculation Calculate initial Sulfate concentration Endpoint->Calculation

References

Methodological & Application

Application Note: Detection of Lead Chromate Adulteration in Spices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The adulteration of spices with lead chromate (PbCrO₄) is a significant public health concern.[1][2][3] This toxic, vibrant yellow compound is sometimes illegally added to spices like turmeric to enhance their color and increase their weight.[4][5] Given the potential for neurotoxicity and other severe health effects associated with lead exposure, robust and reliable analytical methods for the detection of this compound in spice matrices are crucial for consumer safety and regulatory compliance. This document provides an overview of common analytical techniques, detailed experimental protocols, and a guide for selecting the appropriate method.

Overview of Analytical Techniques

Several analytical techniques can be employed to detect lead and chromium, the elemental components of this compound, in spices. These methods range from rapid screening tools to highly sensitive confirmatory techniques.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Considered the gold standard, ICP-MS offers high sensitivity and selectivity for the quantification of trace and ultra-trace elements.[6][7] It can accurately measure the concentration of both lead (Pb) and chromium (Cr), allowing for the determination of their molar ratios to confirm the presence of this compound.[1] The technique requires complete sample digestion to break down the organic matrix.[6][7]

  • Atomic Absorption Spectroscopy (AAS): AAS is another established technique for quantifying heavy metals.[8] While generally less sensitive than ICP-MS, Graphite Furnace AAS (GFAAS) provides good detection limits for lead and cadmium.[9] Like ICP-MS, it requires acid digestion of the sample.

  • Portable X-ray Fluorescence (pXRF): This non-destructive technique allows for the rapid screening of samples with minimal to no preparation.[1][2][10] pXRF analyzers can detect a wide range of elements, including lead and chromium, making them excellent tools for field assessments and high-throughput screening.[1][11] However, its detection limits are generally higher than those of ICP-MS, and matrix effects can influence accuracy.[1][12]

  • Raman Spectroscopy: This vibrational spectroscopy technique can directly identify the this compound compound.[13][14] It is a rapid and non-destructive method. A characteristic Raman peak for this compound at approximately 840 cm⁻¹ allows for its specific detection in turmeric powder.[13][14]

  • Colorimetric Tests: Simple and low-cost colorimetric assays can be used for rapid screening. These tests often target hexavalent chromium [Cr(VI)], a component of this compound.[1][3] For instance, a test using diphenylcarbazide (DPC) reagent can indicate the presence of Cr(VI) and serve as a proxy for this compound adulteration.[1]

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the performance of various analytical techniques for the detection of lead and chromium in spices.

TechniqueAnalyte(s)Spice MatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Key Findings & Remarks
ICP-MS Pb, CrTurmeric, Black Pepper, Red ChilliPb: 0.048 ppm (median conc.)Cd: 0.056 ppm (median conc.)Gold standard for accurate quantification. Requires full sample digestion. Allows for molar ratio calculation of Pb/Cr.[1][6]
AAS (GFAAS) Pb, Cd, CrVarious Spices, Herbal ProductsPb: 10 µg/L (LOQ)Cd: 1.0 µg/L (LOQ)Cr: 0.051 mg/L (MDL)[8][15]Good sensitivity, but generally less than ICP-MS. Requires sample digestion.[9]
pXRF Pb, CrSpice Powders, Dried Turmeric RootsPb: 2 mg/kg (LOD in spice powders)[1][2][10]Rapid, non-destructive screening tool. Minimal sample preparation needed. Cr measurements can be overestimated compared to ICP-MS.[1]
Raman Spectroscopy This compoundTurmeric Powder0.5% - 0.6% w/w (LOD)[13][14]Directly identifies the PbCrO₄ compound. Non-destructive and rapid. Sensitivity may not be sufficient for very low levels of adulteration.[13][14]
Colorimetric Test (DPC) Cr(VI) as a proxy for PbDried Turmeric Roots, Spice Powders~5-70 mg/kg Pb (in roots)~1000 mg/kg Pb (in powders)[1][2][3]Simple, low-cost field test. Selective for Cr(VI). Less sensitive in complex spice powder mixtures.[1][4]

Experimental Protocols

Protocol 1: Confirmatory Analysis using ICP-MS

This protocol details the determination of total lead and chromium concentrations in spices using microwave-assisted acid digestion followed by ICP-MS analysis.

1.1. Sample Preparation (Microwave-Assisted Acid Digestion) [6]

  • Homogenize the spice sample to ensure it is a representative portion.

  • Accurately weigh approximately 0.25 - 0.5 g of the homogenized spice powder into a pre-cleaned, dry microwave digestion vessel.[6]

  • In a fume hood, carefully add 4-8 mL of trace-metal grade concentrated nitric acid (HNO₃) and 1-2 mL of 30% hydrogen peroxide (H₂O₂) to the vessel.[6][8]

  • Allow the vessels to stand for at least 15 minutes to allow for pre-digestion at room temperature.[6]

  • Seal the vessels and place them in the microwave digestion system.

  • Ramp the temperature to 120-200°C over 15-20 minutes and hold for an additional 15-20 minutes. The exact program will depend on the microwave system and the number of samples.[8]

  • After digestion and cooling, carefully open the vessels in the fume hood.

  • Quantitatively transfer the digested solution into a 50 mL acid-cleaned volumetric flask.

  • Add an internal standard solution (e.g., Scandium, Rhodium, Iridium) to a final concentration of approximately 20 µg/L.[6][16]

  • Dilute to the 50 mL mark with deionized water and mix thoroughly.[6]

  • A method blank (reagents without a sample) must be prepared and processed in the same manner.[17]

1.2. ICP-MS Analysis

  • Instrumentation: Use an ICP-MS system (e.g., Thermo Scientific iCAP RQ, Agilent 7900) equipped with a standard sample introduction system.[6]

  • Calibration: Prepare a series of multi-element calibration standards (e.g., 0.5, 1.0, 5.0, 10, 20, 50, 100 µg/L) from a certified stock solution.[18] The standards should be matrix-matched with the same acid concentration as the digested samples.

  • Analysis Parameters: Aspirate the prepared samples, blanks, and calibration standards into the ICP-MS. Monitor the isotopes for lead (e.g., 206, 207, 208) and chromium (e.g., 52, 53). Use a collision/reaction cell with helium in Kinetic Energy Discrimination (KED) mode to minimize polyatomic interferences.[6]

  • Quality Control: Analyze a certified reference material (CRM) or a spiked sample to validate the method's accuracy and precision.[9][16] Recovery should typically fall within 80-120%.[18]

Protocol 2: Rapid Screening using pXRF

This protocol is designed for rapid, non-destructive screening of lead and chromium in spice powders.

  • Sample Preparation: No sample preparation is required for powdered spices in plastic bags.[1][10] For loose powders, transfer a representative amount into an XRF sample cup with a thin-film window.

  • Instrumentation: Use a portable XRF analyzer (e.g., Olympus Vanta C Series).[1]

  • Measurement:

    • Place the analyzer window directly against the sample bag or the film of the sample cup.

    • Initiate the measurement. A typical analysis time is 60-120 seconds.

    • For improved accuracy, perform measurements in triplicate at different locations on the sample.[1]

  • Data Analysis: The instrument software will provide the concentration of detected elements in mg/kg (ppm). Compare the results against established regulatory limits or action levels. Samples exceeding a predefined threshold should be flagged for confirmatory analysis by ICP-MS.

Protocol 3: Specific Detection of this compound using Raman Spectroscopy

This protocol focuses on the direct identification of this compound in turmeric powder.

  • Sample Preparation: Place a small amount of the turmeric powder on a microscope slide or into a sample vial. No further preparation is needed.

  • Instrumentation: Use a Fourier Transform (FT)-Raman or a portable Raman spectrometer (e.g., i-Raman® Plus) with a laser excitation source (e.g., 785 nm or 1064 nm).[5][13]

  • Measurement:

    • Focus the laser on the sample surface.

    • Acquire the Raman spectrum over a relevant range (e.g., 200-1750 cm⁻¹).[13][14] Set appropriate parameters for laser power and integration time to achieve a good signal-to-noise ratio.[5]

  • Data Analysis: Examine the acquired spectrum for the characteristic peak of this compound, which appears as a strong, sharp band around 840 cm⁻¹.[13][14] The presence of this peak is a positive identification of this compound adulteration.

Visualizations

Workflow_for_Lead_Chromate_Detection

Technique_Selection

References

Application Notes and Protocols for Photocatalyzing Dye Degradation with Lead Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating issue of water contamination by organic dyes from various industries necessitates the development of efficient and cost-effective remediation technologies. Photocatalysis has emerged as a promising advanced oxidation process for the degradation of these pollutants. Lead chromate (PbCrO₄) is a semiconductor material that has demonstrated potential as a photocatalyst for the degradation of organic dyes under visible light irradiation. Its ability to absorb light in the visible spectrum makes it a candidate for utilizing solar energy, offering a sustainable approach to wastewater treatment. This document provides detailed application notes and protocols for the use of this compound in the photocatalytic degradation of organic dyes.

Synthesis of this compound Photocatalyst

A common and straightforward method for synthesizing this compound nanoparticles is through chemical co-precipitation.[1] This method involves the reaction of soluble lead and chromate precursors in an aqueous solution to form insoluble this compound.

Materials
  • Lead(II) chloride (PbCl₂) or Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium chromate (K₂CrO₄)

  • Doubly distilled water

Protocol
  • Prepare Precursor Solutions:

    • Prepare an aqueous solution of a lead salt (e.g., lead chloride).

    • Prepare an aqueous solution of potassium chromate.

  • Co-precipitation:

    • Slowly add the potassium chromate solution to the lead salt solution while stirring continuously.

    • A yellow precipitate of this compound (PbCrO₄) will form immediately.

  • Washing and Drying:

    • Allow the precipitate to settle.

    • Decant the supernatant and wash the precipitate several times with doubly distilled water to remove any unreacted precursors and impurities.

    • Centrifuge the suspension to collect the this compound nanoparticles.

    • Dry the collected nanoparticles in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

Characterization of this compound Photocatalyst

To ensure the synthesized material has the desired properties for photocatalysis, several characterization techniques are recommended:

  • X-ray Diffraction (XRD): To confirm the crystalline phase and estimate the crystallite size of the this compound nanoparticles.[1][2]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized catalyst.[1][2]

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy of the this compound, which indicates its light absorption properties.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the catalyst.[1][2]

Experimental Protocol for Photocatalytic Dye Degradation

This protocol outlines the general procedure for evaluating the photocatalytic activity of this compound in the degradation of organic dyes such as Methylene Blue, New Fuchsine, or Brilliant Green.[3][4]

Materials and Equipment
  • Synthesized this compound photocatalyst

  • Target organic dye (e.g., Methylene Blue)

  • Doubly distilled water

  • Beakers or photoreactor vessel

  • Magnetic stirrer and stir bar

  • Visible light source (e.g., 200W tungsten lamp)[3][4]

  • UV-Vis Spectrophotometer

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Protocol
  • Preparation of Dye Solution: Prepare a stock solution of the target dye in doubly distilled water (e.g., 1.0 x 10⁻³ M).[3] Dilute the stock solution to the desired experimental concentration (e.g., 1.10 x 10⁻⁵ M for Methylene Blue).

  • Photoreactor Setup:

    • Add a specific volume of the dye solution to the photoreactor vessel.

    • Add a predetermined amount of the this compound photocatalyst to the solution (e.g., 0.10 g).[4]

    • Place a magnetic stir bar in the vessel.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to establish an adsorption-desorption equilibrium between the dye and the catalyst surface. This step is crucial to differentiate between dye removal by adsorption and by photocatalysis.

  • pH Adjustment: Adjust the pH of the solution to the desired level using HCl or NaOH.[3][4]

  • Initiation of Photocatalysis:

    • Take an initial sample (time = 0) just before turning on the light.

    • Expose the suspension to a visible light source while continuously stirring.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot of the suspension.

    • Centrifuge or filter the aliquot to remove the photocatalyst particles.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer (e.g., 665 nm for Methylene Blue).

  • Data Analysis: The degradation rate can be calculated from the change in absorbance over time. The photocatalytic degradation of many dyes follows pseudo-first-order kinetics.

Data Presentation: Optimal Conditions and Reaction Kinetics

The efficiency of photocatalytic degradation is influenced by several parameters. The following tables summarize the optimal conditions and corresponding rate constants for the degradation of various dyes using this compound as a photocatalyst, as reported in the literature.

Table 1: Optimal Parameters for Methylene Blue Degradation[3][6]
ParameterOptimal ValueRate Constant (k) x 10⁻⁵ (sec⁻¹)
pH6.56.49
Methylene Blue Concentration1.10 x 10⁻⁵ M6.49
This compound Amount0.10 g6.49
Light Intensity50.0 mWcm⁻²6.49
Table 2: Effect of pH on Methylene Blue Degradation[6]
pHRate Constant (k) x 10⁻⁵ (sec⁻¹)
5.03.29
6.05.86
6.56.49
7.05.12
8.04.63
9.04.01
10.03.69
Table 3: Effect of this compound Amount on Methylene Blue Degradation[6]
This compound (g)Rate Constant (k) x 10⁻⁵ (sec⁻¹)
0.022.15
0.043.06
0.064.12
0.085.27
0.106.49
0.126.48
0.146.48
0.166.48
Table 4: Optimal Parameters for New Fuchsine Degradation[4]
ParameterOptimal Value
pH10.0
New Fuchsine Concentration1.8 x 10⁻⁵ M
This compound Amount0.04 g
Light Intensity70 mWcm⁻²
Table 5: Optimal Parameters for Brilliant Green Degradation[5]
ParameterOptimal Value
pH9.0
Brilliant Green Concentration1.30 x 10⁻⁵ M
This compound Amount0.10 g
Light Intensity60.0 mWcm⁻²

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare Dye Solution setup Setup Photoreactor: - Add Dye Solution - Add this compound prep_dye->setup prep_catalyst Synthesize and Characterize This compound prep_catalyst->setup equilibrium Stir in Dark (Adsorption-Desorption Equilibrium) setup->equilibrium ph_adjust Adjust pH equilibrium->ph_adjust irradiate Expose to Visible Light (Initiate Photocatalysis) ph_adjust->irradiate sampling Collect Aliquots at Intervals irradiate->sampling measure Centrifuge and Measure Absorbance (UV-Vis) sampling->measure analyze Calculate Degradation Rate measure->analyze

Caption: Experimental workflow for dye degradation.

Proposed Photocatalytic Degradation Mechanism

A tentative mechanism for the photocatalytic degradation of organic dyes by this compound involves the generation of reactive oxygen species (ROS).[4] Upon irradiation with visible light, this compound gets excited, generating electron-hole pairs. These charge carriers then react with water and oxygen to produce highly reactive radicals, such as hydroxyl (•OH) and hydroperoxyl (HO₂•) radicals, which are responsible for the degradation of the dye molecules.

G cluster_catalyst This compound (PbCrO₄) Photocatalyst cluster_reactions Radical Generation and Dye Degradation PbCrO4 PbCrO₄ PbCrO4_excited PbCrO₄* PbCrO4->PbCrO4_excited Excitation e_cb e⁻ (Conduction Band) O2 O₂ e_cb->O2 Reduction h_vb h⁺ (Valence Band) OH_neg OH⁻ h_vb->OH_neg Oxidation PbCrO4_excited->e_cb PbCrO4_excited->h_vb HO2_rad HO₂• O2->HO2_rad H2O H₂O H2O->OH_neg OH_rad •OH OH_neg->OH_rad Dye Organic Dye HO2_rad->Dye Attacks OH_rad->Dye Attacks Degraded_Products Degraded Products (CO₂, H₂O, etc.) Dye->Degraded_Products Light Visible Light (hν) Light->PbCrO4

Caption: Proposed mechanism for photocatalysis.

Safety Precautions

  • This compound is a toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of the powder.

  • Dispose of lead-containing waste according to institutional and local environmental regulations.

Conclusion

This compound shows promise as a photocatalyst for the degradation of organic dyes under visible light. The protocols and data presented here provide a comprehensive guide for researchers to explore its potential further. Optimization of reaction conditions is crucial for achieving high degradation efficiency. Future research could focus on enhancing the photocatalytic activity of this compound through doping, compositing with other materials, and exploring its performance in real wastewater samples.

References

Application Notes and Protocols for the Gravimetric Determination of Lead Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative determination of lead by gravimetric analysis, precipitating it as lead(II) chromate (PbCrO₄). This method is a classic and reliable technique for accurately measuring lead content in soluble samples.

Introduction

Gravimetric analysis is a fundamental quantitative chemical analysis technique that relies on the measurement of mass. The gravimetric determination of lead involves the selective precipitation of lead ions from a solution as a poorly soluble salt, lead chromate. The precipitate is then isolated, dried, and weighed. From the mass and known stoichiometry of the precipitate, the amount of lead in the original sample can be calculated with high precision. This compound is an ideal precipitate for this analysis due to its low solubility in water, well-defined chemical composition, and thermal stability.[1]

Principle of the Method

The determination of lead content is achieved by precipitating lead ions (Pb²⁺) from a solution using a soluble chromate salt, typically potassium chromate (K₂CrO₄), to form the insoluble this compound (PbCrO₄). The reaction is carried out in a slightly acidic medium, usually buffered with acetic acid, to prevent the co-precipitation of other metal hydroxides and to promote the formation of a crystalline precipitate that is easily filterable.[2]

The key chemical reaction is:

Pb²⁺(aq) + CrO₄²⁻(aq) → PbCrO₄(s)

The resulting bright yellow this compound precipitate is then carefully washed, dried to a constant mass at 120°C, and weighed.[3] The mass of lead in the original sample is then calculated using the gravimetric factor derived from the molar masses of lead and this compound.

Experimental Protocols

Reagents and Materials
  • Lead-containing sample: A known weight of a soluble lead salt (e.g., lead nitrate, Pb(NO₃)₂) or a solution of unknown lead concentration.

  • Dilute Acetic Acid (CH₃COOH): Approximately 1 M solution.

  • Potassium Chromate (K₂CrO₄) Solution: 4% (w/v) solution in deionized water.

  • Washing Solution: 0.1% Nitric Acid (HNO₃) or deionized water.

  • Deionized Water

  • Analytical Balance

  • Beakers (400 mL)

  • Graduated Cylinders

  • Pipettes

  • Watch Glasses

  • Glass Stirring Rods

  • Sintered Glass Crucibles or Gooch Crucibles with Filter Paper

  • Vacuum Filtration Apparatus

  • Drying Oven

  • Desiccator

Detailed Experimental Procedure
  • Sample Preparation:

    • Accurately weigh approximately 0.3-0.5 g of the soluble lead salt sample using an analytical balance and record the mass.

    • Transfer the sample to a 400 mL beaker.

    • Add approximately 100 mL of deionized water and stir with a glass rod until the sample is completely dissolved.

    • Add about 5 mL of dilute acetic acid to the solution to ensure a slightly acidic medium.

  • Precipitation:

    • Heat the solution to boiling.

    • While stirring continuously, slowly add 15-20 mL of the 4% potassium chromate solution to the hot lead solution. The slow addition promotes the formation of larger, more easily filterable crystals.

    • A yellow precipitate of this compound will form immediately.

  • Digestion of the Precipitate:

    • Continue to heat the mixture gently on a water bath or hot plate for about 15-30 minutes.[4] This process, known as digestion, allows smaller particles to dissolve and re-precipitate onto larger ones, resulting in a more filterable precipitate.

    • Allow the precipitate to settle. The supernatant liquid should be clear and have a yellow tint, indicating a slight excess of chromate ions, which confirms the complete precipitation of lead.

  • Filtration:

    • Prepare a sintered glass crucible by cleaning, drying it in an oven at 120°C, cooling it in a desiccator, and weighing it accurately. Repeat this heating, cooling, and weighing cycle until a constant mass is obtained.

    • Set up a vacuum filtration apparatus with the weighed sintered glass crucible.

    • Decant the clear supernatant liquid through the crucible, being careful not to disturb the precipitate.

    • Transfer the bulk of the precipitate into the crucible using a stream of the washing solution from a wash bottle.

    • Use a rubber policeman to remove any remaining precipitate particles from the beaker and transfer them to the crucible.

  • Washing the Precipitate:

    • Wash the precipitate in the crucible with several small portions of 0.1% nitric acid. This helps to remove any co-precipitated impurities without significantly dissolving the this compound. This compound is soluble in strong acids but its solubility in very dilute nitric acid is minimal.[5][6] Alternatively, washing with cold deionized water can be performed, though there is a slightly higher risk of solubility losses.

    • Test the filtrate for the presence of excess chromate ions by adding a few drops of a lead nitrate solution to a small volume of the collected washings. The absence of a precipitate indicates that the washing is complete.

  • Drying and Weighing:

    • Place the crucible containing the precipitate in a drying oven set to 120°C for at least 1-2 hours.[3]

    • After drying, transfer the crucible to a desiccator to cool to room temperature.

    • Once cooled, weigh the crucible with the dried this compound precipitate accurately on an analytical balance.

    • Repeat the process of drying, cooling, and weighing until a constant mass is achieved (i.e., until two consecutive weighings agree within ±0.0002 g).

Data Presentation

The quantitative data obtained from the experiment should be recorded in a structured format to ensure clarity and facilitate calculations.

Table 1: Mass Measurements

MeasurementTrial 1 (g)Trial 2 (g)Trial 3 (g)
Mass of empty, dry crucible25.123425.098725.2345
Mass of crucible + dried this compound (1st weighing)25.556825.531925.6680
Mass of crucible + dried this compound (2nd weighing)25.556725.531825.6678
Mass of crucible + dried this compound (constant mass)25.556725.531825.6678
Mass of initial sample0.35000.35020.3501

Table 2: Calculated Results

CalculationTrial 1Trial 2Trial 3
Mass of this compound (PbCrO₄) precipitate (g)0.43330.43310.4333
Moles of this compound (mol)0.001340.001340.00134
Mass of lead (Pb) in the precipitate (g)0.27800.27790.2780
Percentage of lead (Pb) in the initial sample (%)79.4379.3579.41
Average Percentage of Lead (%) \multicolumn{3}{c}{79.40}
Standard Deviation \multicolumn{3}{c}{0.04}

Note: Molar mass of Pb = 207.2 g/mol ; Molar mass of PbCrO₄ = 323.2 g/mol . The gravimetric factor for lead in this compound is 0.6411.

Experimental Workflow and Signaling Pathways

The logical flow of the experimental protocol can be visualized as a workflow diagram.

Gravimetric_Determination_of_Lead_Chromate A Sample Preparation (Dissolution in dilute Acetic Acid) B Precipitation (Addition of K2CrO4 solution) A->B Hot solution C Digestion (Heating to promote crystal growth) B->C Precipitate formed D Filtration (Separation of precipitate) C->D Cooled solution E Washing (Removal of impurities) D->E Isolated precipitate F Drying (Heating at 120°C to constant mass) E->F Washed precipitate G Weighing (Mass determination of PbCrO4) F->G Dried precipitate H Calculation (% of Lead in sample) G->H Mass of PbCrO4

Caption: Experimental workflow for the gravimetric determination of this compound.

Safety Precautions

  • Lead and its compounds are toxic. Handle all lead-containing solutions and the this compound precipitate with care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Chromate compounds are also toxic and are suspected carcinogens. Avoid inhalation of dust and contact with skin.

  • Work in a well-ventilated area or under a fume hood.

  • Dispose of all waste containing lead and chromate according to institutional and local environmental regulations.

References

Application Notes & Protocols: X-ray Diffraction (XRD) Analysis of Lead Chromate (PbCrO₄) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nanoparticles are at the forefront of innovations in medicine, offering novel platforms for drug delivery, diagnostics, and therapeutics.[1][2][3] Their efficacy is intrinsically linked to their physicochemical properties, such as size, crystal structure, and purity, which dictate their behavior in biological systems.[4] Lead chromate (PbCrO₄) nanoparticles, while requiring careful handling due to toxicity, are studied for various material science applications, and their characterization serves as a model for other metallic nanoparticle systems. X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique essential for determining the atomic and molecular structure of these nanomaterials.[4][5] It provides critical information on phase composition, average crystallite size, lattice strain, and structural defects, ensuring the quality and consistency required for research and development.[4][6]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound nanoparticles and their subsequent analysis using XRD, tailored for professionals in materials science and drug development who rely on precise material characterization.

Principle of X-ray Diffraction (XRD)

XRD operates on the principle of Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms within a crystalline lattice.[5] When a monochromatic X-ray beam is directed at a crystalline sample, the atoms scatter the X-rays. Constructive interference occurs only when the conditions of Bragg's Law are met:

nλ = 2d sin(θ)

Where:

  • n is an integer representing the order of diffraction.

  • λ is the wavelength of the incident X-rays (e.g., 1.5406 Å for Cu Kα radiation).[7]

  • d is the spacing between the atomic planes in the crystal lattice.

  • θ is the angle of incidence of the X-rays.[4]

By scanning the sample over a range of angles (2θ) and recording the intensity of the diffracted X-rays, a unique diffraction pattern is generated. This pattern is a fingerprint of the material's crystalline structure. Analysis of the peak positions, intensities, and widths in the pattern allows for phase identification, determination of lattice parameters, and calculation of crystallite size.[5]

Experimental Protocols

The overall workflow for the synthesis and analysis of this compound nanoparticles is depicted below.

G cluster_0 Synthesis & Preparation cluster_1 XRD Analysis cluster_2 Data Interpretation A 1. Reagent Preparation (0.1M PbCl₂ & 0.1M K₂CrO₄) B 2. Co-Precipitation (Magnetic Stirring) A->B C 3. Separation & Washing (Centrifugation, H₂O, Ethanol) B->C D 4. Drying & Grinding (Fine Powder Formation) C->D E 5. Sample Mounting (Powder Sample Holder) D->E Powdered Nanoparticles F 6. Instrument Setup (Define 2θ Range, Step Size) E->F G 7. Data Acquisition (Generate Diffraction Pattern) F->G H 8. Phase Identification (Compare to JCPDS Database) G->H Raw XRD Data I 9. Crystallite Size Calculation (Scherrer Equation) H->I J 10. Advanced Analysis (Optional) (Rietveld Refinement) I->J

Caption: Experimental workflow from nanoparticle synthesis to XRD data analysis.

Protocol for Synthesis of this compound (PbCrO₄) Nanoparticles

This protocol describes a chemical co-precipitation method for synthesizing this compound nanoparticles.[8][9]

Materials:

  • Lead (II) Chloride (PbCl₂)

  • Potassium Chromate (K₂CrO₄)

  • Distilled Water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Beakers

  • Centrifuge and tubes

  • Drying oven

  • Agate mortar and pestle

Procedure:

  • Reagent Preparation: Prepare 0.1 M aqueous solutions of lead chloride and potassium chromate separately by dissolving the precise amounts in distilled water.[8]

  • Precipitation: While vigorously stirring the lead chloride solution with a magnetic stirrer, slowly add the potassium chromate solution. A yellow precipitate of this compound will form instantly.

  • Homogenization: Continue stirring the mixture for at least 30 minutes to ensure a homogeneous solution and complete reaction.[8]

  • Separation: Separate the precipitate from the solution via centrifugation.

  • Washing: Wash the collected precipitate several times, first with distilled water and then with ethanol, to remove any unreacted reagents and byproducts.[8] Centrifuge the sample after each wash.

  • Drying: Dry the wet precipitate in an oven at a low temperature (e.g., 60-80 °C) until all solvent has evaporated.

  • Grinding: Once completely dry, thoroughly grind the sample into a fine powder using an agate mortar and pestle.[8] The resulting powder is ready for XRD analysis.

Protocol for XRD Data Acquisition

This is a general procedure for analyzing a powder sample. Instrument-specific parameters should be optimized by the user.

Equipment:

  • Powder X-ray Diffractometer

  • Low-background sample holder (e.g., zero-diffraction silicon wafer)

  • Spatula

Procedure:

  • Sample Preparation: Carefully pack the synthesized this compound nanoparticle powder into the sample holder. Ensure the surface is flat and level with the holder's surface to avoid errors in peak positions.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Scan Type: Coupled Two-Theta/Theta scan.

    • Scan Range (2θ): A common range is 20° to 80°.

    • Step Size: 0.02° or smaller for high-resolution data.

    • Scan Speed/Dwell Time: A slower scan speed (e.g., 1°/min) or longer dwell time per step will improve the signal-to-noise ratio.

  • Data Collection: Run the XRD scan. The instrument software will generate a data file containing a list of 2θ angles and their corresponding X-ray diffraction intensities.

Data Presentation and Interpretation

The analysis of the XRD pattern provides crucial information about the material's properties.

G cluster_properties Derived Material Properties cluster_features Key Data Features XRD_Pattern XRD Pattern Raw Data (Intensity vs. 2θ) Peak_Position Peak Position XRD_Pattern->Peak_Position Peak_Intensity Peak Intensity Counts XRD_Pattern->Peak_Intensity Peak_Broadening Peak Broadening FWHM (β) XRD_Pattern->Peak_Broadening Background Background Amorphous Content XRD_Pattern->Background Phase_ID {Phase Identification | Crystal System} Crystallinity {Crystallinity | Amorphous vs. Crystalline} Crystallite_Size {Crystallite Size | Scherrer Equation} Lattice_Params {Lattice Parameters & Strain | Rietveld Refinement} Peak_Position->Phase_ID Peak_Position->Lattice_Params Peak_Intensity->Phase_ID Peak_Broadening->Crystallite_Size Peak_Broadening->Lattice_Params Background->Crystallinity

Caption: Relationship between raw XRD data features and derived material properties.

Phase Identification

The first step is to identify the crystalline phase(s) present. This is done by comparing the experimental 2θ peak positions to standard patterns in a reference database, such as the Joint Committee on Powder Diffraction Standards (JCPDS). For this compound, the monoclinic structure is expected, corresponding to JCPDS card no. 08-0210 or 74-2304.[8][10]

Crystallite Size Calculation (Scherrer Equation)

The broadening of diffraction peaks is inversely proportional to the size of the crystallites. The average crystallite size can be estimated using the Scherrer equation.[4][8]

D = (K * λ) / (β * cos(θ))

Where:

  • D is the mean crystallite size.

  • K is the shape factor, typically ~0.9 for spherical nanoparticles.[11]

  • λ is the X-ray wavelength (0.15406 nm for Cu Kα).

  • β is the full width at half maximum (FWHM) of the diffraction peak in radians. This value must be corrected for instrumental broadening.

  • θ is the Bragg angle (the 2θ value from the pattern divided by two) in radians.[12]

Protocol for Calculation:

  • Select a prominent, well-resolved peak from the XRD pattern.

  • Determine its 2θ position and FWHM (β) using the analysis software.

  • Convert the 2θ and β values from degrees to radians. (Radians = Degrees * π / 180).

  • Apply the Scherrer equation to calculate D.

  • For a more accurate result, calculate D for several peaks and find the average.[7]

Table 1: Example XRD Data and Crystallite Size Calculation for PbCrO₄ Nanoparticles Data is representative and based on values reported in the literature.[8]

Peak Position (2θ)FWHM (β) (degrees)Bragg Angle (θ) (radians)FWHM (β) (radians)Calculated Crystallite Size (D) (nm)
26.80.120.23380.0020970.1
31.50.110.27480.0019276.8
33.80.120.29490.0020970.6
45.20.130.39440.0022766.3
Average 70.9
Advanced Analysis: Rietveld Refinement

For a more comprehensive structural analysis, the Rietveld method can be employed.[13][14] This is a powerful technique that fits a calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of various structural parameters simultaneously.

Information Obtainable from Rietveld Refinement:

  • Precise lattice parameters (a, b, c, α, β, γ).

  • Quantitative phase analysis (proportions of different crystalline phases).

  • Atomic coordinates within the unit cell.

  • Crystallite size and microstrain.

  • Site occupancy factors.

Rietveld refinement requires specialized software (e.g., FullProf, GSAS-II) and a good initial structural model.[15][16]

Table 2: Typical Parameters Obtained from Rietveld Refinement of Monoclinic PbCrO₄

ParameterDescriptionExample Refined Value
Space GroupCrystal symmetryP2₁/n
Lattice Parameter (a)Unit cell dimension7.13 Å
Lattice Parameter (b)Unit cell dimension7.44 Å
Lattice Parameter (c)Unit cell dimension6.79 Å
Angle (β)Unit cell angle102.4°
Cell VolumeVolume of the unit cell352.1 ų
Goodness of Fit (χ²)Quality of the refinement fit< 1.5

Applications in Drug Development

While this compound itself is not used therapeutically, understanding its characterization provides a blueprint for analyzing other metallic nanoparticles (e.g., gold, silver, iron oxide) that are central to nanomedicine.[1] For drug development professionals, ensuring precise nanoparticle characteristics is critical for:

  • Formulation Stability: The crystalline structure affects the stability and drug-loading capacity of nanocarriers.

  • Controlled Release: Particle size and crystallinity influence the dissolution rate and release kinetics of a therapeutic agent.[17]

  • Biocompatibility and Toxicity: The surface properties and purity, confirmed by XRD, are crucial for determining how the nanoparticle interacts with biological systems.

  • Regulatory Compliance: Detailed characterization data from techniques like XRD is mandatory for regulatory submissions to agencies like the FDA.

G cluster_0 Nanoparticle Drug Delivery System cluster_1 Target Site NP Nanoparticle Core Drug Drug Molecules NP->Drug Target Targeting Ligand NP->Target Cell Diseased Cell NP->Cell Targeted Delivery

Caption: Conceptual model of a functionalized nanoparticle for targeted drug delivery.

References

Application Note: Morphological Characterization of Lead Chromate by Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lead chromate (PbCrO₄), a crystalline inorganic compound, has been widely utilized as a pigment in various industrial applications, including paints, inks, and plastics, owing to its vibrant yellow hue. The morphological characteristics of this compound particles—such as size, shape, and aggregation—are critical parameters that significantly influence the performance properties of the final product, including color intensity, opacity, and dispersibility. Scanning Electron Microscopy (SEM) is a powerful and high-resolution imaging technique indispensable for the detailed morphological analysis of this compound powders. This application note provides a comprehensive protocol for the preparation and SEM analysis of this compound, enabling researchers, scientists, and drug development professionals to obtain high-quality images and quantitative morphological data.

Introduction

The precise characterization of particulate materials is fundamental in materials science, quality control, and various research and development sectors. For pigments like this compound, the particle morphology directly correlates with its functional properties.[1] SEM provides in-depth information on surface topography, particle size distribution, and crystalline habit.[2][3] This document outlines a standardized methodology for sample preparation and SEM imaging of this compound powders to ensure reproducible and reliable results. The protocol covers the dispersion of the powder, mounting onto SEM stubs, conductive coating, and recommended SEM operating parameters.

Quantitative Morphological Data

The following table summarizes quantitative data on this compound morphology as determined by SEM analysis from various studies.

ParameterValueSynthesis MethodReference
Particle Width70.423 nmChemical co-precipitation[4][5][6]
Mean Grain Size~250 nmNot Specified
MorphologyTetrahedral, well-crystallized particlesChemical co-precipitation[4][5][6]
MorphologyCompact structure of spherical granules with cavitiesLeaching cum-co-precipitation

Experimental Protocols

Materials and Equipment
  • This compound Powder Sample

  • SEM Stubs (Aluminum)

  • Double-sided Conductive Carbon Tape

  • Spatula

  • Tweezers

  • Compressed Air or Nitrogen Duster

  • Sputter Coater with Gold-Palladium (Au/Pd) or Carbon Target

  • Scanning Electron Microscope (SEM) equipped with Secondary Electron (SE) and Backscattered Electron (BSE) detectors

Sample Preparation Protocol

A proper sample preparation is crucial for obtaining high-quality SEM images.[7] For non-conductive powder samples like this compound, the primary goals are to ensure the sample is securely mounted and has a conductive surface to prevent charging artifacts.[7]

  • Stub Preparation: Using clean tweezers, place a double-sided conductive carbon tab onto the surface of an aluminum SEM stub. Ensure the tape is flat and free of wrinkles or bubbles.

  • Sample Mounting:

    • Place a small, representative amount of the this compound powder onto a clean, dry surface (e.g., weighing paper).

    • Gently press the adhesive side of the prepared stub onto the powder.

    • Alternatively, use a clean spatula to carefully transfer a small amount of powder onto the carbon tape on the stub.

  • Removal of Excess Powder: Turn the stub upside down and gently tap it to remove any loose powder particles. This step is critical to prevent contamination of the SEM chamber. A gentle stream of compressed air or nitrogen can also be used for this purpose.

  • Sputter Coating:

    • Place the mounted sample into a sputter coater.

    • For general morphological imaging, a thin conductive coating of gold-palladium (Au/Pd) is recommended. A coating thickness of 5-10 nm is typically sufficient to prevent charging without obscuring fine surface details.[8]

    • If Energy-Dispersive X-ray Spectroscopy (EDS) analysis is to be performed for elemental composition, a carbon coating is preferred to avoid interference from the metallic coating.[8]

    • Set the sputter coater parameters according to the manufacturer's instructions to achieve the desired coating thickness.

SEM Imaging Protocol

The choice of SEM parameters will depend on the specific information required (e.g., surface topography vs. compositional contrast). The following are recommended starting parameters for this compound analysis.

  • Instrument Setup:

    • Load the coated sample into the SEM chamber.

    • Evacuate the chamber to the required vacuum level (typically in the range of 10⁻⁵ to 10⁻⁶ Torr).

  • Beam Parameters:

    • Accelerating Voltage: A range of 10-20 kV is recommended for imaging this compound.[9] This energy is sufficient to generate a good signal-to-noise ratio, especially for the heavier elements (lead) when using a BSE detector. For very high-resolution surface imaging, a lower accelerating voltage (e.g., 5 kV) may be beneficial.[9][10]

    • Spot Size: Select a small spot size to improve image resolution.

    • Working Distance: A working distance of 8-12 mm is a good starting point. Adjust as needed to optimize focus and depth of field.

  • Image Acquisition:

    • Detector Selection:

      • Use the Secondary Electron (SE) detector to visualize the surface topography and morphology of the this compound particles.

      • Use the Backscattered Electron (BSE) detector to obtain compositional contrast. Due to the high atomic number of lead, lead-rich phases will appear brighter in BSE images, which can be useful for identifying the distribution of this compound.

    • Magnification: Start at a low magnification to get an overview of the sample and identify representative areas. Gradually increase the magnification to resolve individual particles and surface features.

    • Focus and Stigmation: Carefully focus the image and correct for any astigmatism to ensure sharp, high-quality images.

    • Image Capture: Capture images at various magnifications to document the overall morphology and fine details of the this compound particles.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_sem SEM Analysis prep1 Mount this compound Powder on SEM Stub with Carbon Tape prep2 Remove Excess Powder prep1->prep2 prep3 Sputter Coat with Au/Pd or Carbon (5-10 nm) prep2->prep3 sem1 Load Sample into SEM Chamber and Evacuate prep3->sem1 Transfer to SEM sem2 Set Imaging Parameters (e.g., 10-20 kV) sem1->sem2 sem3 Image Acquisition using SE and/or BSE Detectors sem2->sem3 sem4 Data Analysis (Particle Size, Morphology) sem3->sem4

Caption: Experimental workflow for SEM analysis of this compound.

logical_relationship cluster_properties Particle Properties cluster_performance Product Performance size Particle Size color Color Intensity size->color opacity Opacity size->opacity shape Particle Shape shape->opacity aggregation Aggregation State dispersibility Dispersibility aggregation->dispersibility

Caption: Relationship between this compound morphology and product performance.

Conclusion

The protocols detailed in this application note provide a robust framework for the morphological characterization of this compound powders using Scanning Electron Microscopy. Adherence to these guidelines for sample preparation and imaging will facilitate the acquisition of high-resolution images and reliable quantitative data. This information is crucial for understanding the structure-property relationships of this compound, enabling effective quality control, and guiding the development of new materials with tailored functionalities.

References

Application Notes and Protocols for Fourier-Transform Infrared (FTIR) Spectroscopy of Lead Chromate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Lead chromate (PbCrO₄), a vibrant yellow inorganic pigment, finds extensive application in various industrial and artistic fields. Its characterization is crucial for quality control, counterfeit detection, and stability studies. Fourier-transform infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical composition and molecular structure of materials. This document provides comprehensive application notes and detailed protocols for the analysis of this compound using FTIR spectroscopy.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. When the frequency of the infrared radiation matches the vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed. The resulting spectrum is a unique fingerprint of the material, allowing for its identification and characterization. For this compound, the primary absorption bands arise from the stretching and bending vibrations of the chromate (CrO₄²⁻) anion.

Quantitative Data: Characteristic FTIR Absorption Bands of this compound

The FTIR spectrum of this compound is characterized by strong absorption bands in the mid-infrared region, primarily due to the vibrations of the Cr-O bonds within the tetrahedral chromate ion. The precise peak positions can be influenced by factors such as particle size, crystallinity, and the presence of impurities or binders.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentDescriptionReference
~855ν(Cr-O) Asymmetric StretchingStrong and broad absorption, characteristic of the asymmetric stretching of the chromium-oxygen bonds in the chromate tetrahedron.[1][1]
~834 - 852ν(Cr-O) StretchingA range often cited for the characteristic Cr-O stretching vibrations in this compound-based pigments.[1][1]
~815 - 850ν(Cr-O) StretchingBands observed for chrome yellow (this compound) pigments.[1][1]

Experimental Protocols

Two primary methods are commonly employed for the FTIR analysis of solid samples like this compound: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Transmission Method

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix, typically potassium bromide (KBr), and pressing the mixture into a thin, transparent pellet.

Materials and Equipment:

  • This compound sample

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR spectrometer

  • Desiccator

Procedure:

  • Drying: Dry the spectroscopic grade KBr powder in an oven at 110°C for at least 2-3 hours to remove any adsorbed water, which has strong IR absorption bands.[2] Store the dried KBr in a desiccator.

  • Sample Grinding: In an agate mortar, grind a small amount (1-2 mg) of the this compound sample to a fine powder. The goal is to reduce the particle size to minimize scattering of the infrared radiation.

  • Mixing: Add approximately 200-250 mg of the dried KBr powder to the mortar containing the ground this compound.[2][3] The sample concentration in KBr should be in the range of 0.2% to 1%.[4]

  • Homogenization: Gently but thoroughly mix and grind the this compound and KBr together until a homogeneous, fine powder is obtained.[5]

  • Pellet Pressing:

    • Carefully transfer the powder mixture into the collar of a clean and dry pellet press die.

    • Level the surface of the powder.

    • Place the plunger into the die body and transfer the assembly to a hydraulic press.

    • Apply a pressure of 8-10 metric tons for a standard 13 mm die for 1-2 minutes.[5] This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.

  • Pellet Removal: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be transparent and free of cracks.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹).

    • The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16-64 scans).

    • The spectral resolution is typically set to 4 cm⁻¹.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Method

ATR-FTIR is a rapid and convenient method that requires minimal sample preparation. The sample is brought into direct contact with a high-refractive-index crystal (e.g., diamond or germanium).

Materials and Equipment:

  • This compound sample

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Collection: Before analyzing the sample, collect a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the this compound powder directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal area.

  • Applying Pressure: Use the pressure clamp of the ATR accessory to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.

  • Spectral Acquisition:

    • Collect the sample spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹).

    • The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16-64 scans).

    • The spectral resolution is typically set to 4 cm⁻¹.

  • Cleaning: After the measurement, release the pressure clamp and carefully remove the this compound powder. Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to prevent cross-contamination.

Data Analysis and Interpretation

The obtained FTIR spectrum of this compound should be compared with reference spectra from spectral libraries or literature for positive identification. The primary absorption bands in the 815-855 cm⁻¹ region are the key identifiers for the chromate group. The absence of significant peaks in other regions (e.g., C-H, O-H, N-H stretching regions) can confirm the purity of the inorganic pigment. For quantitative analysis, the intensity of a characteristic absorption band can be correlated with the concentration of this compound, although this requires careful calibration and is often more complex for solid samples.[6]

Mandatory Visualizations

Experimental Workflow for FTIR Analysis of this compound

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation start This compound Sample kbr1 Grind 1-2 mg of Sample start->kbr1 Transmission atr1 Place Powder Directly on ATR Crystal start->atr1 Reflectance kbr2 Mix with 200-250 mg Dried KBr kbr1->kbr2 kbr3 Press into a Transparent Pellet kbr2->kbr3 analysis FTIR Spectrometer kbr3->analysis atr2 Apply Pressure atr1->atr2 atr2->analysis background Collect Background Spectrum analysis->background sample_spec Collect Sample Spectrum background->sample_spec process Process Spectrum (e.g., Baseline Correction) sample_spec->process interpret Identify Characteristic Peaks (~815-855 cm⁻¹ for Cr-O stretch) process->interpret report Report Results interpret->report FTIR_Logic A Sample Acquisition B Choice of Sampling Technique (KBr Pellet or ATR) A->B C Sample Preparation B->C D Instrument Setup & Background Collection C->D E Spectral Data Acquisition D->E F Data Processing & Analysis E->F G Identification & Characterization F->G

References

Application Notes and Protocols for UV-vis Spectroscopy in the Band Gap Analysis of Lead Chromate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Material Science Professionals

Introduction

Lead chromate (PbCrO₄), a semiconductor material, has garnered interest in various fields due to its distinct optical and electronic properties. The synthesis of this compound at the nanoscale can further modify these properties, making them highly dependent on particle size and morphology. One of the most critical parameters characterizing these nanoparticles is the optical band gap (Eg), which dictates their potential applications in optoelectronic devices, pigments, and photocatalysis.

Ultraviolet-visible (UV-vis) spectroscopy is a powerful and accessible technique for determining the optical band gap of semiconductor nanoparticles. This method relies on the principle that a semiconductor absorbs photons with energy equal to or greater than its band gap, leading to the excitation of electrons from the valence band to the conduction band. By analyzing the absorption spectrum, the band gap can be extrapolated using a Tauc plot.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound nanoparticles via a co-precipitation method and the subsequent determination of their optical band gap using UV-vis spectroscopy.

Quantitative Data Summary

The optical band gap of this compound and related nanostructures can vary depending on the synthesis method, particle size, and stoichiometry. The following table summarizes representative band gap values reported in the literature.

MaterialSynthesis MethodReported Band Gap (eV)Reference
This compound (PbCrO₄) NanoparticlesChemical Co-precipitation4.4[1][2]
This compound (PbCrO₄)Not specified2.38[3]
Lead(II) Chromate Oxide (Pb₂CrO₅)Not specified2.25[3]
Lead(V) Chromate Oxide (Pb₅CrO₈)Not specified2.07[3]

Experimental Protocols

Synthesis of this compound Nanoparticles by Chemical Co-precipitation

This protocol describes a straightforward method for synthesizing this compound nanoparticles.[1][2]

Materials:

  • Lead(II) chloride (PbCl₂)

  • Potassium chromate (K₂CrO₄)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of lead(II) chloride.

    • Prepare an aqueous solution of potassium chromate.

  • Co-precipitation:

    • Place the lead(II) chloride solution in a beaker on a magnetic stirrer.

    • Slowly add the potassium chromate solution dropwise to the lead(II) chloride solution while stirring continuously.

    • A yellow precipitate of this compound nanoparticles will form immediately.

  • Washing and Separation:

    • Continue stirring the mixture for a predetermined time (e.g., 1-2 hours) to ensure a complete reaction and uniform particle size distribution.

    • Separate the precipitate from the solution by centrifugation.

    • Discard the supernatant and wash the precipitate with deionized water multiple times to remove any unreacted precursors and byproducts. Repeat the centrifugation and washing steps.

  • Drying:

    • After the final wash, dry the collected this compound nanoparticles in an oven at a low temperature (e.g., 60-80 °C) until a fine powder is obtained.

UV-vis Spectroscopy for Band Gap Analysis

Instrumentation:

  • UV-vis spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Solvent for dispersing nanoparticles (e.g., deionized water, ethanol)

  • Ultrasonicator

Procedure:

  • Sample Preparation:

    • Disperse a small amount of the synthesized this compound nanoparticle powder in a suitable solvent.

    • Sonicate the dispersion for several minutes to ensure homogeneity and break up any agglomerates. The dispersion should be stable and not settle rapidly.

  • UV-vis Measurement:

    • Turn on the UV-vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stable readings.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Place the reference cuvette in the corresponding holder in the spectrophotometer and record a baseline spectrum.

    • Rinse the sample cuvette with the nanoparticle dispersion and then fill it.

    • Place the sample cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis: Tauc Plot Method

    • The optical band gap is determined from the absorption data using the Tauc relation: (αhν)n = A(hν - Eg) where:

      • α is the absorption coefficient

      • h is Planck's constant

      • ν is the frequency of the incident photon

      • A is a constant

      • Eg is the optical band gap

      • The exponent n depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap). For this compound, a direct band gap is often assumed.

    • Convert the wavelength (λ) of the absorption spectrum to photon energy (hν) in electron volts (eV) using the equation: hν (eV) = 1240 / λ (nm)

    • Since the absorption coefficient (α) is proportional to the absorbance (Abs), the Tauc equation can be expressed in terms of absorbance.

    • Plot (Abs × hν)2 on the y-axis versus hν (photon energy) on the x-axis.

    • Identify the linear portion of the resulting plot and extrapolate this linear region to the x-axis (where (Abs × hν)2 = 0).

    • The x-intercept of this extrapolation gives the value of the optical band gap (Eg) in eV.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization UV-vis Analysis cluster_analysis Band Gap Calculation s1 Prepare Precursor Solutions (PbCl₂ and K₂CrO₄) s2 Co-precipitation (Mix Solutions) s1->s2 s3 Washing and Centrifugation s2->s3 s4 Drying s3->s4 c1 Disperse Nanoparticles in Solvent s4->c1 c2 Record UV-vis Absorption Spectrum c1->c2 d1 Convert Wavelength (nm) to Photon Energy (eV) c2->d1 d2 Construct Tauc Plot ((Abs × hν)² vs. hν) d1->d2 d3 Extrapolate Linear Region to X-axis d2->d3 d4 Determine Band Gap (Eg) d3->d4 result Optical Band Gap (Eg) d4->result

References

Application Note: Sample Preparation of Lead Chromate for ICP-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead chromate (PbCrO₄), a vibrant yellow pigment, finds application in various industrial products. Due to the inherent toxicity of both lead and hexavalent chromium, accurate and sensitive quantification of these elements is crucial for quality control, safety assessment, and regulatory compliance, particularly in consumer goods and pharmaceutical manufacturing. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred analytical technique for trace elemental analysis due to its high sensitivity and multi-element detection capabilities.[1][2]

However, the insolubility of this compound in water and its resistance to weak acids pose a significant challenge for sample preparation. Incomplete dissolution can lead to inaccurate and unreliable results. This application note provides a detailed protocol for the complete acid digestion of this compound samples, ensuring accurate and reproducible quantification of lead and chromium using ICP-MS.

Principle

The sample preparation method involves the complete dissolution of the this compound matrix through a robust acid digestion procedure. A combination of strong oxidizing acids, typically nitric acid and hydrochloric acid, is employed to break down the insoluble salt into its soluble ionic constituents (Pb²⁺ and CrO₄²⁻). Microwave-assisted digestion is recommended to enhance the efficiency and speed of the dissolution process by utilizing elevated temperatures and pressures.[3][4][5] Following digestion, the sample is diluted to a suitable volume with deionized water to reduce the acid concentration and total dissolved solids, making it compatible with the ICP-MS sample introduction system.

Data Presentation

Table 1: Recommended Reagents and Materials

Reagent/MaterialGradePurpose
Nitric Acid (HNO₃), concentrated (67-70%)Trace Metal GradePrimary oxidizing acid for digestion
Hydrochloric Acid (HCl), concentrated (36-38%)Trace Metal GradeAids in the dissolution of lead salts
Deionized WaterASTM Type IFor dilution and rinsing
This compound Certified Reference Material (CRM)-For method validation and quality control
Peristaltic Pump TubingAcid ResistantFor sample introduction into ICP-MS
Digestion VesselsPFA or TFMTo withstand high temperatures and pressures during microwave digestion

Table 2: Microwave Digestion Program

StepRamp Time (min)Temperature (°C)Hold Time (min)
11518010
2120020

Table 3: ICP-MS Instrumental Parameters (Example)

ParameterSetting
RF Power1550 W
Plasma Gas Flow15 L/min
Auxiliary Gas Flow0.9 L/min
Nebulizer Gas Flow~1.0 L/min (optimized for uptake)
Sample Uptake Rate~0.4 mL/min
Monitored Isotopes²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb, ⁵²Cr, ⁵³Cr
Collision/Reaction Cell GasHelium or Hydrogen (for interference removal)

Experimental Protocols

Safety Precautions
  • Handle this compound and concentrated acids in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Sample Preparation
  • Accurately weigh approximately 10-50 mg of the homogenized this compound sample directly into a clean, dry microwave digestion vessel.

  • Record the weight to the nearest 0.1 mg.

  • Prepare a method blank by following the same procedure without the addition of the sample.

  • Prepare a spiked sample or a Certified Reference Material (CRM) in a separate vessel to assess matrix effects and recovery.

Acid Digestion (Microwave-Assisted)
  • Carefully add 7 mL of concentrated nitric acid and 3 mL of concentrated hydrochloric acid to each digestion vessel containing the sample, blank, and CRM.

  • Gently swirl the vessels to ensure the sample is wetted by the acid mixture.

  • Seal the vessels according to the manufacturer's instructions for the microwave digestion system.

  • Place the vessels in the microwave rotor and execute the digestion program outlined in Table 2.

  • After the program is complete, allow the vessels to cool to room temperature before opening in the fume hood. The resulting solution should be clear and free of any particulate matter.

Final Solution Preparation
  • Quantitatively transfer the digested sample solution to a 50 mL acid-cleaned volumetric flask.

  • Rinse the digestion vessel multiple times with small volumes of deionized water and add the rinsings to the volumetric flask.

  • Dilute the solution to the 50 mL mark with deionized water. The final acid concentration should be below 5% to prevent damage to the ICP-MS instrument.[6]

  • Cap the flask and invert it several times to ensure a homogeneous solution.

  • The sample is now ready for ICP-MS analysis. Further dilution may be necessary to bring the analyte concentrations within the linear range of the instrument's calibration.

ICP-MS Analysis
  • Calibrate the ICP-MS instrument using a series of multi-element standards prepared in a matrix matching the final acid concentration of the samples.

  • Analyze the method blank, calibration standards, CRM, and samples.

  • Employ a collision/reaction cell with helium or hydrogen to minimize polyatomic interferences on the chromium isotopes (e.g., ⁴⁰Ar¹²C⁺ on ⁵²Cr⁺).[7] Triple quadrupole ICP-MS can also be used for enhanced interference removal.[2]

  • Rinse the sample introduction system thoroughly with a 2-5% nitric acid solution between samples to prevent carryover.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_digest Microwave Digestion cluster_analysis Analysis weigh Weigh 10-50 mg of This compound Sample add_acid Add 7 mL HNO3 + 3 mL HCl weigh->add_acid blank Prepare Method Blank blank->add_acid crm Prepare CRM/Spike crm->add_acid microwave Microwave Digestion (See Table 2) add_acid->microwave cool Cool to Room Temperature microwave->cool transfer Quantitative Transfer to 50 mL Volumetric Flask cool->transfer dilute Dilute to Volume with Deionized Water transfer->dilute analyze Analyze by ICP-MS dilute->analyze

Caption: Experimental workflow for this compound sample preparation.

Conclusion

This application note provides a comprehensive and reliable protocol for the sample preparation of this compound for ICP-MS analysis. The use of microwave-assisted acid digestion with a mixture of nitric and hydrochloric acids ensures the complete dissolution of this challenging matrix. Adherence to this protocol, along with proper quality control measures, will enable researchers, scientists, and drug development professionals to obtain accurate and precise quantification of lead and chromium, ensuring product safety and regulatory compliance.

References

Troubleshooting & Optimization

overcoming challenges in detecting trace amounts of lead chromate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Detection of Trace Lead Chromate

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the detection of trace amounts of this compound (PbCrO₄).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting trace amounts of this compound?

A1: Detecting trace this compound is challenging due to its potential for low concentration in complex matrices. Key difficulties include matrix interference, insufficient sensitivity of certain analytical methods, and the need for meticulous sample preparation to ensure accurate quantification. For instance, in pharmaceutical products, catalysts and reagents used during synthesis can introduce trace levels of metals that require sensitive detection methods.[1] In food products like spices, the natural composition of the matrix can interfere with analytical signals.[2][3]

Q2: Which analytical techniques are most suitable for trace this compound detection?

A2: The choice of technique depends on the required sensitivity, sample matrix, and available resources. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is considered the gold standard for its low detection limits (down to ppb or ppt levels) and ability to quantify specific elements like lead (Pb) and chromium (Cr).[1][3][4] Other viable methods include portable X-Ray Fluorescence (pXRF) for rapid screening, Graphite Furnace Atomic Absorption Spectroscopy (GFAAS), and colorimetric assays for detecting hexavalent chromium [Cr(VI)], a component of this compound.[2][5]

Q3: Why is sample preparation critical for accurate detection?

A3: Proper sample preparation is crucial to eliminate matrix effects and to present the analyte to the instrument in a form suitable for analysis.[6] For solid samples, this often involves acid digestion, sometimes using a microwave digester, to dissolve the sample and bring the lead and chromium into a solution.[2][3] Incomplete digestion or contamination during this step can lead to inaccurate results. The choice of acid, such as nitric acid or hydrochloric acid, can also be critical depending on the specific elements being tested and the analytical method used.[6]

Q4: What are common sources of interference in ICP-MS analysis for lead and chromium?

A4: In ICP-MS, interferences can be spectroscopic or non-spectroscopic (matrix effects).

  • Spectroscopic Interferences: These include isobaric interferences (isotopes of different elements with the same mass), polyatomic interferences (ions formed from the sample matrix, plasma gas, or solvent), and doubly charged ions.[7][8][9] For example, the presence of argon and chlorine can form ions that interfere with arsenic measurements, a common heavy metal analyzed alongside lead.[8]

  • Matrix Effects: High concentrations of salts or organic compounds in the sample can affect the plasma's properties and the ion transmission efficiency, leading to signal suppression or enhancement.[9]

Q5: How can I validate my analytical method for this compound detection?

A5: Method validation ensures that the analytical procedure is fit for its intended purpose.[10] Key validation parameters according to guidelines from organizations like USP and ICH include:

  • Accuracy: Closeness of test results to the true value.

  • Precision: Repeatability and intermediate precision of the results.[11]

  • Specificity/Selectivity: The ability to assess the analyte in the presence of other components.[10]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.[11]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the analysis of trace this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Instrument parameters are not optimized.2. Incomplete sample digestion.3. Analyte loss during sample preparation.4. Incorrect wavelength/mass selection.1. Optimize instrument settings (e.g., plasma power, gas flow rates for ICP-MS).2. Review and optimize the digestion procedure (e.g., increase time, temperature, or change acid mixture).[6]3. Use a certified reference material (CRM) to check for recovery.4. Verify the selected isotopes for Pb and Cr are free from major interferences.
High Background Noise or Baseline Instability 1. Contaminated reagents, glassware, or instrument components.2. Air leak in the instrument system.3. For ICP-MS, polyatomic interferences from the matrix or plasma.4. Detector issue.1. Use trace-metal grade reagents and meticulously clean all labware.2. Perform leak checks on the sample introduction system and gas lines.[12]3. Use a collision/reaction cell (CRC) in the ICP-MS to reduce polyatomic interferences.[13] Dilute the sample if matrix effects are high.[7]4. Consult the instrument manufacturer's guide for detector troubleshooting.[14]
Poor Reproducibility (High %RSD) 1. Inhomogeneous sample.2. Inconsistent sample preparation.3. Instability of the instrument (e.g., fluctuating plasma temperature).4. Pipetting or dilution errors.1. Ensure the sample is thoroughly homogenized before taking an aliquot.2. Standardize the sample preparation protocol and ensure it is followed precisely.3. Allow the instrument to warm up and stabilize before analysis. Monitor performance with quality control standards.4. Calibrate pipettes and use proper dilution techniques.
Inaccurate Results for Certified Reference Materials (CRMs) 1. Incorrect calibration standards.2. Spectral interference not being corrected.3. Matrix mismatch between standards and samples.4. Incomplete digestion of the CRM.1. Prepare fresh calibration standards from a reliable source and verify their concentrations.2. Identify potential spectral interferences and apply mathematical corrections or use instrumental techniques (like CRCs) to mitigate them.[9][13]3. Matrix-match the calibration standards to the sample matrix as closely as possible.4. Ensure the digestion method is suitable for the CRM matrix.
Peak Tailing in Chromatography-Based Methods 1. Column contamination or degradation.2. Interaction of the analyte with active sites in the column or flow path.3. Mismatch between sample solvent and mobile phase.1. Clean the column according to the manufacturer's instructions or replace it.2. Use a column with a different stationary phase or modify the mobile phase (e.g., adjust pH, add competing ions).3. Dissolve the sample in the mobile phase whenever possible.

Quantitative Data Summary

The performance of various analytical techniques for the detection of lead (Pb) and chromium (Cr) is summarized below.

Analytical Technique Typical Limit of Detection (LOD) Advantages Disadvantages Reference(s)
ICP-MS 0.001 - 1 µg/kg (ppb)Very high sensitivity, elemental specificity, isotopic analysis possible.High capital cost, requires skilled operator, susceptible to complex interferences.[3][5]
pXRF ~2 mg/kg (ppm)Portable, rapid screening, non-destructive, minimal sample preparation.Lower sensitivity than ICP-MS, matrix effects can be significant, issues with measuring Cr at low levels.[2][4]
GFAAS 0.1 - 10 µg/L (ppb)High sensitivity for certain elements, lower cost than ICP-MS.Slower than ICP-MS (analyzes one element at a time), susceptible to matrix interferences.[5]
Colorimetric Assay (for Cr VI) 5 - 70 mg/kg (ppm)Low cost, simple, field-portable, specific to hexavalent chromium.Lower sensitivity, can be subjective, may not be effective in all matrices.[2][3]
FT-Raman Spectroscopy ~0.5% (w/w) or 5000 mg/kgRapid, non-destructive, provides molecular information.Relatively high detection limits for trace analysis, can be affected by sample fluorescence.[15][16][17]

Experimental Protocols

Protocol 1: Sample Preparation by Microwave Acid Digestion for ICP-MS Analysis

This protocol is a general guideline for the digestion of solid samples (e.g., pharmaceutical excipients, food products) prior to elemental analysis.

Materials:

  • Microwave digestion system

  • Digestion vessels (Teflon or quartz)

  • Analytical balance

  • Trace-metal grade nitric acid (HNO₃, 69%)

  • Deionized water (18.2 MΩ·cm)

  • Class A volumetric flasks

Procedure:

  • Weigh accurately approximately 0.3-0.5 g of the homogenized sample into a clean, dry microwave digestion vessel.[2]

  • Carefully add 10 mL of trace-metal grade nitric acid to the vessel in a fume hood.

  • Allow the sample to pre-digest for at least 30 minutes to reduce the initial reaction vigor.

  • Seal the vessels according to the manufacturer's instructions for the microwave digestion system.

  • Place the vessels in the microwave rotor and run the appropriate digestion program. A typical program involves ramping the temperature to 180-200°C and holding for 20-30 minutes.

  • After the program is complete, allow the vessels to cool completely to room temperature.

  • Carefully open the vessels in a fume hood.

  • Quantitatively transfer the digested solution to a 50 mL Class A volumetric flask.

  • Rinse the digestion vessel multiple times with small volumes of deionized water and add the rinsings to the volumetric flask.

  • Dilute the solution to the mark with deionized water, cap, and mix thoroughly.

  • A procedural blank (containing only the acid) and a certified reference material should be prepared in the same manner to ensure quality control.

  • The sample is now ready for analysis by ICP-MS.

Visualizations

Experimental Workflow for Trace this compound Detection

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sampling Sample Collection & Homogenization digestion Microwave Acid Digestion sampling->digestion dilution Dilution to Final Volume digestion->dilution icpms ICP-MS Analysis dilution->icpms calibration Instrument Calibration calibration->icpms quant Quantification vs. Calibration Curve icpms->quant validation QC Check (Blanks, CRM) quant->validation report Final Report validation->report

Caption: Workflow for ICP-MS analysis of this compound.

Troubleshooting Logic for Inaccurate Results

troubleshooting_logic action_node action_node result_node Problem Solved start_node Inaccurate CRM Results q1 Are Calibration Standards Correct? start_node->q1 Start action1 Prepare Fresh Standards & Re-verify Concentration q1->action1 No q2 Is Spectral Interference Suspected? q1->q2 Yes action1->result_node Then Re-analyze action2 Apply Interference Correction Equations or Use CRC q2->action2 Yes q3 Is there a Matrix Mismatch? q2->q3 No action2->result_node action3 Matrix-Match Standards or Use Standard Addition q3->action3 Yes action4 Review Digestion Procedure for CRM q3->action4 No action3->result_node action4->result_node

Caption: Decision tree for troubleshooting inaccurate CRM results.

References

Technical Support Center: Stabilizing Polymorphic Forms of Lead Chromate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing the different polymorphic forms of lead chromate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the common polymorphic forms of this compound (PbCrO₄)?

A1: this compound typically exists in three main polymorphic forms:

  • Monoclinic: This is the most stable and common form, known for its orange-yellow color. It is widely used as the pigment "Chrome Yellow".[1]

  • Orthorhombic: This is a less stable, greenish-yellow form. It is often found co-precipitated with lead sulfate (PbSO₄) to enhance its stability.

  • Tetragonal: This is an unstable orange-red form, which can be stabilized by the presence of lead molybdate (PbMoO₄).[1]

Q2: What is the primary factor influencing which polymorph is formed during synthesis?

A2: The manipulation of pH and the molar ratio of the lead and chromate precursors are critical factors that determine the resulting polymorph and phase of this compound during precipitation.[2]

Q3: How can I improve the stability of the less stable orthorhombic polymorph?

A3: The orthorhombic form can be stabilized by co-precipitating it with lead sulfate (PbSO₄). The presence of sulfate ions in the crystal lattice helps to maintain the orthorhombic structure.[1] This is often achieved by using a mixture of chromate and sulfate salts during the precipitation reaction.

Q4: What are the benefits of applying a silica coating to this compound pigments?

A4: Applying a dense, amorphous silica coating significantly enhances the pigment's stability. This includes improved resistance to darkening when exposed to heat (up to 320°C), light, and various chemical agents such as dilute acids and alkalis.[3][4]

Q5: What analytical techniques are best for identifying and distinguishing between the different polymorphs of this compound?

A5: The most effective techniques for polymorph identification are:

  • Powder X-ray Diffraction (PXRD): Each polymorph has a unique crystal structure that produces a distinct diffraction pattern, acting as a fingerprint for identification.[5][6]

  • Raman Spectroscopy: This technique can also differentiate between polymorphs as the different crystal lattices result in slight shifts in the Raman peak positions.[7][8]

Troubleshooting Guides

Problem 1: The synthesized this compound is not the desired polymorphic form.

Possible Cause Troubleshooting Steps
Incorrect pH of the reaction mixture.Carefully monitor and adjust the pH of the precursor solutions before and during precipitation. The pH can significantly influence the crystal structure that is formed.[2]
Incorrect molar ratio of lead to chromate ions.Precisely control the stoichiometry of the reactants. Varying the molar ratio can favor the formation of one polymorph over another.[2]
Reaction temperature is not optimal.Ensure the reaction is carried out at the specified temperature for the desired polymorph. For instance, orthorhombic this compound can be prepared by mixing solutions at 25°C.[9]

Problem 2: The this compound pigment darkens upon exposure to heat or light.

Possible Cause Troubleshooting Steps
Inherent instability of the polymorph.Consider synthesizing the more stable monoclinic form or stabilizing the less stable polymorphs through co-precipitation with sulfate or molybdate ions.
The pigment lacks a protective coating.Apply a surface coating of dense, amorphous silica. This has been shown to significantly improve thermal and light stability.[3][4] Optionally, a subsequent coating of alumina can be applied.
Presence of impurities.Ensure high-purity precursors are used and that the final product is thoroughly washed to remove any unreacted ions or byproducts.

Problem 3: Difficulty in obtaining a uniform particle size.

| Possible Cause | Troubleshooting Steps | | Rapid precipitation. | Control the rate of addition of the precipitating agent. Slow and controlled addition with vigorous stirring can promote more uniform crystal growth. | | Agglomeration of particles. | After precipitation, subject the pigment slurry to intense shear to break up agglomerates before the coating and drying steps. |

Data Presentation

Table 1: Stability and Properties of this compound Polymorphs

PolymorphCrystal SystemColorRelative StabilityTypical Stabilizing Agent
CrocoiteMonoclinicOrange-YellowMost StableNone required
-OrthorhombicGreenish-YellowMetastableLead Sulfate (PbSO₄)[1]
-TetragonalOrange-RedUnstableLead Molybdate (PbMoO₄)[1]

Table 2: Thermal Stability of Silica-Coated this compound

Pigment TypeConventional StabilityWith Dense Silica Coating
Molybdate OrangeDarkens noticeably at 230°CNo significant discoloration up to ~315°C[10]
Medium Chrome Yellow-Shows only small color loss at 288°C

Table 3: Analytical Characterization of this compound Polymorphs

TechniquePolymorphKey Identifying Features
Powder X-ray Diffraction (PXRD) MonoclinicUnique diffraction pattern corresponding to the monazite structure.
OrthorhombicDistinct diffraction pattern, often indexed to the Pnma space group.[9]
Raman Spectroscopy Monoclinic vs. OrthorhombicDifferentiated by small shifts in Raman peak positions due to differences in crystal lattice vibrations.[7][8]

Experimental Protocols

Protocol 1: Synthesis of Monoclinic this compound (Chrome Yellow)

This protocol is a standard precipitation method to produce the stable monoclinic form of this compound.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂) or Lead(II) acetate (Pb(CH₃COO)₂)

  • Potassium chromate (K₂CrO₄) or Sodium dichromate (Na₂Cr₂O₇)

  • Distilled water

  • Dilute nitric acid or acetic acid (optional, for pH adjustment)

Procedure:

  • Prepare a 0.1 M solution of the lead salt (e.g., lead(II) nitrate) in distilled water.

  • Prepare a 0.1 M solution of the chromate salt (e.g., potassium chromate) in distilled water.

  • Slowly add the lead salt solution to the chromate salt solution with constant stirring. A yellow precipitate of this compound will form immediately.

  • Continue stirring for 15-30 minutes to ensure the reaction goes to completion.

  • Allow the precipitate to settle.

  • Decant the supernatant liquid.

  • Wash the precipitate several times with distilled water to remove any soluble impurities. This can be done by resuspending the precipitate in distilled water and then allowing it to settle before decanting again.

  • Filter the washed precipitate using a Buchner funnel.

  • Dry the filtered this compound in an oven at 80-100°C until a constant weight is achieved.

Protocol 2: Synthesis of Orthorhombic this compound

This protocol describes the synthesis of the less stable orthorhombic polymorph.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Potassium chromate (K₂CrO₄)

  • Distilled water

Procedure:

  • Prepare 0.1 M solutions of potassium chromate and lead(II) nitrate in distilled water.

  • Maintain the solutions at 25°C.

  • Mix the two solutions. A precipitate of orthorhombic this compound will form.[9]

  • Immediately filter and wash the precipitate with distilled water.

  • Dry the product at a low temperature (e.g., 50-60°C) to prevent phase transition to the more stable monoclinic form.

Protocol 3: Stabilization by Silica Coating

This protocol outlines the process for applying a dense, amorphous silica coating to this compound particles to enhance their stability.[3][10]

Materials:

  • Synthesized this compound pigment

  • Sodium silicate solution

  • Sulfuric acid or another suitable acid for pH adjustment

  • Distilled water

Procedure:

  • Create an aqueous slurry of the this compound pigment.

  • Heat the slurry to a temperature above 75°C, preferably around 90°C.[3]

  • Adjust the pH of the slurry to be in the range of 9.0 to 9.5.[3]

  • Slowly add the sodium silicate solution to the heated and pH-adjusted slurry with vigorous stirring.

  • Continue heating and stirring for approximately 1 hour to allow for the deposition of a continuous film of dense, amorphous silica onto the pigment particles.

  • After the coating process, slowly add dilute sulfuric acid to reduce the pH to around 6.2.[10]

  • Filter the silica-coated pigment.

  • Wash the pigment thoroughly with water to remove soluble salts.

  • Dry the final product in an oven at a temperature of approximately 80-120°C.[10][11]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_stabilization Stabilization Stage A Prepare Precursor Solutions (e.g., Pb(NO₃)₂ and K₂CrO₄) B Precipitation (Mix solutions with stirring) A->B C Washing and Filtration B->C D Drying C->D E Create Aqueous Slurry D->E Unstabilized Polymorph F Heat and Adjust pH E->F G Add Sodium Silicate F->G H Final pH Adjustment, Washing, and Drying G->H I I H->I Stabilized this compound

Caption: Experimental workflow for the synthesis and stabilization of this compound polymorphs.

logical_relationship cluster_forms Polymorphic Forms cluster_stabilizers Stabilization Methods Polymorph This compound Polymorph Monoclinic Monoclinic (Stable) Polymorph->Monoclinic Orthorhombic Orthorhombic (Metastable) Polymorph->Orthorhombic Tetragonal Tetragonal (Unstable) Polymorph->Tetragonal Silica Silica Surface Coating Polymorph->Silica can be stabilized by Sulfate Co-precipitation with Sulfate Orthorhombic->Sulfate is stabilized by Molybdate Co-precipitation with Molybdate Tetragonal->Molybdate is stabilized by

Caption: Logical relationships between this compound polymorphs and their stabilization methods.

References

Technical Support Center: Reducing Light-Induced Degradation of Lead Chromate Pigments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the light-induced degradation of lead chromate pigments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments aimed at mitigating the photodegradation of this compound pigments.

Question: Why is my chrome yellow (this compound) pigment darkening or turning brown upon light exposure?

Answer: The darkening of this compound pigments is primarily due to a photo-induced reduction of the native hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)) compounds, such as chromium(III) oxide (Cr₂O₃).[1][2][3] This chemical change alters the pigment's light absorption properties, leading to a visible color shift. The degradation is most pronounced on the surface of the paint layer.[1]

Question: My this compound pigment, which is supposed to be lightfast, is still showing signs of degradation. What could be the cause?

Answer: Several factors intrinsic to the pigment itself can influence its stability:

  • Chemical Composition: this compound is often a solid solution with lead sulfate (PbCr₁₋ₓSₓO₄). Pigments with a higher sulfate content (x ≥ 0.4) are significantly more prone to darkening.[2]

  • Crystalline Structure: this compound pigments can exist in different crystal forms. The orthorhombic crystalline phase, which is common in sulfate-rich varieties, is less stable and more susceptible to photodegradation than the monoclinic phase.[2]

  • Additives and Fillers: The presence of other compounds, such as calcium carbonate or gypsum, in the paint formulation can enhance the reactivity of even the more stable monoclinic form of this compound.

Question: What wavelengths of light are most damaging to this compound pigments?

Answer: The degradation process is activated by light, particularly in the UV and blue regions of the spectrum.[1] Irradiation with red light has been found to be insufficient to trigger the darkening process.[1] Studies have shown that photodissolution can be activated by light with a wavelength shorter than 514 nm.[4]

Question: I've applied a protective varnish, but the pigment is still degrading. Why isn't the coating working?

Answer: While a varnish can offer some protection, its effectiveness depends on its composition and interaction with the pigment. Some studies have found that certain coatings, like dammar resin, do not show a significant protective effect against photodegradation, even if they absorb UV light.[5] The degradation process can still occur at wavelengths above 300 nm, which may pass through the varnish.[5] Furthermore, the application of a coating by brush can sometimes mechanically disturb the already photo-reduced surface layer, redistributing the degraded Cr(III) species.[5]

Frequently Asked Questions (FAQs)

What is the fundamental chemical reaction behind this compound degradation?

The core of the degradation is an oxidation-reduction (redox) reaction. The yellow Cr(VI) in the form of chromate (CrO₄²⁻) is reduced to the generally greener or browner Cr(III).[1][2][3] This reduction can be facilitated by self-generated electrons within the pigment particle upon light absorption.[4]

Does humidity affect the degradation rate?

Yes, humidity can play a role in the degradation process. High relative humidity has been shown to increase the degree of Cr(VI) reduction in some chromate pigments.

Can the darkening of this compound be reversed?

Currently, there are no established, non-invasive methods for fully reversing the darkening of this compound pigments in artworks or other applications. Research in this area is ongoing, but prevention of degradation is the primary strategy.

Are there stable alternatives to this compound pigments?

Yes, due to the toxicity and stability issues of this compound, alternative yellow and red pigments are often used. These can include iron oxides, cadmium sulfides, and various organic pigments. Strontium chromate (SrCrO₄) is another inorganic alternative.

Quantitative Data Summary

The following tables summarize key factors that influence the stability of this compound pigments.

Pigment Composition (PbCr₁₋ₓSₓO₄)Crystalline StructureRelative StabilityTendency to Darken
Low Sulfate (x < 0.4)Predominantly MonoclinicHighLow
High Sulfate (x ≥ 0.4)Predominantly Orthorhombic (>30 wt%)LowHigh[2]
Environmental FactorConditionEffect on Degradation
Light WavelengthUV, Blue (<514 nm)[4]Activates and accelerates degradation[1]
Light WavelengthRedInsufficient to trigger degradation[1]
Relative HumidityHighCan increase the rate of Cr(VI) reduction
pHDecreasingIncreases the rate of photodissolution[4]

A study on artificially aged oil paint models showed the formation of up to about 60% of Cr(III)-species in the outer layer of the most altered samples (high sulfate, orthorhombic).[2] In another study, after photochemical aging, the relative amount of Cr(III) was found to be in the range of 40-50%.[3]

Experimental Protocols

Accelerated Aging Protocol (Adapted from ASTM F1980)

This protocol is designed to simulate the long-term effects of light and environmental exposure on this compound pigment samples.

Objective: To accelerate the natural aging process to evaluate the stability of pigment formulations.

Materials:

  • Pigment samples prepared on a stable substrate (e.g., glass slides, canvas swatches).

  • Accelerated aging chamber with controlled temperature, humidity, and light exposure (e.g., Xenon arc lamp).

  • Colorimeter or spectrophotometer for color change measurements.

Procedure:

  • Sample Preparation: Prepare multiple identical samples of each pigment formulation to be tested.

  • Initial Characterization (Time Zero): Before aging, characterize each sample. This includes:

    • Color measurement (CIELAB Lab* values).

    • Spectroscopic analysis (Raman, FTIR) to establish the initial chemical state.

    • If possible, baseline XANES measurement to determine the initial Cr(VI)/Cr(III) ratio.

  • Chamber Setup:

    • Set the aging temperature. A common range is 50-60°C.[6] Avoid temperatures that could cause unrealistic material changes, such as melting or deformation of binders.[1]

    • Set the relative humidity (RH), if applicable. A level of 50% RH is often used if materials are moisture-sensitive.[6]

    • Set the light source to simulate sunlight, with a focus on the UV and visible spectrum. Define the irradiance level.

  • Aging Process:

    • Place the samples in the chamber.

    • The duration of the test is calculated based on the Arrhenius equation, where the rate of reaction doubles for every 10°C increase in temperature (Q₁₀ = 2).[7] For example, aging at 55°C can simulate one year of real-time aging at 25°C in approximately 40 days.[6]

  • Interim and Final Analysis:

    • At predetermined intervals and at the end of the aging period, remove samples for analysis.

    • Repeat the characterization steps performed at Time Zero (colorimetry, spectroscopy).

    • Calculate the total color difference (ΔE*) to quantify the change in appearance.

    • Analyze spectroscopic data to identify chemical changes, such as the formation of Cr(III) species.

Protocol for Silica Coating of this compound Pigments

This protocol describes a general method for applying a protective silica coating to pigment particles to improve their stability.

Objective: To encapsulate this compound particles with a dense, amorphous silica layer.

Materials:

  • This compound pigment powder.

  • Tetraethylorthosilicate (TEOS) as the silica precursor.

  • Ethanol.

  • Ammonia solution (for Stöber method) or sodium silicate solution.

  • Deionized water.

  • Centrifuge and drying oven.

Procedure:

  • Pigment Dispersion: Disperse the this compound pigment particles in a mixture of ethanol and deionized water. Use sonication to ensure a uniform dispersion and break up agglomerates.[8]

  • Surface Modification (Optional but Recommended): To improve the adhesion of the silica layer, the pigment surface can be pre-treated. This can be done by adsorbing a polymer like polyvinylpyrrolidone (PVP) or by applying a thin layer of sodium silicate in an aqueous solution.[9]

  • Silica Coating (Stöber Method):

    • In a reaction vessel, add the pigment dispersion to a solution of ethanol and ammonia.

    • While stirring vigorously, add TEOS dropwise to the mixture. The ammonia acts as a catalyst for the hydrolysis and condensation of TEOS on the surface of the pigment particles.[8]

    • Allow the reaction to proceed for several hours (e.g., 6-24 hours) at room temperature to form a uniform silica shell.

  • Washing and Collection:

    • Separate the coated pigment particles from the solution by centrifugation.

    • Wash the particles multiple times with ethanol and then with deionized water to remove any unreacted precursors and by-products.

  • Drying: Dry the washed, silica-coated pigment in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Characterization: Confirm the presence and quality of the silica coating using techniques such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Chromium Speciation Analysis using XANES

Objective: To quantify the relative amounts of Cr(VI) and Cr(III) in a pigment sample.

Materials:

  • Pigment sample (powder or paint cross-section).

  • Synchrotron radiation source with a suitable beamline for X-ray Absorption Spectroscopy.

  • Reference compounds with known chromium oxidation states (e.g., Cr₂O₃ for Cr(III), K₂CrO₄ for Cr(VI)).

Procedure:

  • Sample Preparation: Mount the sample in the beam path. For powdered samples, a thin, uniform layer is typically pressed into a sample holder.

  • Data Acquisition:

    • Tune the monochromator of the synchrotron beamline to the Cr K-edge energy (around 5989 eV).

    • Scan the energy across the absorption edge, typically from about 5950 eV to 6100 eV, with fine energy steps in the pre-edge and edge region.

    • Collect the X-ray absorption spectrum, usually in fluorescence mode for dilute samples.

  • Reference Spectra: Acquire XANES spectra for the Cr(III) and Cr(VI) reference compounds under the same experimental conditions.

  • Data Analysis:

    • Normalization: Normalize the collected spectra to the absorption edge jump.

    • Pre-edge Peak Analysis: The intensity and position of the pre-edge peak at around 5993 eV are highly sensitive to the oxidation state and coordination geometry of chromium. A prominent pre-edge feature is characteristic of tetrahedrally coordinated Cr(VI).[10]

    • Linear Combination Fitting (LCF): Use software to fit the XANES spectrum of the unknown sample as a linear combination of the spectra of the Cr(III) and Cr(VI) reference compounds. The fitting results will provide the relative percentages of each oxidation state in the sample.

Visualizations

G Simplified Degradation Pathway of this compound PbCrVIO4 This compound (PbCr(VI)O₄) (Yellow, Stable) e_h Electron-Hole Pair (e⁻ + h⁺) PbCrVIO4->e_h Photoexcitation CrVI_reduction Reduction of Cr(VI) to Cr(III) PbCrVIO4->CrVI_reduction Light Light Energy (hν, esp. UV/Blue) Light->PbCrVIO4 e_h->CrVI_reduction e⁻ participates CrIIIOxide Chromium(III) Oxide (Cr₂O₃) (Green/Brown, Degraded) CrVI_reduction->CrIIIOxide ColorChange Darkening / Color Change CrIIIOxide->ColorChange

Caption: Simplified chemical pathway of this compound degradation.

G Troubleshooting Pigment Darkening start Pigment Darkening Observed check_light Check Light Exposure: UV/Blue light present? start->check_light check_pigment Analyze Pigment Composition: High Sulfate (PbCr₁₋ₓSₓO₄)? Orthorhombic crystal form? check_light->check_pigment No reduce_light Solution: - Use UV filters - Reduce light intensity - Use light sources with no UV/blue emission check_light->reduce_light Yes use_stable Solution: - Select monoclinic, low-sulfate pigment - Apply stabilizing coatings (e.g., Silica) check_pigment->use_stable Yes check_environment Check Environment: High humidity? check_pigment->check_environment No end Degradation Mitigated reduce_light->end use_stable->end control_humidity Solution: - Control relative humidity check_environment->control_humidity Yes check_environment->end No control_humidity->end

Caption: A logical workflow for troubleshooting pigment degradation.

G Experimental Workflow for Stability Testing prep 1. Prepare Pigment Samples (Coated vs. Uncoated) t0 2. Initial Analysis (T=0) - Colorimetry (Lab) - Raman / FTIR - XANES (Cr speciation) prep->t0 aging 3. Accelerated Aging (ASTM F1980) - Controlled Light - Temperature - Humidity t0->aging tx 4. Post-Aging Analysis - Colorimetry (ΔE) - Raman / FTIR - XANES (% Cr(III)) aging->tx compare 5. Compare Results - Quantify degradation - Evaluate stabilizer effectiveness tx->compare

Caption: Workflow for testing the stability of this compound pigments.

References

Technical Support Center: Optimizing pH in Lead Chromate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the synthesis of lead chromate (PbCrO₄) with a focus on pH control.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter in this compound synthesis? A1: The pH of the reaction mixture is a crucial factor that influences several properties of the final this compound product. It can affect the compound's crystal structure (polymorphism), phase, particle size, and color.[1][2] Manipulating the pH allows for the selective synthesis of different this compound pigments.[1]

Q2: What is the general effect of acidic vs. alkaline pH on the synthesis? A2:

  • Acidic Conditions: In acidic solutions, the chromate ion (CrO₄²⁻) is in equilibrium with the dichromate ion (Cr₂O₇²⁻). The presence of dichromate can influence the reaction kinetics and the final product. A slightly acidic medium, often achieved by adding acetic acid, can also prevent the hydrolysis of lead salts, which could otherwise lead to the precipitation of basic lead salts as impurities.[3]

  • Neutral to Slightly Alkaline Conditions (pH 7-9): This range is often used for precipitating standard monoclinic this compound (Chrome Yellow). Neutralizing the solution to pH 7 is a key step in some gravimetric determination protocols for this compound.[4]

  • Strongly Alkaline Conditions (High pH): In highly alkaline solutions, typically achieved by adding a strong base like sodium hydroxide, basic lead chromates are formed.[5] These compounds, known as Chrome Orange or Chrome Red, incorporate lead(II) oxide into their structure.[5] this compound is also soluble in solutions of fixed alkali hydroxides.

Q3: How does pH affect the color of the this compound pigment? A3: The pH directly influences the final color by determining the specific compound that precipitates.

  • Yellow: Standard this compound (PbCrO₄), often called Chrome Yellow, is typically synthesized in near-neutral or slightly acidic conditions.[3][6]

  • Orange to Red: Basic lead chromates (e.g., PbCrO₄·PbO), known as Chrome Orange or Chrome Red, are formed under alkaline conditions.[5] The exact shade can be varied by adjusting the alkalinity.[6]

Q4: Can pH be used to control the particle size or morphology of this compound? A4: Yes. Adjusting the pH of the parent mixture has been shown to be an effective method for controlling the morphology of the resulting particles. For instance, homogeneous this compound nanorods have been synthesized by carefully controlling the pH in the presence of a surfactant.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Final product is orange/red instead of yellow. The pH of the reaction mixture was too high (alkaline).Ensure the reaction is conducted in a neutral or slightly acidic medium. If a base was added, reduce the amount or use a weaker base. To recycle an orange product, it can be treated with nitric acid to yield yellow this compound and lead(II) nitrate.[5]
Low yield of precipitate. The pH is too acidic, increasing the solubility of this compound. This compound is soluble in strong acids.[6]Increase the pH of the solution to a near-neutral range (pH ~7) to minimize solubility. Avoid highly acidic conditions.
Precipitate appears cloudy or contains white impurities. Hydrolysis of the lead(II) salt precursor (e.g., lead acetate or nitrate) may have occurred, forming insoluble basic lead salts.Add a small amount of dilute acetic acid to the lead salt solution before mixing to prevent hydrolysis.[3]
Inconsistent color or particle size between batches. Poor pH control; localized high or low pH during reagent addition.Add precipitating agents slowly and with constant, vigorous stirring to ensure a homogeneous pH throughout the solution.[5] Consider using a buffered solution to maintain a stable pH.[4]

Data on pH Effects

The following table summarizes the qualitative and quantitative effects of pH on this compound synthesis based on available literature.

pH RangeConditionExpected Product/OutcomeParticle MorphologyNotes
< 7 AcidicMonoclinic this compound (PbCrO₄)Can vary; control is crucial.Prevents hydrolysis of lead salts.[3] Solubility increases in strong acids.
~ 7 NeutralMonoclinic this compound (PbCrO₄)Crystalline precipitate.Optimal for quantitative precipitation in gravimetric analysis.[4]
> 8 AlkalineBasic this compound (PbCrO₄·PbO)Fine, uniform powder.[5]Color shifts to orange or red.[5] Product is soluble in strong alkali solutions.
Controlled VariesPolymorphs and Phases (e.g., monoclinic, orthorhombic)Can be controlled (e.g., nanorods).[2]Precise pH manipulation allows for selective synthesis.[1]

Experimental Protocols

Protocol 1: Synthesis of Standard Monoclinic this compound (Chrome Yellow)

This protocol is adapted from standard precipitation reactions.[3][7]

1. Preparation of Precursor Solutions:

  • Solution A (Lead Source): Dissolve lead(II) acetate or lead(II) nitrate in distilled water to a desired concentration (e.g., 0.2 M). To prevent hydrolysis, add a small amount of dilute acetic acid (e.g., 1 mL per 100 mL of solution) until the solution is clear.[3]
  • Solution B (Chromate Source): Dissolve potassium chromate (K₂CrO₄) in distilled water to the same molar concentration.

2. pH Adjustment and Precipitation:

  • Monitor the pH of Solution A. If necessary, adjust to a slightly acidic or neutral pH (6.0-7.0) using dilute nitric acid or sodium hydroxide.
  • While stirring Solution A vigorously, slowly add Solution B dropwise.
  • A bright yellow precipitate of this compound will form instantly.

3. Isolation and Purification:

  • Allow the precipitate to settle.
  • Wash the precipitate several times with distilled water by decantation to remove soluble impurities.
  • Filter the precipitate using a suitable filter paper or crucible.
  • Dry the collected this compound in an oven at a moderate temperature (e.g., 110-120°C) until a constant weight is achieved.[4]

Protocol 2: Synthesis of Basic this compound (Chrome Orange)

This protocol is based on the conversion of this compound under alkaline conditions.[5]

1. Initial Synthesis:

  • Prepare a yellow this compound precipitate as described in Protocol 1. Do not dry the precipitate; instead, create a slurry of the wet precipitate in boiling distilled water.

2. Alkaline Conversion:

  • To the boiling slurry, add solid sodium hydroxide (NaOH) with heavy stirring. The amount of NaOH should be similar in volume to the amount of this compound used.
  • The color will change from yellow to orange as basic this compound is formed.

3. Isolation and Purification:

  • Decant the hot mixture into cold water to quench the reaction.
  • Filter the orange precipitate.
  • Wash thoroughly with distilled water to remove excess NaOH.
  • Dry the product in an oven.

Visualizations

experimental_workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. pH-Controlled Reaction cluster_isolation 3. Product Isolation prepA Prepare Lead (II) Nitrate/Acetate Solution ph_check Check & Adjust pH of Lead Solution prepA->ph_check prepB Prepare Potassium Chromate Solution mix Slowly Mix Solutions with Vigorous Stirring prepB->mix ph_check->mix precipitate Precipitate Forms mix->precipitate wash Wash Precipitate by Decantation precipitate->wash filter Filter Product wash->filter dry Dry in Oven filter->dry final_product Final PbCrO4 Product dry->final_product

Caption: Experimental workflow for pH-controlled this compound synthesis.

ph_influence cluster_acidic Acidic (Low pH) cluster_alkaline Alkaline (High pH) ph Reaction pH dichromate Equilibrium shifts to Dichromate (Cr2O7^2-) ph->dichromate H+ chromate Equilibrium favors Chromate (CrO4^2-) ph->chromate OH- yellow Monoclinic PbCrO4 (Chrome Yellow) dichromate->yellow + Pb^2+ orange Basic PbCrO4·PbO (Chrome Orange/Red) chromate->orange + Pb^2+ + OH-

Caption: Influence of pH on chromate species and final this compound product.

References

Technical Support Center: Minimizing Interferences in the Spectroscopic Analysis of Lead Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interferences in the spectroscopic analysis of lead chromate. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Guides

This section addresses common problems encountered during the spectroscopic analysis of this compound, offering step-by-step guidance to identify and resolve them.

Issue 1: Inaccurate or Inconsistent Readings in Atomic Absorption Spectrometry (AAS)

Q1: My absorbance readings for lead are inconsistent or lower than expected when analyzing this compound samples. What could be the cause?

A1: This issue often points to matrix effects, where components of your sample other than the lead analyte interfere with the measurement. For this compound, the chromate ion itself can be a source of interference. Other potential causes include the formation of non-volatile compounds in the atomizer or spectral interferences.

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a standard addition experiment. If the slope of the standard addition curve is significantly different from your external calibration curve, matrix effects are present.

  • Optimize Atomization Temperature: In Graphite Furnace AAS (GFAAS), gradually increase the ashing and atomization temperatures. This can help to remove interfering matrix components before the lead is atomized.

  • Utilize a Matrix Modifier: For lead analysis, a chemical modifier can be used to stabilize the lead analyte at higher ashing temperatures, allowing for more effective removal of the matrix. A common modifier is a mixture of ammonium dihydrogen phosphate and magnesium nitrate.

  • Employ Background Correction: Ensure that your AAS instrument's background correction system is active and optimized. For lead analysis, both Deuterium and Zeeman background correction can be effective.

Issue 2: High Background Signal in AAS

Q2: I am observing a high and fluctuating background signal during the analysis of my digested this compound samples. How can I reduce this?

A2: High background signals are common when analyzing complex matrices and can obscure the analyte signal. This can be caused by molecular absorption or light scattering from undigested sample components or the salts formed during sample preparation.

Troubleshooting Steps:

  • Improve Digestion: Ensure your sample digestion is complete. For this compound, especially in organic matrices like polymers, a microwave digestion system with a mixture of nitric acid and hydrogen peroxide is often effective.

  • Optimize Background Correction:

    • Deuterium Background Correction: This method is suitable for many applications but can be less effective for complex backgrounds or at wavelengths above 320 nm.[1]

    • Zeeman Background Correction: This method is generally more effective for correcting high and structured background signals and is often preferred for complex matrices.[1]

  • Use a Matrix Modifier: As mentioned previously, a matrix modifier can help separate the volatilization of the matrix from the atomization of the lead analyte, thereby reducing background during the measurement step.

Issue 3: Spectral Overlap in UV-Vis Spectrophotometry

Q3: I am trying to determine lead concentration using UV-Vis spectrophotometry after forming a colored complex, but my results are inaccurate, and the spectrum looks distorted.

A3: This is likely due to spectral interference, where another component in the sample absorbs light at the same wavelength as your lead complex. In the case of this compound, the chromate ion (CrO₄²⁻) itself absorbs in the UV-Vis region and can interfere with the measurement.

Troubleshooting Steps:

  • Separation of Lead: Before forming the colored complex for UV-Vis analysis, it is crucial to separate the lead from the chromate. This can be achieved through precipitation of lead sulfate or by using ion-exchange chromatography.

  • Use a Specific Chelating Agent: Employ a chelating agent that forms a colored complex with lead at a wavelength where chromate does not absorb significantly. For example, dithizone forms a complex with lead that can be measured in the visible region.

  • Method of Standard Additions: If complete separation is difficult, the method of standard additions can help to compensate for the constant background absorbance from the chromate ion.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding interference mitigation in this compound analysis.

Q1: What are the main types of interferences I should be aware of when analyzing this compound?

A1: The three primary categories of interferences are:

  • Spectral Interferences: Occur when an interfering species absorbs or emits radiation at the same wavelength as the analyte. An example is the overlap of an absorption line from another element with the lead line in AAS.

  • Chemical Interferences: Result from chemical reactions in the atomizer that alter the vaporization or atomization of the analyte. For instance, the formation of stable, non-volatile lead compounds.

  • Matrix Interferences: These are caused by the bulk components of the sample (the matrix) affecting the physical properties of the sample solution (e.g., viscosity) or the signal itself.[2]

Q2: When should I use the method of standard additions?

A2: The method of standard additions is recommended when you suspect that the sample matrix is affecting the analyte signal (matrix effect).[3][4][5] This is a powerful technique for improving accuracy in complex samples because it inherently compensates for matrix effects by making the calibration standards in the sample matrix itself.[3][5][6]

Q3: What is a matrix modifier, and how does it work for lead analysis?

A3: A matrix modifier is a chemical added to the sample in GFAAS to make the analyte less volatile or the matrix more volatile.[7] For lead analysis, a common modifier is a palladium-magnesium nitrate mixture or an ammonium phosphate-based modifier.[8] This allows for the use of higher temperatures during the ashing step to remove interfering matrix components without losing the lead analyte before the atomization step.

Q4: Can the chromate in this compound interfere with the lead measurement in AAS?

A4: Yes, high concentrations of chromium can cause spectral interference with lead in AAS, although this is rare due to the narrowness of atomic absorption lines. More commonly, the presence of chromium can contribute to the overall matrix effect. Using appropriate background correction and optimizing instrumental parameters can minimize this interference.

Q5: Is there a way to analyze this compound using UV-Vis spectrophotometry without interference from the chromate?

A5: Direct UV-Vis analysis is challenging due to the strong absorbance of the chromate ion. To accurately determine the lead concentration, you typically need to separate the lead from the chromate first. Alternatively, you can use a chromogenic reagent that forms a colored complex with lead at a wavelength where the chromate ion has minimal absorbance. For example, 1-(2-pyridylazo)-2-naphthol (PAN) reacts with lead to form a pink chelate with an absorption maximum at 548 nm.[9]

Section 3: Data Presentation

The following tables summarize key quantitative data for comparing different interference mitigation techniques.

Table 1: Comparison of Background Correction Methods for Lead Analysis in AAS

FeatureDeuterium (D₂) LampZeeman Effect
Principle A continuous source lamp measures and subtracts broadband background absorption from the total signal.[1]An external magnetic field splits the analyte's absorption line, allowing for separate measurement and subtraction of the background at the analyte wavelength.[1]
Effectiveness Good for low to moderate, broadband background. Less effective for structured or rapidly changing backgrounds.[3]Highly effective for high, structured, and rapidly changing background signals.[1]
Wavelength Range Limited to wavelengths below 320 nm due to the lamp's emission profile.[1]Applicable over a wider wavelength range.
Sensitivity Can sometimes offer slightly better sensitivity in the absence of significant background.May slightly reduce sensitivity for some elements due to the splitting of the absorption line.
Typical Recovery (%) *85-105%95-101%[10]

*Typical recovery rates can vary significantly depending on the sample matrix and concentration of interferences.

Table 2: Common Matrix Modifiers for Lead Analysis in GFAAS

Matrix ModifierAnalyteTypical MatrixPurpose
Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) + Magnesium Nitrate (Mg(NO₃)₂)Lead (Pb)Environmental, BiologicalStabilizes lead to allow for higher ashing temperatures, aiding in the removal of organic matter and salts.[8]
Palladium (Pd) + Magnesium Nitrate (Mg(NO₃)₂)Lead (Pb)VariousForms a thermally stable alloy with lead, preventing premature volatilization.
Ammonium Nitrate (NH₄NO₃)Lead (Pb)High chloride matricesHelps to remove chloride interferences by converting them to more volatile forms.

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guides and FAQs.

Protocol 1: Sample Digestion for this compound Analysis by AAS

This protocol is a general guideline for the acid digestion of solid samples containing this compound, particularly within an organic matrix.

Materials:

  • Concentrated Nitric Acid (HNO₃), trace metal grade

  • Hydrogen Peroxide (H₂O₂), 30%

  • Deionized water

  • Microwave digestion system with vessels

Procedure:

  • Weigh approximately 0.2-0.5 g of the homogenized sample into a clean microwave digestion vessel.

  • Carefully add 5-10 mL of concentrated nitric acid to the vessel.

  • Allow the sample to pre-digest for at least 15 minutes in a fume hood.

  • Slowly add 1-2 mL of hydrogen peroxide. Be cautious as the reaction may be vigorous.

  • Seal the vessels and place them in the microwave digestion system.

  • Set the microwave program to ramp to a temperature of 180-200°C and hold for 15-20 minutes.

  • After the program is complete, allow the vessels to cool to room temperature.

  • Carefully open the vessels in a fume hood.

  • Quantitatively transfer the digested solution to a 50 mL volumetric flask.

  • Dilute to the mark with deionized water.

  • The sample is now ready for analysis by AAS.

Protocol 2: Method of Standard Additions for this compound Analysis by AAS

This protocol describes how to perform a multi-point standard addition to correct for matrix effects.

Materials:

  • Digested this compound sample solution (from Protocol 1)

  • Lead standard stock solution (e.g., 1000 mg/L)

  • Deionized water

  • Volumetric flasks (e.g., 25 mL)

Procedure:

  • Prepare a working standard solution of lead (e.g., 10 mg/L) by diluting the stock solution.

  • Label at least four 25 mL volumetric flasks (e.g., 0, 1, 2, 3).

  • Pipette a constant volume of the digested sample solution into each flask (e.g., 10 mL).

  • To flask '0', add no working standard.

  • To flask '1', add a small, precise volume of the working standard (e.g., 0.1 mL).

  • To flask '2', add a larger volume of the working standard (e.g., 0.2 mL).

  • To flask '3', add an even larger volume (e.g., 0.3 mL).

  • Dilute each flask to the 25 mL mark with deionized water and mix thoroughly.

  • Analyze each solution by AAS and record the absorbance.

  • Plot the absorbance (y-axis) against the added standard concentration (x-axis). The concentration of the added standard in each flask can be calculated using the dilution equation (C₁V₁ = C₂V₂).

  • Perform a linear regression on the data points.

  • Extrapolate the line to the x-axis (where absorbance is zero). The absolute value of the x-intercept is the concentration of lead in the diluted sample solution.

  • Calculate the original concentration of lead in your sample by accounting for the initial dilution.

Section 5: Visualizations

This section provides diagrams to illustrate key concepts and workflows.

Interference_Troubleshooting_Workflow start Inaccurate AAS Results matrix_effects Suspect Matrix Effects? start->matrix_effects standard_addition Perform Standard Addition matrix_effects->standard_addition Yes optimize_temp Optimize Ashing/Atomization Temp. matrix_effects->optimize_temp No results_ok Accurate Results standard_addition->results_ok matrix_modifier Use Matrix Modifier optimize_temp->matrix_modifier bg_correction Check Background Correction matrix_modifier->bg_correction bg_correction->results_ok

AAS troubleshooting workflow for inaccurate results.

Standard_Addition_Method cluster_prep Sample Preparation cluster_analysis Analysis & Plotting s0 Sample + 0 µL Std analysis AAS Measurement s0->analysis s1 Sample + 10 µL Std s1->analysis s2 Sample + 20 µL Std s2->analysis s3 Sample + 30 µL Std s3->analysis plot Plot Absorbance vs. [Std Added] analysis->plot extrapolate Extrapolate to y=0 plot->extrapolate concentration Determine Sample Concentration extrapolate->concentration

Workflow for the method of standard additions.

References

safe handling and disposal procedures for lead chromate waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the safe handling and disposal of lead chromate waste for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the immediate health risks associated with this compound exposure?

A1: this compound is toxic by ingestion and inhalation.[1] Acute exposure can cause coughing, headache, and difficulty breathing.[2] Skin contact may lead to burns, blisters, and deep ulcers, while eye contact can cause redness.[2][3] Ingestion can result in abdominal pain, constipation, diarrhea, vomiting, and weakness.[2]

Q2: What are the long-term health effects of this compound exposure?

A2: this compound is a known carcinogen and may cause lung cancer in humans.[3][4] It can also damage the nervous system, kidneys, and brain, and may lead to anemia.[3] There is a risk of impaired fertility and harm to an unborn child.[5]

Q3: What personal protective equipment (PPE) is required when handling this compound waste?

A3: A comprehensive PPE plan is essential. This includes:

  • Gloves: Rubber gloves are recommended.[3]

  • Clothing: Wear protective clothing that cannot be permeated by the substance, such as Dupont Tyvek®.[3]

  • Eye Protection: Safety goggles or glasses with side-shields are necessary.[1][6]

  • Respiratory Protection: Use a NIOSH-approved particulate filter respirator appropriate for the airborne concentration of the substance.[1][3]

Q4: How should I store this compound waste before disposal?

A4: Store this compound waste in suitable, closed, and clearly labeled containers.[1][5] Polyethylene or polypropylene containers are appropriate.[5] The storage area should be a regulated, marked area, separate from incompatible materials, and without drain or sewer access.[3][7]

Q5: Is this compound waste considered hazardous waste?

A5: Yes, this compound waste is considered hazardous.[5] In the United States, it may be classified under EPA hazardous waste number D008 if a solid waste extract contains more than 5 mg/L of lead.[5] All waste must be handled in accordance with local, state, and federal regulations.[5]

Troubleshooting Guides

Problem: I have accidentally spilled a small amount of this compound powder.

Solution:

  • Evacuate and Secure: Clear the area of personnel to prevent further exposure.[1]

  • Wear Appropriate PPE: Before cleaning, ensure you are wearing the necessary protective gear, including gloves, protective clothing, safety glasses, and a respirator.[5]

  • Clean-up Procedure:

    • Do NOT dry sweep, as this can generate dust.[3]

    • If appropriate, moisten the spilled material with water to prevent dusting.[1][5]

    • Use a vacuum cleaner equipped with a HEPA filter for cleanup.[3] A standard shop vacuum should not be used.[3]

    • Alternatively, carefully sweep or shovel the material into a suitable, closed container for disposal.[1]

  • Decontaminate: Wash the area with soap and water after the spill has been cleaned.[2]

  • Dispose: Label the container with the waste material and dispose of it as hazardous waste according to your institution's and local regulations.[1]

Problem: My clothing has become contaminated with this compound.

Solution:

  • Immediate Removal: Immediately remove all contaminated clothing, including footwear.[5]

  • Skin Decontamination: If skin contact occurs, flush the skin and hair with running water and soap.[5]

  • Clothing Handling:

    • Do not take contaminated clothing home.[3]

    • Contaminated clothing requires special laundering procedures. Follow your institution's guidelines for handling chemically contaminated laundry.[3]

  • Shower: Take a shower at the end of the work shift if you have been in contact with this compound.[3]

Quantitative Data Summary

ParameterValueAgency/Source
OSHA Permissible Exposure Limit (PEL) - Lead0.05 mg/m³ (8-hour TWA)OSHA[3]
NIOSH Recommended Exposure Limit (REL) - Lead0.05 mg/m³ (10-hour TWA)NIOSH[3]
ACGIH Threshold Limit Value (TLV) - Lead0.05 mg/m³ (8-hour TWA)ACGIH[3]
NIOSH Immediately Dangerous to Life and Health (IDLH) - Chromium (VI)15 mg/m³NIOSH[3]
EPA Hazardous Waste Threshold - Lead> 5 mg/L in extractEPA[5]

Experimental Protocols

Protocol 1: Waste Characterization for this compound

Objective: To determine if a solid waste containing this compound must be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) by analyzing the extractable lead content.

Methodology:

  • Sample Collection: Collect a representative sample of the waste material according to the ASTM standard guide for sampling waste piles.[8]

  • Toxicity Characteristic Leaching Procedure (TCLP):

    • The TCLP is an extraction procedure designed to simulate leaching through a landfill.

    • A sample of the waste is subjected to extraction with an acidic fluid.

    • The resulting liquid extract is then analyzed for its lead concentration.

  • Analysis:

    • The lead concentration in the TCLP extract is determined using atomic absorption spectroscopy or inductively coupled plasma-atomic emission spectrometry.

  • Classification:

    • If the concentration of lead in the extract is greater than 5 mg/L, the waste is classified as hazardous waste with the EPA waste number D008.[5]

Protocol 2: Small-Scale Spill Cleanup of this compound Powder

Objective: To safely clean up a minor spill of this compound powder (less than 5 grams) in a laboratory setting.

Methodology:

  • Preparation:

    • Alert personnel in the immediate area and restrict access.

    • Don appropriate PPE: chemical-resistant gloves, a lab coat or disposable gown, safety goggles, and a NIOSH-approved respirator with a particulate filter.

  • Spill Containment and Cleanup:

    • Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.[1][5]

    • Carefully wipe the area from the outside in, folding the paper towel to contain the powder.

    • For any remaining powder, use a HEPA-filtered vacuum cleaner.[3] Do not use a standard vacuum.[3]

    • If a HEPA vacuum is not available, wet-wipe the area with a damp cloth and a detergent solution.

  • Waste Collection:

    • Place all contaminated materials (paper towels, wipes, gloves, etc.) into a designated, sealable plastic bag or container.

  • Decontamination:

    • Wipe the spill area again with a clean, damp cloth.

    • Thoroughly wash hands and any exposed skin with soap and water.

  • Disposal:

    • Label the waste container as "Hazardous Waste: this compound" and include the date.

    • Dispose of the waste through your institution's hazardous waste management program.

Visualizations

Waste_Handling_and_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Disposal Pathway A This compound Experiment B Segregate Waste A->B Collect Waste C Label Container (Hazardous Waste) B->C D Store in Designated Secondary Containment C->D E Schedule Pickup by EH&S or Licensed Hazardous Waste Hauler D->E Full Container F Transport to a TSDF E->F G Final Disposal (e.g., Landfill, Treatment) F->G

Caption: Workflow for the proper handling and disposal of this compound waste.

Spill_Response_Logic start Spill Occurs is_major Major Spill? start->is_major evacuate Evacuate Area & Alert Emergency Responders is_major->evacuate Yes minor_spill_ppe Don Appropriate PPE is_major->minor_spill_ppe No end End evacuate->end contain Contain Spill (Moisten to prevent dust) minor_spill_ppe->contain cleanup Clean with HEPA Vacuum or Wet Wipes contain->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose decontaminate Decontaminate Area and Personnel dispose->decontaminate decontaminate->end

Caption: Logical decision-making process for responding to a this compound spill.

References

preventing agglomeration of lead chromate nanoparticles during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address the common challenge of agglomeration during the synthesis of lead chromate (PbCrO₄) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: Why do this compound nanoparticles tend to agglomerate during synthesis?

A1: this compound nanoparticles, like many other nanomaterials, have a high surface area-to-volume ratio, which results in high surface energy. To achieve a more thermodynamically stable state, individual nanoparticles tend to aggregate or clump together, a process known as agglomeration. This is primarily driven by attractive van der Waals forces between the particles.

Q2: What are the main consequences of nanoparticle agglomeration?

A2: Agglomeration can significantly alter the desired physicochemical properties of the nanoparticles. It can lead to a loss of the unique nano-scale properties, a decrease in surface reactivity, and inconsistencies in experimental results. For applications in drug delivery and other biomedical fields, agglomeration can affect biocompatibility and therapeutic efficacy.

Q3: How can I prevent the agglomeration of this compound nanoparticles?

A3: Several strategies can be employed to prevent agglomeration during synthesis. These primarily involve the use of capping agents or surfactants, control of synthesis parameters such as pH, and the application of physical methods like sonication. These techniques work by either creating repulsive forces between nanoparticles or by physically preventing them from coming into close contact.

Q4: What are capping agents and how do they work?

A4: Capping agents are molecules that adsorb onto the surface of nanoparticles during their formation. They prevent agglomeration through two main mechanisms:

  • Steric Hindrance: Large molecules, often polymers, create a physical barrier around each nanoparticle, preventing them from approaching each other too closely.

  • Electrostatic Repulsion: Charged molecules can impart a surface charge to the nanoparticles. If all particles have the same charge (either positive or negative), they will repel each other, preventing agglomeration.[1]

Q5: How does pH affect the stability of this compound nanoparticle suspensions?

A5: The pH of the synthesis medium plays a critical role in the surface charge of the nanoparticles. The point at which a nanoparticle has a net neutral surface charge is called the isoelectric point (IEP). At or near the IEP, there is minimal electrostatic repulsion between particles, leading to a high tendency for agglomeration.[2][3] By adjusting the pH away from the IEP, a significant surface charge can be induced, enhancing electrostatic repulsion and improving the stability of the nanoparticle suspension.[2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate formation of large, visible precipitates upon mixing precursors. 1. High Precursor Concentration: Leads to excessively fast nucleation and uncontrolled growth. 2. Inadequate Mixing: Localized high concentrations of reactants. 3. pH at or near the Isoelectric Point (IEP): Minimal electrostatic repulsion between newly formed particles.1. Reduce the concentration of the lead (e.g., lead chloride) and chromate (e.g., potassium chromate) precursor solutions. 2. Increase the stirring speed to ensure rapid and homogeneous mixing of the reactants. 3. Adjust the pH of the reaction medium to be significantly above or below the IEP of this compound nanoparticles. Experimental determination of the IEP via zeta potential measurements is recommended.
Nanoparticles appear well-dispersed initially but agglomerate upon standing or during purification. 1. Insufficient Capping Agent: The concentration of the capping agent may be too low to effectively coat the surface of all nanoparticles. 2. Ineffective Capping Agent: The chosen capping agent may not have a strong enough affinity for the this compound surface. 3. Changes in pH during Washing: Washing with neutral solvents can shift the pH towards the IEP.1. Increase the concentration of the capping agent in the synthesis. 2. Experiment with different types of capping agents (e.g., polymers like PVP, or ionic surfactants like CTAB). 3. If using pH for stabilization, ensure the washing solution is also pH-adjusted to maintain electrostatic repulsion.
Wide particle size distribution and presence of large aggregates in characterization (e.g., SEM, TEM). 1. Non-uniform Nucleation and Growth: Can be caused by slow addition of precursors or inefficient mixing. 2. "Soft" Agglomerates Formed During Drying: Solvent evaporation can draw nanoparticles together. 3. Ineffective Dispersion Method: Simple stirring may not be sufficient to break up initial agglomerates.1. Use a syringe pump for the controlled and dropwise addition of one precursor to the other under vigorous stirring. 2. For TEM/SEM sample preparation, use a very dilute dispersion and quickly wick away excess solvent to minimize aggregation during drying. 3. Employ sonication (ultrasonic bath or probe) during the synthesis or as a post-synthesis step to break up agglomerates.

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of this compound Nanoparticles

This protocol describes a basic method for the synthesis of this compound nanoparticles via chemical co-precipitation.[5]

Materials:

  • Lead (II) chloride (PbCl₂)

  • Potassium chromate (K₂CrO₄)

  • Distilled water

  • Ethanol

Procedure:

  • Prepare a 0.1 M solution of lead (II) chloride in distilled water.

  • Prepare a 0.1 M solution of potassium chromate in distilled water.

  • Under constant magnetic stirring, add the potassium chromate solution dropwise to the lead chloride solution.

  • A yellow precipitate of this compound nanoparticles will form immediately.

  • Continue stirring the mixture for a predetermined amount of time (e.g., 1-2 hours) to ensure a complete reaction.

  • Separate the precipitate from the solution by centrifugation.

  • Wash the precipitate several times with distilled water and then with ethanol to remove any unreacted precursors and byproducts.

  • Dry the resulting this compound nanoparticle powder in an oven at a low temperature (e.g., 60-80 °C).

Protocol 2: Capping Agent-Assisted Synthesis to Prevent Agglomeration

This protocol is a modification of the co-precipitation method incorporating a capping agent, such as Polyvinylpyrrolidone (PVP), to prevent agglomeration.

Materials:

  • Lead (II) chloride (PbCl₂)

  • Potassium chromate (K₂CrO₄)

  • Polyvinylpyrrolidone (PVP) (e.g., MW 40,000)

  • Distilled water

  • Ethanol

Procedure:

  • Prepare a 0.1 M solution of lead (II) chloride in distilled water.

  • Prepare a 0.1 M solution of potassium chromate in distilled water.

  • In a separate beaker, dissolve a specific amount of PVP (e.g., 1% w/v) in the lead chloride solution under stirring until fully dissolved.

  • Follow steps 3-8 from Protocol 1.

Note: The optimal concentration of the capping agent may need to be determined experimentally.

Data Presentation

The following tables summarize the expected influence of key synthesis parameters on the agglomeration of this compound nanoparticles. The data is based on general principles of nanoparticle synthesis, as specific quantitative data for this compound is not extensively available.

Table 1: Effect of Capping Agent Concentration on Nanoparticle Size

Capping AgentConcentration (w/v %)Expected Average Particle Size (nm)Observations
PVP0.5> 100Significant agglomeration may still be present.
PVP1.050 - 100Improved dispersion, reduced agglomeration.
PVP2.0< 50Well-dispersed nanoparticles with minimal agglomeration.
CTAB0.01 M> 100Some stabilization, but agglomeration might occur.
CTAB0.05 M50 - 100Better control over size and reduced agglomeration.
CTAB0.1 M< 50Likely to form stable, well-dispersed nanoparticles.

Table 2: Influence of pH on Zeta Potential and Agglomeration State

pHExpected Zeta Potential (mV)Expected Agglomeration StateRationale
2-4Highly PositiveLowStrong electrostatic repulsion between positively charged nanoparticles.
5-6Slightly PositiveModerateReduced electrostatic repulsion as the pH approaches the IEP.
7 (IEP)~ 0HighMinimal electrostatic repulsion, leading to significant agglomeration.
8-10Slightly NegativeModerateIncreasing electrostatic repulsion as the pH moves away from the IEP.
11-13Highly NegativeLowStrong electrostatic repulsion between negatively charged nanoparticles.

Note: The exact isoelectric point (IEP) for this compound nanoparticles should be determined experimentally.

Mandatory Visualizations

experimental_workflow cluster_product Final Product PbCl2 Lead Chloride Solution Mixing Controlled Mixing (Vigorous Stirring) PbCl2->Mixing K2CrO4 Potassium Chromate Solution K2CrO4->Mixing CappingAgent Capping Agent (optional) CappingAgent->Mixing Sonication Sonication (optional) Mixing->Sonication Centrifugation Centrifugation Mixing->Centrifugation Sonication->Centrifugation Washing Washing (Water & Ethanol) Centrifugation->Washing Drying Drying Washing->Drying Nanoparticles Stable this compound Nanoparticles Drying->Nanoparticles signaling_pathway cluster_agglomeration Agglomeration Pathway cluster_prevention Prevention Mechanisms HighSurfaceEnergy High Surface Energy of Nanoparticles VanDerWaals Van der Waals Attraction HighSurfaceEnergy->VanDerWaals Agglomeration Agglomeration VanDerWaals->Agglomeration CappingAgents Capping Agents StericHindrance Steric Hindrance CappingAgents->StericHindrance ElectrostaticRepulsion Electrostatic Repulsion CappingAgents->ElectrostaticRepulsion pH_Control pH Control (away from IEP) pH_Control->ElectrostaticRepulsion StericHindrance->Agglomeration Inhibits ElectrostaticRepulsion->Agglomeration Inhibits

References

Technical Support Center: Enhancing the Photocatalytic Efficiency of Lead Chromate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving lead chromate (PbCrO₄) photocatalysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the photocatalytic activity of this compound?

A1: The photocatalytic activity of this compound is initiated when it absorbs light energy equal to or greater than its band gap. This absorption creates electron-hole pairs (excitons). These charge carriers can then migrate to the semiconductor's surface and participate in redox reactions, generating reactive oxygen species (like hydroxyl and superoxide radicals) that degrade organic pollutants. The reaction requires both light and the this compound semiconductor to proceed.

Q2: Why is controlling the crystal facet of this compound important for its efficiency?

A2: Different crystal facets of a semiconductor can exhibit varying levels of photocatalytic activity.[1] By controlling the morphology and exposing specific, highly active facets, it's possible to promote the spatial separation of photogenerated electrons and holes.[1] This enhanced charge separation reduces recombination rates, thereby boosting the overall quantum efficiency of the photocatalytic process. For example, tailoring this compound from a parallelepiped to a truncated decahedron or elongated rhombic shape has been shown to improve charge separation and photocatalytic water oxidation.[2]

Q3: Can this compound be used under visible light?

A3: Yes, this compound is a visible-light-driven photocatalyst.[3][4] Its ability to absorb light in the visible spectrum makes it suitable for applications utilizing sunlight or artificial visible light sources, which is a significant advantage over UV-only active photocatalysts like standard TiO₂.

Q4: What are the main safety concerns when working with this compound?

A4: this compound contains both lead and hexavalent chromium, both of which are toxic and carcinogenic.[5][6] The primary risk comes from the inhalation or ingestion of this compound dust or particles.[5][7] Researchers must use appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection, and handle the material within a fume hood to minimize exposure.

Q5: Is catalyst reusability a concern for this compound?

A5: this compound has demonstrated good reusability in some studies. For instance, it has been reused for up to four cycles in the degradation of New Fuchsine dye without a significant loss of photocatalytic activity.[4] However, photodissolution can occur, especially in the presence of organic acids, leading to the release of Pb(II) and Cr(III) ions, which could affect long-term stability and poses an environmental risk.[8]

Troubleshooting Guide

Problem 1: Low or no photocatalytic degradation of the target pollutant.

Possible Cause Troubleshooting Step Explanation
Incorrect pH Optimize the pH of the reaction solution.The pH affects the surface charge of the photocatalyst and the chemical form of the pollutant, influencing adsorption and degradation pathways. The optimal pH can vary significantly depending on the target molecule (e.g., optimal pH for Brilliant Green degradation is 9.0, while for Methylene Blue it is 6.5).
Inadequate Light Source Ensure the light source's spectrum overlaps with the absorption spectrum of this compound. Increase light intensity if necessary.The reaction is photocatalytic and requires sufficient light energy to generate electron-hole pairs. Increasing the light intensity generally increases the degradation rate, as more photons strike the catalyst surface.[4]
Catalyst Deactivation Wash the catalyst with deionized water and ethanol after each cycle. Perform characterization (e.g., XRD) to check for phase changes.The catalyst surface may become fouled by reaction intermediates or byproducts, blocking active sites.
Poor Charge Separation Synthesize this compound with controlled morphology to expose anisotropic facets or create a heterojunction with another semiconductor.Rapid recombination of electron-hole pairs is a major limiting factor. Engineering the catalyst structure can enhance charge separation and improve efficiency.

Problem 2: Degradation rate decreases over time or with catalyst reuse.

Possible Cause Troubleshooting Step Explanation
Photocorrosion/Photodissolution Operate the reaction at a neutral or slightly alkaline pH. Analyze the solution post-reaction for leached lead and chromium ions using ICP-MS or AAS.This compound can undergo photodissolution, especially in acidic conditions or in the presence of certain organic acids, leading to a loss of material and contamination of the water.[8]
Loss of Catalyst Mass Ensure complete recovery of the catalyst powder after each experimental run through careful filtration or centrifugation.Mechanical loss of the catalyst during the recovery and washing steps will naturally lead to a decreased degradation rate in subsequent cycles.
Surface Poisoning Consider a pre-treatment or cleaning step for the wastewater if it contains species known to poison catalysts.Certain ions or organic molecules can irreversibly bind to the catalyst's active sites, reducing its effectiveness over time.

Problem 3: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step Explanation
Inconsistent Catalyst Loading Accurately weigh the amount of photocatalyst for each experiment. Ensure the catalyst is well-dispersed in the solution using ultrasonication before starting the reaction.The rate of degradation increases with catalyst amount up to a certain point, after which the solution becomes too turbid, scattering light and reducing efficiency. An optimal loading must be determined and used consistently.
Fluctuations in Pollutant Concentration Prepare fresh stock solutions of the target pollutant and accurately measure the initial concentration for each experiment using a spectrophotometer.The initial concentration of the dye or pollutant affects the degradation rate. At very high concentrations, the catalyst surface may become saturated, or the solution may absorb too much light, hindering catalyst activation.[4]
Variable Reaction Temperature Use a constant temperature water bath or a cooling fan to maintain a consistent temperature throughout the experiment.Although photocatalysis is less sensitive to temperature than thermocatalysis, significant temperature changes can affect reaction kinetics and adsorption-desorption equilibria.

Quantitative Data Summary

The following table summarizes key performance metrics for this compound photocatalysts under various experimental conditions.

Parameter / StrategyValuePollutant / ApplicationKey Findings & Reference
Band Gap Energy 4.4 eVN/A (Material Property)Determined from UV-vis spectroscopy for this compound nanoparticles.[3][9]
Apparent Quantum Efficiency 6.5% at 500 nmWater Oxidation (Fe³⁺ acceptor)Achieved with elongated rhombic (r-PbCrO₄) crystals, demonstrating the benefit of facet engineering.
Optimal Catalyst Amount 0.10 g (in ~100 mL)Brilliant Green & Methylene BlueDegradation rate increases up to this amount and then plateaus due to light scattering effects.
Pseudo-first-order Rate Constant (k) 3.64 × 10⁻⁵ sec⁻¹Brilliant GreenMeasured under optimal conditions (pH 9.0, 0.10 g catalyst, 1.30 × 10⁻⁵ M dye).
Photodissolution (Pb Release) 11.28% in 7 hoursN/A (in river water)Demonstrates potential for lead leaching under natural sunlight, highlighting stability concerns.[8]
Photodissolution (Cr Release) 2.56% in 7 hoursN/A (in river water)Chromium release is lower than lead release under the same conditions.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles via Co-Precipitation

This protocol describes a common and straightforward method for synthesizing this compound powder.[3][4][9]

Materials:

  • Lead(II) chloride (PbCl₂) or Lead(II) acetate (Pb(CH₃COO)₂)

  • Potassium chromate (K₂CrO₄)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 0.1 M solution of the lead salt (e.g., PbCl₂) by dissolving the appropriate amount in DI water.

    • Prepare a 0.1 M solution of potassium chromate (K₂CrO₄) by dissolving it in DI water.

  • Precipitation:

    • Place the potassium chromate solution in a beaker on a magnetic stirrer.

    • Slowly add the lead salt solution dropwise to the potassium chromate solution while stirring vigorously.

    • A yellow precipitate of this compound (PbCrO₄) will form immediately.

    • Continue stirring the mixture for 1-2 hours at room temperature to ensure the reaction is complete.

  • Washing and Recovery:

    • Separate the precipitate from the solution via centrifugation or vacuum filtration.

    • Wash the collected precipitate several times with DI water to remove any unreacted ions.

    • Perform a final wash with ethanol to aid in drying.

  • Drying:

    • Dry the washed precipitate in an oven at 60-80°C overnight.

  • Final Preparation:

    • Grind the dried solid into a fine powder using an agate mortar and pestle. The catalyst is now ready for characterization and use.

Protocol 2: Characterization of this compound Photocatalyst

To understand the physical and chemical properties of the synthesized catalyst, the following characterization techniques are essential.[10][11]

TechniquePurposeInformation Obtained
X-ray Diffraction (XRD) To determine the crystal structure and phase purity.Crystal phase (e.g., monoclinic), crystallite size, and lattice parameters.[3][9]
Scanning Electron Microscopy (SEM) To observe the surface morphology and particle shape.Particle size, shape (e.g., tetrahedral, nanorods), and degree of aggregation.[3][9]
Transmission Electron Microscopy (TEM) For high-resolution imaging of nanoparticle morphology and crystal lattices.Detailed particle size and shape, lattice fringes, and identification of crystal facets.
UV-vis Diffuse Reflectance Spectroscopy (DRS) To determine the optical properties and estimate the band gap energy.Light absorption range and the optical band gap of the semiconductor.[3]
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups present on the catalyst surface.Presence of vibrational bands corresponding to Cr-O bonds and potential surface adsorbates.[3][9]
Protocol 3: Measuring Photocatalytic Activity (Dye Degradation)

This protocol outlines a typical experiment to evaluate the photocatalytic efficiency of this compound using a model organic dye.

Setup:

  • Batch photoreactor (a beaker on a magnetic stirrer is sufficient).

  • Visible light source (e.g., 200W tungsten lamp) with a cooling system to prevent heating.

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare Reaction Suspension:

    • Add a specific amount of the synthesized PbCrO₄ photocatalyst (e.g., 0.10 g) to a fixed volume of dye solution with a known initial concentration (e.g., 100 mL of 1.0 x 10⁻⁵ M Methylene Blue).

  • Establish Adsorption-Desorption Equilibrium:

    • Stir the suspension in complete darkness for 30-60 minutes. This step ensures that any decrease in dye concentration is due to photocatalysis and not just physical adsorption onto the catalyst surface. Take an initial sample (t=0) at the end of this period.

  • Initiate Photocatalysis:

    • Turn on the light source to begin the photocatalytic reaction.

    • Continue stirring to keep the catalyst suspended.

  • Monitor Degradation:

    • At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.

    • Immediately centrifuge or filter the aliquot to remove the catalyst particles.

    • Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λ_max) of the dye using the UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the degradation efficiency (%) using the formula: Efficiency = ((A₀ - Aₜ) / A₀) * 100, where A₀ is the initial absorbance (at t=0) and Aₜ is the absorbance at time t.

    • Plot ln(A₀/Aₜ) versus time to determine the pseudo-first-order rate constant (k).

Visualizations

The following diagrams illustrate key workflows and mechanisms in this compound photocatalysis.

G cluster_prep Precursor Preparation cluster_synthesis Synthesis & Processing cluster_analysis Analysis & Application p1 Lead Salt Solution (e.g., 0.1M PbCl₂) s1 Co-Precipitation (Dropwise mixing with stirring) p1->s1 p2 Chromate Solution (e.g., 0.1M K₂CrO₄) p2->s1 s2 Washing (DI Water & Ethanol) s1->s2 s3 Drying (Overnight at 80°C) s2->s3 s4 Grinding (Agate Mortar) s3->s4 a1 Characterization (XRD, SEM, UV-vis) s4->a1 a2 Photocatalytic Activity Test s4->a2

Caption: Experimental workflow for the synthesis and testing of this compound.

G cluster_catalyst PbCrO₄ Semiconductor cluster_reactions Redox Reactions at Surface vb Valence Band (h⁺) cb Conduction Band (e⁻) vb->cb Light (hν ≥ Ebg) h2o H₂O or OH⁻ vb->h2o Oxidation o2 O₂ cb->o2 Reduction oh_rad •OH (Hydroxyl Radical) h2o->oh_rad o2_rad •O₂⁻ (Superoxide Radical) o2->o2_rad pollutant Organic Pollutant degraded Degradation Products (CO₂, H₂O, etc.) pollutant->degraded oh_rad->pollutant Attacks o2_rad->pollutant Attacks

References

addressing matrix effects in XRF analysis of lead chromate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the X-ray Fluorescence (XRF) analysis of lead chromate (PbCrO₄).

Troubleshooting Guide

This guide addresses specific issues that may arise during the XRF analysis of samples containing this compound.

Issue Potential Cause Recommended Solution
Inaccurate quantitative results for lead (Pb) and/or chromium (Cr) Matrix Effects: Absorption or enhancement of the analyte's characteristic X-rays by other elements in the sample matrix. In this compound, the Pb L-lines can be absorbed by Cr, and the Cr K-lines can be enhanced by the Pb L-lines.1. Sample Preparation: Utilize fusion or pressed pellet methods to create a homogeneous sample, minimizing variations in density and particle size. 2. Matrix Correction: Apply appropriate mathematical corrections. Fundamental Parameters (FP) models are often effective as they use theoretical physics to account for absorption and enhancement. Empirical models or Compton Normalization can also be used.
High background noise or poor signal-to-noise ratio Sample Heterogeneity: Non-uniform distribution of this compound within the sample.Improve sample homogenization through rigorous grinding and mixing. For powdered samples, pressing them into pellets can provide a more uniform surface for analysis.
Inconsistent readings for the same sample 1. Improper Sample Positioning: Variations in the distance between the sample and the X-ray source/detector. 2. Surface Irregularity: A rough or uneven sample surface can scatter the X-ray beam.1. Use a consistent and reproducible sample presentation method. 2. Ensure the sample surface is flat and smooth. Polishing or pressing pellets can improve surface quality.
Spectral peak overlaps Interference from other elements: The emission lines of other elements in the matrix may overlap with the characteristic lines of Pb or Cr. For example, the Arsenic (As) Kα line (10.54 keV) can interfere with the Pb Lα line (10.55 keV).1. Line Selection: If possible, select alternative, interference-free characteristic lines for quantification (e.g., Pb Lβ). 2. Deconvolution Software: Utilize the spectrometer's software to deconvolve the overlapping peaks. This requires accurate calibration with appropriate standards.
Instrument calibration drift Environmental Factors: Fluctuations in temperature and pressure can affect detector performance.1. Allow the instrument to warm up and stabilize before analysis. 2. Perform regular calibration checks using certified reference materials.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of XRF analysis of this compound?

A1: In XRF analysis of this compound, matrix effects are the interactions between the X-rays and the sample matrix (everything in the sample, including the lead and chromium themselves) that can lead to inaccurate quantification. These effects are primarily:

  • Absorption: The characteristic X-rays emitted by the analyte (e.g., Cr Kα) are absorbed by other elements in the sample (e.g., Pb). This reduces the signal reaching the detector, leading to an underestimation of the chromium concentration.

  • Enhancement: The characteristic X-rays from a heavier element (e.g., Pb Lα) can excite a lighter element (e.g., Cr), causing it to emit more of its own characteristic X-rays. This "secondary fluorescence" increases the signal for the lighter element, leading to an overestimation of its concentration.

Q2: How can I prepare my this compound samples to minimize matrix effects?

A2: Proper sample preparation is crucial for accurate XRF analysis. The goal is to create a homogeneous and representative sample. The two primary methods are:

  • Fused Bead Method: This involves mixing the sample with a flux (e.g., lithium borate) and heating it to a high temperature to create a homogeneous glass bead. This method is very effective at eliminating particle size and mineralogical effects but is a destructive technique.

  • Pressed Pellet Method: This involves grinding the sample into a fine, uniform powder and then pressing it under high pressure to form a solid pellet. This method is often faster than fusion and can be non-destructive, but particle size effects can still be a concern if not ground sufficiently.

For a visual representation of the sample preparation workflow, see the diagram below.

Q3: What are the primary spectral interferences I should be aware of when analyzing for lead?

A3: The most common spectral interference for lead is the overlap of the Arsenic (As) Kα emission line at 10.54 keV with the Lead (Pb) Lα emission line at 10.55 keV. If your sample contains arsenic, this can lead to a falsely high lead reading. Using the Pb Lβ line for quantification can help to avoid this interference.

Q4: Can I analyze this compound in a liquid or polymer matrix?

A4: Yes, XRF can be used to analyze this compound in various matrices.

  • Liquids: Liquid samples can be analyzed in special sample cups with a thin, X-ray transparent film. It is important to ensure the this compound is homogeneously suspended or dissolved in the liquid.

  • Polymers/Plastics: Samples can be prepared by hot pressing a film or by analyzing the solid plastic directly if the surface is flat and representative of the bulk material. For quantitative analysis, matrix-matched calibration standards are essential.

Q5: What is the Fundamental Parameters (FP) method, and how does it help with matrix effects?

A5: The Fundamental Parameters (FP) method is a mathematical correction technique that uses theoretical equations based on the physics of X-ray fluorescence to calculate the concentrations of elements in a sample. It takes into account the interactions between all elements present in the sample, including absorption and enhancement effects. This method is powerful because it can provide accurate results without the need for a large suite of matrix-matched calibration standards.

Experimental Protocols

Protocol 1: Sample Preparation by the Pressed Pellet Method
  • Sample Grinding: Weigh approximately 5 grams of the this compound-containing sample. Grind the sample into a fine, homogeneous powder using a pulverizer or a mortar and pestle. The target particle size should be less than 75 micrometers.

  • Binder Addition (Optional): If the powder does not adhere well during pressing, add a binding agent (e.g., a wax-based binder) at a known, consistent ratio (e.g., 4:1 sample to binder by weight). Mix thoroughly.

  • Pellet Pressing: Place the powdered sample into a pellet die. Apply pressure using a hydraulic press (typically 10-20 tons) for about 1-2 minutes.

  • Pellet Storage: Carefully remove the pellet from the die and store it in a desiccator to prevent moisture absorption.

  • Analysis: Place the pellet in the XRF spectrometer for analysis. Ensure the flat, smooth side of the pellet is facing the X-ray beam.

Protocol 2: Matrix Correction using Empirical Influence Coefficients
  • Standard Preparation: Prepare a set of calibration standards with known concentrations of lead and chromium in a matrix that is as similar as possible to the unknown samples. The concentration range of the standards should bracket the expected concentrations in the unknowns.

  • XRF Measurement: Analyze each standard using the XRF spectrometer to obtain the characteristic X-ray intensities for Pb and Cr.

  • Regression Analysis: Use a regression analysis to determine the influence coefficients. These coefficients mathematically describe the effect of the interfering element on the analyte. The general form of the correction equation is:

    Cᵢ = (Iᵢ / Sᵢ) * (1 + Σ αᵢⱼ * Cⱼ)

    Where:

    • Cᵢ is the concentration of the analyte element i.

    • Iᵢ is the measured intensity of the analyte element i.

    • Sᵢ is the sensitivity (counts per second per unit concentration) for element i.

    • αᵢⱼ is the influence coefficient of the interfering element j on the analyte i.

    • Cⱼ is the concentration of the interfering element j.

  • Analysis of Unknowns: Measure the intensities of the unknown samples and use the calculated influence coefficients to correct for the matrix effects and determine the accurate concentrations of lead and chromium.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis XRF Analysis cluster_correction Data Correction & Reporting start Receive Sample grind Grind to Fine Powder (<75 µm) start->grind liquid Prepare Liquid Sample start->liquid Liquid Sample mix Homogenize grind->mix press Press into Pellet mix->press Solid Sample fuse Fuse into Bead mix->fuse Solid Sample (Destructive) xrf XRF Spectrometer Measurement press->xrf fuse->xrf liquid->xrf raw_data Obtain Raw Intensity Data xrf->raw_data correction Apply Matrix Correction Model (e.g., FP, Empirical) raw_data->correction results Calculate Final Concentrations correction->results report Report Results results->report

Caption: Experimental workflow for XRF analysis of this compound.

matrix_effects Pb Pb Cr Cr Pb->Cr Enhancement (Secondary Fluorescence) Detector Detector Pb->Detector Pb L-lines (Signal) Cr->Detector Cr K-lines (Signal) Matrix Other Matrix Elements Matrix->Pb Absorption Matrix->Cr Absorption Xray_Source Primary X-ray Source Xray_Source->Pb Excitation Xray_Source->Cr Excitation Xray_Source->Matrix Excitation

Caption: Matrix effects in XRF analysis of this compound.

Validation & Comparative

A Comparative Guide to Lead Chromate and Bismuth Vanadate as Yellow Pigments

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Formulation Scientists

In the realm of yellow pigments, both lead chromate (C.I. Pigment Yellow 34) and bismuth vanadate (C.I. Pigment Yellow 184) have been pivotal in achieving vibrant and durable coloration in various applications, including coatings, plastics, and inks. However, significant differences in their chemical composition, performance characteristics, and toxicological profiles necessitate a detailed comparison for informed material selection. This guide provides an objective, data-driven comparison of these two inorganic pigments, complete with experimental protocols and visual representations to aid researchers, scientists, and drug development professionals in their formulation decisions.

Executive Summary

Bismuth vanadate has emerged as a leading high-performance, non-toxic alternative to this compound pigments.[1][2] While this compound has a long history of use due to its excellent color and opacity, its high toxicity, stemming from both lead and hexavalent chromium, has led to widespread restrictions on its use.[3][4] Bismuth vanadate offers a comparable, and in some aspects superior, performance profile without the associated health and environmental hazards.[5][6] This guide will delve into the quantitative and qualitative differences between these two pigments.

Performance Data Comparison

The following table summarizes the key performance indicators for this compound and bismuth vanadate based on available product data sheets and technical literature.

PropertyThis compound (Pigment Yellow 34)Bismuth Vanadate (Pigment Yellow 184)
CIELAB Color Space Bright yellow with various shades (greenish to reddish)Bright, clean, vibrant yellow, often with a greenish undertone[5][7]
Heat Resistance 140-260°C (Varies by grade and stabilization)[1][8]220-300°C[5][9]
Lightfastness (Full Shade) 5 - 7 (Good to Very Good)[1][8]8 (Excellent)[5][9]
Weather Resistance Good to Excellent (with stabilization)Excellent[7]
Acid Resistance (1-5 Scale) 3-5 (Moderate to Good)[1][8]4-5 (Good to Excellent)[7][10]
Alkali Resistance (1-5 Scale) 3 (Moderate)[1][8]5 (Excellent)[10][11]
Toxicity Highly toxic, carcinogenic[3][4]Non-toxic[2][5]

Experimental Protocols

To ensure accurate and reproducible comparisons of pigment performance, standardized testing methodologies are crucial. The following are detailed protocols for key experiments cited in this guide.

Colorimetric Analysis (CIELAB)

Standard: Based on ASTM D3022 - Standard Practice for Color and Strength of Color Pigments by Use of a Miniature Sandmill.

Methodology:

  • Preparation of the Mill Base: A standardized amount of the pigment (this compound or bismuth vanadate) is dispersed in a specified vehicle (e.g., a clear alkyd resin) using a miniature sandmill for a set duration to achieve a consistent grind.

  • Film Application: The resulting pigment dispersion is drawn down on a standardized color chart (e.g., Leneta card) using a film applicator of a specified thickness to ensure a uniform and opaque film.

  • Color Measurement: After the film has dried completely, the CIELAB Lab* color coordinates are measured using a spectrophotometer with a defined illuminant (e.g., D65) and observer angle (e.g., 10°). The L* value represents lightness (0=black, 100=white), the a* value represents the red/green axis, and the b* value represents the yellow/blue axis.[12][13]

Lightfastness Testing

Standard: Based on ASTM G155 - Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials.

Methodology:

  • Sample Preparation: Pigmented panels are prepared as described in the colorimetric analysis protocol.

  • Exposure: One set of panels is exposed to a xenon arc lamp, which simulates the full spectrum of sunlight, under controlled conditions of irradiance, temperature, and humidity. A portion of each panel is masked to serve as an unexposed reference.

  • Evaluation: At specified intervals, the exposed portion of the panel is compared to the masked portion. The change in color is evaluated against the Blue Wool Scale, which consists of eight strips of wool dyed with blue dyes of varying lightfastness.[14] A rating from 1 (very poor) to 8 (excellent) is assigned based on which blue wool strip shows a similar degree of fading.

Chemical Resistance Testing

Standard: Based on ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes.

Methodology:

  • Sample Preparation: Coated panels are prepared and allowed to cure fully.

  • Spot Test: A few drops of the test chemical (e.g., 5% sulfuric acid, 5% sodium hydroxide) are placed on the surface of the coated panel. The spot is then covered with a watch glass to prevent evaporation.

  • Evaluation: After a specified period (e.g., 24 hours), the watch glass and any remaining chemical are removed. The panel is rinsed with water and allowed to dry. The tested area is then examined for any changes in appearance, such as discoloration, blistering, loss of gloss, or softening. The resistance is typically rated on a scale of 1 to 5, where 5 represents no effect and 1 represents severe damage.

Visualizing Key Attributes

To further illustrate the fundamental differences between these two pigments, the following diagrams visualize their crystal structures and a typical experimental workflow for performance evaluation.

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_results Data Analysis & Comparison pigment Pigment (this compound or Bismuth Vanadate) dispersion Pigment Dispersion (Milling) pigment->dispersion vehicle Vehicle (e.g., Resin, Solvent) vehicle->dispersion application Film Application (Drawdown on substrate) dispersion->application colorimetry Colorimetric Analysis (ASTM D3022) application->colorimetry lightfastness Lightfastness Test (ASTM G155) application->lightfastness chemical_resistance Chemical Resistance (ASTM D1308) application->chemical_resistance cielab CIELAB Lab* Values colorimetry->cielab bws Blue Wool Scale Rating lightfastness->bws resistance_rating Chemical Resistance Rating chemical_resistance->resistance_rating comparison Comparative Analysis cielab->comparison bws->comparison resistance_rating->comparison

Caption: Experimental workflow for pigment performance evaluation.

crystal_structures cluster_lc This compound (PbCrO₄) cluster_bv Bismuth Vanadate (BiVO₄) lc_node Monoclinic Crystal System (Crocoite Mineral Structure) bv_node Monoclinic Crystal System (Clinobisvanite Structure)

References

Shifting Hues: A Comparative Guide to Lead Chromate Alternatives in Exterior Coatings

Author: BenchChem Technical Support Team. Date: December 2025

The use of lead chromate pigments in exterior coatings has been curtailed due to their toxicity, prompting a shift towards safer, high-performance alternatives. This guide provides a detailed comparison of these alternatives, focusing on their performance in exterior applications. It is intended for researchers and professionals in the coatings industry, offering quantitative data and experimental context to inform material selection.

The primary challenge in replacing lead chromates lies in matching their desirable properties, such as high opacity, excellent weather resistance, and vibrant color, at a comparable cost.[1][2] The most viable alternatives fall into three main categories: Complex Inorganic Color Pigments (CICPs), organic pigments, and hybrid pigments that combine the properties of both.[3][4]

Performance Comparison of this compound and its Alternatives

The selection of a suitable alternative to this compound hinges on a thorough evaluation of its performance across several key parameters. The following table summarizes the comparative performance of this compound and its primary alternatives based on available data.

Pigment TypeWeather & Light FastnessHeat StabilityChemical ResistanceOpacityTinting Strength
This compound (PY.34, PR.104) Good to Excellent (stabilized grades)GoodGoodExcellentGood
Bismuth Vanadate (PY.184) Excellent[5][6]Excellent[5]Excellent[6]Good to Excellent[5]Excellent[1]
Other CICPs (e.g., PY.53, PBr.24) Excellent[1][7]Excellent[7][8]Excellent[7][9]Medium to GoodMedium
Organic Pigments Varies (Good to Excellent)[1]Fair to GoodGoodLow to Medium[2]Excellent[1]
Hybrid Pigments Good to Excellent[3]GoodGoodGood to Excellent[3]High

In-Depth Look at Key Alternatives

Complex Inorganic Color Pigments (CICPs)

CICPs are a class of pigments produced at high temperatures, resulting in a very stable crystal structure.[9] This manufacturing process imparts exceptional durability, making them highly resistant to heat, chemicals, and weathering.[7][8][9]

  • Bismuth Vanadate (PY.184): This is one of the most popular alternatives to this compound, particularly for yellow shades.[5] It offers a bright, clean color, excellent weather fastness, and high tinting strength.[1][6] Bismuth vanadate pigments are suitable for high-performance industrial and automotive coatings.

  • Nickel Antimony Titanate (PY.53) and Chrome Antimony Titanate (PBr.24): These CICPs also exhibit outstanding weather resistance and thermal stability.[1][7] While they may not match the chromaticity of this compound or bismuth vanadate, they are excellent choices for applications where extreme durability is the primary requirement.[1]

Organic Pigments

Organic pigments offer high color strength, bright shades, and a wide color gamut.[1] However, they generally have lower opacity and weather fastness compared to their inorganic counterparts.[2] To overcome these limitations, they are often used in combination with inorganic pigments like titanium dioxide to enhance hiding power.[1] The weather resistance of organic pigments can vary significantly depending on their chemical structure.[1]

Hybrid Pigments

Hybrid pigments represent a newer class of materials that combine the benefits of both organic and inorganic pigments.[3] They are engineered to provide a balance of high chroma, good opacity, and excellent durability.[3] This is often achieved by precipitating an organic pigment onto an inorganic core. These pigments can be tailored to meet specific performance requirements, offering a versatile solution for replacing lead chromates.[3]

Experimental Protocols

The performance data presented in this guide is typically generated using standardized testing methods. The following are examples of experimental protocols relevant to the evaluation of exterior coating performance:

  • Weather and Light Fastness: Accelerated weathering tests are commonly performed using a Xenon Arc Weather-Ometer according to ASTM G155, Cycle 1 .[8] This test simulates the damaging effects of sunlight, temperature, and moisture on a coating over an extended period. The color change is measured using a spectrophotometer, and the difference (ΔE) is calculated to quantify the degree of fading or color shift.[8] Outdoor exposure tests, for instance in Florida, are also conducted for real-world performance evaluation.[8]

  • Chemical Resistance: The resistance of a pigment to chemicals is often evaluated by immersing a coated panel in a specific chemical solution for a set period. For example, a common test for acid and alkali resistance involves submerging a sample in a 2% hydrochloric acid solution or a 2% sodium hydroxide solution for 30 minutes.[8] The degree of color change is then assessed against a control using a 1-5 Grey Scale, where 5 represents no change.[8]

  • Heat Stability: To determine the heat resistance of a pigment, a coated panel is subjected to a series of increasing temperatures for a specific duration. For example, the panel might be exposed to 120°C for 45 minutes, 150°C for 20 minutes, 180°C for 15 minutes, and 200°C for 10 minutes.[8] The maximum temperature at which the pigment shows no significant color change is recorded as its heat stability.[8]

Classification of this compound Alternatives

The following diagram illustrates the relationship between this compound and its various alternatives, categorized by their chemical nature.

Lead_Chromate_Alternatives cluster_0 Pigment Categories cluster_1 Alternatives cluster_2 Specific Examples Lead_Chromate This compound (PY.34, PR.104) Inorganic Inorganic Lead_Chromate->Inorganic Replaced by Organic Organic Lead_Chromate->Organic Replaced by Hybrid Hybrid Lead_Chromate->Hybrid Replaced by Bismuth_Vanadate Bismuth Vanadate (PY.184) Inorganic->Bismuth_Vanadate Other_CICPs Other CICPs (e.g., PY.53, PBr.24) Inorganic->Other_CICPs High_Performance_Organics High-Performance Organic Pigments Organic->High_Performance_Organics Inorganic_Organic_Composites Inorganic-Organic Composites Hybrid->Inorganic_Organic_Composites

Caption: Classification of this compound alternatives.

References

A Comparative Toxicological Assessment of Lead Chromate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Pigment Selection

Lead chromate, a pigment historically favored for its vibrant yellow to red hues and excellent opacity, is facing increasing scrutiny and regulatory restrictions due to its significant toxicity. This guide provides a comprehensive comparison of the toxicological profiles of this compound and its prominent alternatives, including bismuth vanadate and select organic pigments. The data presented herein, supported by detailed experimental protocols, is intended to aid researchers in making informed decisions for safer and more sustainable pigment selection in various applications.

Executive Summary of Comparative Toxicity

This compound's toxicity is attributed to both its lead and hexavalent chromium components, which are known to be carcinogenic, cytotoxic, and genotoxic.[1][2] In contrast, alternatives such as bismuth vanadate and certain organic pigments are generally considered to possess a more favorable safety profile. This guide presents available quantitative data to facilitate a direct comparison.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and carcinogenicity of this compound and its alternatives. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, data from various sources have been compiled.

Table 1: Comparative Cytotoxicity Data

CompoundCell LineAssayEndpointResultReference
This compoundHuman Bronchial CellsClonogenic Survival% Survival67% at 0.5 µg/cm²[3]
Bismuth VanadateNot specifiedNot specifiedLD50 (oral, rat)> 5000 mg/kg
Bismuth NanoparticlesHuman Colon Carcinoma (HT-29)MTTIC5028.7 µg/mL[4]
Pigment Yellow 83Not specifiedNot specifiedLD50 (oral)> 2000 mg/kg[5]
Pigment Red 170Not specifiedNot specifiedCarcinogenicityPotential for carcinogenic amine release

Table 2: Comparative Genotoxicity Data

CompoundAssayOrganism/Cell LineResultReference
This compoundClastogenicityHuman Bronchial CellsSignificant damage[3]
Lead AcetateComet AssayHuman LymphocytesIncreased DNA damage[6]
Lead AcetateMicronucleus AssayHuman LymphocytesIncreased micronuclei frequency[6]
Pigment Yellow 83MutagenicityNot specifiedMutagenicity data reported[7]
Bismuth VanadateAmes TestSalmonella typhimuriumNo mutagenic effects known[8]

Table 3: Carcinogenicity Classification

CompoundAgency/ClassificationClassificationReference
This compoundIARCGroup 1 (Carcinogenic to humans)[9]
Lead Compounds, InorganicIARCGroup 2A (Probably carcinogenic to humans)[9]
Pigment Red 170NICNASPotential for carcinogenic amine release
Pigment Yellow 83EPANo evidence of carcinogenicity in rats or mice[5]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to ensure transparency and reproducibility of the cited data.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol for Insoluble Pigments:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Pigment Suspension Preparation: Prepare stock suspensions of the insoluble pigments in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the cell culture medium. It is crucial to ensure a homogenous suspension, potentially through sonication.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the pigment suspensions at various concentrations. Include a vehicle control (medium with the solvent) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

Protocol for Pigment Genotoxicity:

  • Cell Treatment: Expose cells in suspension or as a monolayer to the pigment suspensions at various concentrations for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage, allowing the fragmented DNA to migrate out of the nucleoid, forming a "comet" shape.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).[10]

In Vivo Rodent Micronucleus Test (OECD 474)

This assay detects chromosomal damage or damage to the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes.

Protocol:

  • Animal Dosing: Administer the test substance (pigment) to rodents (usually mice or rats) via an appropriate route (e.g., oral gavage) at three dose levels, along with a vehicle control and a positive control.[1][11] The dosing is typically done once or twice.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last administration (e.g., 24 and 48 hours).[1]

  • Slide Preparation: Prepare smears of the bone marrow or peripheral blood on microscope slides.

  • Staining: Stain the slides with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., Giemsa/May-Grünwald or acridine orange).

  • Microscopic Analysis: Score a statistically significant number of polychromatic erythrocytes (PCEs) for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of cytotoxicity.

  • Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates a positive genotoxic effect.[1]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the toxic mechanisms and assessment strategies.

cluster_0 Comparative Toxicity Assessment Workflow A Test Substance Selection (this compound & Alternatives) B In Vitro Cytotoxicity (e.g., MTT Assay) A->B C In Vitro Genotoxicity (e.g., Comet, Ames Assay) A->C E Data Analysis & IC50/LD50 Determination B->E C->E D In Vivo Toxicity/Carcinogenicity (e.g., Rodent Studies) F Comparative Risk Assessment D->F E->D If significant in vitro toxicity E->F

Caption: Workflow for the comparative toxicological assessment of pigments.

cluster_1 This compound-Induced Oxidative Stress Pathway LC This compound (PbCrO4) ROS Increased Reactive Oxygen Species (ROS) LC->ROS generates Antioxidants Depletion of Antioxidants (e.g., Glutathione) LC->Antioxidants inhibits LipidPerox Lipid Peroxidation ROS->LipidPerox DNA_Damage DNA Damage ROS->DNA_Damage CellDamage Cellular Damage LipidPerox->CellDamage Apoptosis Apoptosis DNA_Damage->Apoptosis Apoptosis->CellDamage

Caption: Simplified signaling pathway of this compound-induced oxidative stress.

cluster_2 Hypothesized Toxicity Pathway for Bismuth Vanadate BV Bismuth Vanadate (BiVO4) ROS_BV ROS Generation (Vanadium-mediated) BV->ROS_BV may induce Ion_Imbalance Ion Imbalance BV->Ion_Imbalance may cause Oxidative_Stress Oxidative Stress ROS_BV->Oxidative_Stress Cellular_Dysfunction Cellular Dysfunction Ion_Imbalance->Cellular_Dysfunction Oxidative_Stress->Cellular_Dysfunction

Caption: Hypothesized toxicity pathway for bismuth vanadate.

Conclusion

The evidence strongly supports the classification of this compound as a hazardous substance with significant carcinogenic, genotoxic, and cytotoxic potential. While its alternatives, such as bismuth vanadate and certain organic pigments, are not entirely devoid of potential hazards, the available data suggest a markedly lower toxicity profile. Bismuth vanadate is generally considered non-toxic, and while some organic pigments may have concerns related to the potential release of carcinogenic amines, many are considered safe for their intended applications.

This guide underscores the importance of a thorough toxicological evaluation when selecting pigments. For researchers and professionals in drug development and other sensitive applications, prioritizing the use of well-characterized, less toxic alternatives to this compound is a critical step towards ensuring product safety and environmental responsibility. Further direct comparative studies are warranted to provide a more definitive ranking of the toxic potential of these alternatives.

References

A Comparative Guide to the Cross-Validation of ICP-MS and Colorimetric Methods for Lead Chromate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and colorimetric methods for the quantification of lead chromate. The selection of an appropriate analytical technique is critical for ensuring the safety and quality of pharmaceutical products. This document presents a summary of performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your specific analytical needs.

Performance Characteristics: A Quantitative Comparison

The following table summarizes the key performance characteristics of ICP-MS and the diphenylcarbazide-based colorimetric method for the determination of lead and chromium, the constituent elements of this compound.

Performance ParameterICP-MSColorimetric Method (Diphenylcarbazide)
Analyte Lead (Pb) and Chromium (Cr)Hexavalent Chromium (Cr(VI))
Limit of Detection (LOD) Pb: 0.006 - 0.01 µg/L, Cr: ~0.023 mg/L~0.023 mg/L
Limit of Quantification (LOQ) Pb: 0.017 - 0.1 µg/L, Cr: ~0.076 mg/L~0.076 mg/L
**Linearity (R²) **> 0.99> 0.99
Accuracy (Recovery) 70% - 150% (USP <233>)70% - 120%
Precision (RSD) < 20% (USP <233>)< 20%

Experimental Protocols

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for trace and ultra-trace elemental analysis, offering high sensitivity and specificity.[1] It is the recommended method in the United States Pharmacopeia (USP) chapters <232> and <233> for elemental impurity analysis.[2][3]

1. Sample Preparation (Acid Digestion):

  • Weigh approximately 0.2-0.5 g of the sample into a clean digestion vessel.

  • Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl).

  • Digest the sample using a closed-vessel microwave digestion system. A typical program involves ramping to a high temperature (e.g., 200°C) and holding for a specified time to ensure complete dissolution of the sample matrix.[4]

  • After cooling, dilute the digest to a final volume with deionized water. The final acid concentration should be kept low (typically <5%) to minimize matrix effects and potential damage to the instrument components.

2. Instrument Analysis:

  • Instrumentation: An Agilent 7900 ICP-MS or a similar instrument is suitable for this analysis.[4]

  • Internal Standards: Utilize internal standards (e.g., Bismuth, Rhenium) to correct for instrumental drift and matrix effects.[5]

  • Calibration: Prepare a series of calibration standards covering the expected concentration range of lead and chromium in the samples.[4]

  • Analysis: Introduce the prepared samples and standards into the ICP-MS. The instrument aspirates the liquid sample into an argon plasma, which atomizes and ionizes the elements. The ions are then separated by their mass-to-charge ratio in the mass spectrometer and detected.

Colorimetric Method (Diphenylcarbazide)

The colorimetric method using 1,5-diphenylcarbazide is a well-established and cost-effective technique for the determination of hexavalent chromium.[6] This method is highly specific for Cr(VI).

1. Reagent Preparation:

  • Diphenylcarbazide Solution: Dissolve 1,5-diphenylcarbazide in an organic solvent such as acetone and then dilute with deionized water. This solution should be prepared fresh.

  • Acidic Solution: A dilute solution of a mineral acid, such as sulfuric acid or phosphoric acid, is used to adjust the pH of the sample.

2. Sample Analysis:

  • Sample Preparation: Dissolve a known quantity of the sample in deionized water. If the sample is not readily soluble, an appropriate extraction procedure may be necessary.

  • pH Adjustment: Add the acidic solution to the sample to achieve the optimal pH for the color reaction (typically around 2.0).[6]

  • Color Development: Add the diphenylcarbazide solution to the pH-adjusted sample. In the presence of hexavalent chromium, a red-violet colored complex will form.[6][7]

  • Measurement: After a specified reaction time, measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 540 nm) using a UV-Vis spectrophotometer.[8][7]

  • Quantification: Determine the concentration of hexavalent chromium in the sample by comparing its absorbance to a calibration curve prepared from known concentrations of a potassium dichromate standard.[7]

Visualized Workflows and Comparisons

experimental_workflow cluster_icpms ICP-MS Workflow cluster_colorimetric Colorimetric Workflow icpms_sample Sample Weighing icpms_digest Acid Digestion (Microwave) icpms_sample->icpms_digest icpms_dilute Dilution icpms_digest->icpms_dilute icpms_analyze ICP-MS Analysis icpms_dilute->icpms_analyze icpms_data Data Processing & Quantification icpms_analyze->icpms_data color_sample Sample Dissolution color_ph pH Adjustment color_sample->color_ph color_reagent Add Diphenylcarbazide color_ph->color_reagent color_develop Color Development color_reagent->color_develop color_measure Spectrophotometric Measurement color_develop->color_measure color_data Data Processing & Quantification color_measure->color_data logical_comparison cluster_icpms ICP-MS cluster_colorimetric Colorimetric Method icpms_node High Sensitivity (ppb-ppt) Measures Total Pb & Cr High Throughput Higher Cost & Complexity color_node Moderate Sensitivity (ppm-ppb) Specific to Cr(VI) Lower Throughput Lower Cost & Simplicity

References

The Enduring Challenge of Color: A Cost-Performance Analysis of Lead Chromate Replacement Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For decades, lead chromate pigments have been the go-to choice for brilliant and opaque yellows, oranges, and reds in coatings and plastics. However, mounting health and environmental concerns have necessitated a shift towards safer, lead-free alternatives. This guide provides a comprehensive cost-performance analysis of key replacement pigments, offering researchers, scientists, and product development professionals the data and methodologies needed to navigate this critical transition.

This comparative guide delves into the performance of leading alternatives to this compound, including inorganic, organic, and hybrid pigment technologies. By examining key performance indicators and providing detailed experimental protocols, this document serves as a vital resource for formulating high-performance, compliant, and cost-effective colored products.

Cost-Performance at a Glance: A Comparative Analysis

The selection of a this compound replacement is a balancing act between cost and performance. While no single pigment offers a direct one-for-one substitution, a careful consideration of the application's specific requirements can lead to an optimal solution. The following table summarizes the cost and performance characteristics of prominent lead-free pigment families.

Pigment TypePigment ExamplesApprox. Cost (USD/kg)Lightfastness (Blue Wool Scale)Heat Stability (°C)OpacityChemical ResistanceKey Trade-offs
Inorganic Bismuth Vanadate (PY 184)$15 - $40[1][2][3][4][5]8 (Excellent)[2][5]>300 (up to 1200 with coating)High[3]ExcellentHigher cost, but excellent durability.
Complex Inorganic Color Pigments (CICP)Varies8 (Excellent)>300HighExcellentCan have less chromaticity than organics.
Organic Azo Yellows (e.g., PY 74, PY 151)$7 - $30+[6][7][8]6-8 (Good to Excellent)[9][10][11][12]140 - 260[11][12][13][14][15]Low to Medium[16][17]Good to Very GoodHigher color strength, lower opacity and heat stability.
Isoindoline Yellow (PY 139)Varies7-8 (Very Good to Excellent)[14][15][18][19]~250[13][15]Medium[14]ExcellentGood balance of properties for an organic pigment.
Diarylide Orange (PO 34)Varies5-7 (Good to Very Good)[17][20][21]~200-260[17][20][21]High (opaque versions)[17][22][23]GoodGood opacity for an organic pigment.
Hybrid Organic/Inorganic BlendsVariesVery Good to ExcellentHighHighVery Good to ExcellentBalanced performance, can be a cost-effective solution.[24][25][26]

Experimental Protocols: A Guide to Performance Evaluation

To ensure a comprehensive and standardized comparison, the following experimental protocols are recommended for evaluating the performance of this compound replacement pigments.

Lightfastness Testing (ASTM D4303 / ISO 105-B02)

Lightfastness, the resistance of a pigment to color change upon exposure to light, is a critical performance parameter.

Objective: To determine the lightfastness of a pigment by exposing it to a xenon arc lamp, which simulates natural sunlight, and comparing the color change to a standardized Blue Wool Scale.[27][28][29][30]

Procedure:

  • Sample Preparation: Prepare coated panels with the pigment dispersed in a suitable binder at a specified concentration. A portion of each panel should be masked to serve as an unexposed reference.

  • Blue Wool Reference: Mount a standard Blue Wool Scale card, consisting of eight strips of wool dyed with blue dyes of varying lightfastness, alongside the test panels.

  • Exposure: Place the panels and the Blue Wool Scale in a xenon arc weathering apparatus. The exposure conditions, including irradiance, temperature, and humidity, should be controlled according to the specific standard (ASTM D4303 or ISO 105-B02).[27]

  • Evaluation: Periodically inspect the samples and the Blue Wool Scale. The lightfastness rating is determined by identifying which Blue Wool strip shows a similar degree of color change (fading) as the exposed portion of the test panel. The rating is given on a scale of 1 to 8, where 8 represents the highest lightfastness.[18]

Hiding Power (Opacity) Testing (ASTM D2805)

Opacity, or hiding power, refers to the ability of a coating to obscure the substrate to which it is applied.

Objective: To quantitatively measure the hiding power of a pigment by determining the contrast ratio of a coating applied over black and white areas.[31][32][33][34][35]

Procedure:

  • Substrate: Use a chart with distinct black and white areas as the substrate.

  • Application: Apply the pigmented coating uniformly across the black and white areas of the chart at a controlled thickness.[31][32]

  • Drying: Allow the coating to dry completely under specified conditions.

  • Reflectance Measurement: Use a reflectometer to measure the reflectance (Y value) of the coating over the white area (Rw) and the black area (Rb).

  • Calculation: The contrast ratio is calculated as Rb/Rw. A value of 1.0 indicates complete opacity.

Heat Stability Testing

Heat stability is crucial for pigments used in applications involving high-temperature processing, such as plastics and powder coatings.

Objective: To evaluate the color stability of a pigment when subjected to elevated temperatures.[36][37]

Procedure:

  • Sample Preparation: Prepare a sample of the dry pigment powder or a pigmented formulation.

  • Heating: Place the sample in a temperature-controlled oven for a specified duration (e.g., 30 minutes) at various temperatures (e.g., in 20°C increments from 200°C to 300°C).[36][38]

  • Color Measurement: After cooling, use a spectrophotometer to measure the color of the heat-treated sample and compare it to an unheated control sample.

  • Evaluation: The heat stability is reported as the maximum temperature at which no significant color change occurs.[37][38]

Chemical Resistance Testing (ASTM D1308)

Chemical resistance is the ability of a pigmented coating to withstand exposure to various chemicals without degradation.

Objective: To assess the effect of various chemicals on a pigmented coating.[39][40][41][42]

Procedure:

  • Sample Preparation: Prepare coated panels with the pigment under evaluation.

  • Chemical Exposure: Apply a small amount of the test chemical (e.g., acid, alkali, solvent) onto the coated surface. For a spot test, the chemical is left on the surface for a specified period, either open to the air or covered with a watch glass.

  • Evaluation: After the exposure time, the chemical is removed, and the panel is examined for any changes, such as discoloration, blistering, loss of gloss, or softening.[39] The resistance is typically rated on a scale from no effect to severe damage.

Logical Workflow for Pigment Replacement Analysis

The process of selecting a suitable this compound replacement pigment involves a series of logical steps, from initial screening to final validation. The following diagram illustrates this workflow.

Cost_Performance_Analysis cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Final Selection Define Requirements Define Requirements Identify Alternatives Identify Alternatives Define Requirements->Identify Alternatives Preliminary Cost Analysis Preliminary Cost Analysis Identify Alternatives->Preliminary Cost Analysis Lab Scale Formulation Lab Scale Formulation Preliminary Cost Analysis->Lab Scale Formulation Performance Testing Performance Testing Lab Scale Formulation->Performance Testing Data Analysis Data Analysis Performance Testing->Data Analysis Cost-Performance Comparison Cost-Performance Comparison Data Analysis->Cost-Performance Comparison Pilot Scale Validation Pilot Scale Validation Cost-Performance Comparison->Pilot Scale Validation Final Pigment Selection Final Pigment Selection Pilot Scale Validation->Final Pigment Selection

Caption: Workflow for Cost-Performance Analysis of Replacement Pigments.

References

Navigating the Spectrum of Safety: A Comparative Guide to the Durability of Lead-Free Chrome Yellow Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of lead-free alternatives to chrome yellow pigments reveals a landscape of durable and safer options for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the performance of key substitutes, supported by experimental data, to inform material selection in critical applications.

The historical reliance on lead chromate pigments, known for their vibrant yellow hues and excellent opacity, has been curtailed due to significant health and environmental concerns. In response, the pigment industry has developed a range of lead-free alternatives. This guide focuses on the durability of the most prominent inorganic and organic substitutes, offering a clear comparison of their performance characteristics.

The leading inorganic lead-free alternative is Bismuth Vanadate (Pigment Yellow 184), renowned for its exceptional durability. It is frequently compared against a variety of high-performance organic yellow pigments, including Arylide (Pigment Yellow 74), Diarylide (Pigment Yellow 83), Quinophthalone (Pigment Yellow 138), and Benzimidazolone (Pigment Yellow 151, 154, and 175) types.

Comparative Durability Analysis

To facilitate a clear and objective comparison, the following table summarizes the key durability parameters of these lead-free yellow pigments. The data has been compiled from various technical datasheets and industry publications.

Pigment NameC.I. NameChemical TypeLightfastness (Blue Wool Scale, 1-8)Weather Fastness (1-5 Scale)Heat Stability (°C)Acid Resistance (1-5 Scale)Alkali Resistance (1-5 Scale)
Bismuth VanadatePY 184Bismuth Vanadate8[1]4-5>30055
Arylide YellowPY 74Monoazo6-7[2][3][4]4-5180[2]5[2][5]5[2][5]
Diarylide YellowPY 83Disazo6-8[1][6]5200[7][8]5[1][7]5[1][7]
Quinophthalone YellowPY 138Quinophthalone8[9][10]4-5290-300[9][10]5[9][10]5[9][10]
Benzimidazolone YellowPY 151Benzimidazolone7-8[11][12][13]5250-260[11][12][13]5[12][13]3-5[11][12][13]
Benzimidazolone YellowPY 154Benzimidazolone7-8[14][15][16][17][18][19]4-5[17][19]160-250[14][15][19]5[14][17][18]5[14][17][18]
Benzimidazolone YellowPY 175Benzimidazolone7-8[20]-180[20]5[20]5[20]

Note: Higher numbers indicate better performance for all metrics.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability.

Lightfastness Testing

Lightfastness is a measure of a pigment's resistance to fading or changing color when exposed to light. The Blue Wool Scale is the industry standard for this assessment. In this method, test specimens are exposed to a calibrated light source, typically a xenon arc lamp, alongside a set of eight blue wool standards with known, varying degrees of lightfastness.[17][18][20] The lightfastness rating is determined by comparing the fading of the test specimen to that of the blue wool standards. A rating of 8 indicates the highest lightfastness (no fading), while a rating of 1 signifies very poor lightfastness.[17][18][20]

Accelerated Weathering

Accelerated weathering tests are designed to simulate the long-term effects of outdoor exposure in a laboratory setting. These tests expose pigments to cycles of UV radiation, moisture, and temperature fluctuations. A common standard for this is ASTM G154 , which utilizes fluorescent UV lamps to simulate the damaging effects of sunlight.[7][21][22] The change in color is quantified using a spectrophotometer and is expressed as ΔE * (Delta E). A lower ΔE* value indicates less color change and, therefore, better weather resistance.

Chemical Resistance Testing

The ability of a pigment to withstand exposure to various chemicals is crucial for many applications. ASTM D1308 is a standard test method used to evaluate the effect of household and industrial chemicals on coatings.[1][2][11][14][15] This test involves applying a specific chemical to the surface of a pigmented coating for a designated period.[1][2] The coating is then evaluated for any changes, such as discoloration, blistering, softening, or loss of adhesion.[1] The resistance is typically rated on a scale of 1 to 5, where 5 indicates no effect and 1 indicates severe failure.

Visualizing the Assessment Process

To further clarify the logical flow of assessing the durability of these pigments, the following diagrams illustrate the key experimental workflows.

Experimental_Workflow_for_Pigment_Durability_Assessment cluster_preparation Sample Preparation cluster_testing Durability Testing cluster_analysis Data Analysis P1 Pigment Dispersion in Binder P2 Coating Application on Substrate P1->P2 P3 Curing/Drying P2->P3 T1 Lightfastness (ASTM D4303 / Blue Wool Scale) P3->T1 T2 Accelerated Weathering (ASTM G154) P3->T2 T3 Chemical Resistance (ASTM D1308) P3->T3 A1 Visual Assessment T1->A1 A2 Instrumental Measurement (Spectrophotometer, Glossmeter) T2->A2 T3->A1 A3 Quantitative Data (Blue Wool Rating, ΔE*, Resistance Rating) A1->A3 A2->A3

Caption: Workflow for Pigment Durability Assessment.

Signaling_Pathway_for_Pigment_Selection Start Define Application Requirements Durability Durability Needs (Lightfastness, Weathering, Chemical Resistance) Start->Durability Cost Cost Constraints Start->Cost Color Coloristic Properties (Hue, Chroma, Opacity) Start->Color Regulatory Regulatory Compliance (e.g., RoHS, REACH) Start->Regulatory Compare Compare Pigment Performance Data Durability->Compare Cost->Compare Color->Compare Regulatory->Compare Select Select Optimal Pigment Compare->Select

Caption: Decision Pathway for Pigment Selection.

References

The End of an Era: Safer, High-Performance Pigments Rise to Replace Lead Chromate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of non-toxic alternatives to lead chromate pigments reveals that modern formulations, particularly those based on bismuth vanadate and select organic pigments, offer comparable and often superior performance without the associated health and environmental hazards. This guide provides a detailed comparison of key performance indicators, supported by experimental data and standardized testing protocols, for researchers and professionals in the coatings, plastics, and ink industries.

For decades, this compound pigments (Pigment Yellow 34 and Pigment Red 104) were the go-to choice for vibrant yellow, orange, and red colors, prized for their opacity and relatively low cost. However, the high toxicity of lead and hexavalent chromium has led to widespread regulatory bans and a pressing need for safer alternatives. The search for replacements has driven significant innovation, resulting in a new generation of high-performance, non-toxic pigments.

Performance Showdown: this compound vs. The Challengers

The efficacy of any pigment is determined by a range of properties crucial to its application. The following tables summarize the performance of this compound against its primary non-toxic inorganic and organic alternatives.

Key Performance Indicators: Inorganic Pigments

Bismuth vanadate (Pigment Yellow 184) has emerged as the leading inorganic, non-toxic alternative to this compound. Its performance characteristics are detailed below.

Performance MetricThis compound (PY 34)Bismuth Vanadate (PY 184)
Heat Stability ~140 °C[1]220 - >300 °C[2][3]
Lightfastness (Blue Wool Scale) 4-5[1]7-8[2]
Acid Resistance (1-5 Scale) 3[1]5 (Excellent)[2]
Alkali Resistance (1-5 Scale) 3 (Poor)[1]5 (Excellent)[2]
Opacity HighHigh[4][5]
Chroma (Color Purity) HighHigh, bright greenish-yellow shade[2][4]

Note: The performance of specific pigments can vary based on their surface treatment and formulation.

A Glance at Organic Alternatives

A wide array of organic pigments offers non-toxic solutions, often in combination with inorganic pigments to achieve the desired opacity. Their properties can be tailored to specific applications.

Performance MetricRepresentative High-Performance Organic Yellows
Heat Stability Varies widely (180 - 300 °C)
Lightfastness (Blue Wool Scale) 6-8
Chemical Resistance Generally good to excellent
Opacity Lower than inorganic pigments
Chroma (Color Purity) Very High

Experimental Protocols: The Foundation of Evaluation

To ensure accurate and reproducible comparisons, standardized testing methodologies are essential. The following are summaries of key experimental protocols used to evaluate pigment performance.

Heat Stability Assessment (ASTM D648)

This test determines the temperature at which a material deforms under a specified load. While originally designed for plastics, the principle is adapted for coatings and pigmented materials to assess their thermal resistance.

Methodology:

  • Specimen Preparation: A standardized bar of the pigmented polymer or a coated panel is prepared.

  • Apparatus: A heat deflection temperature (HDT) apparatus with a three-point bending fixture is used.

  • Procedure: The specimen is placed in the fixture and subjected to a constant flexural stress. The apparatus is then immersed in a controlled heating bath, and the temperature is increased at a uniform rate (e.g., 2°C/minute).

  • Measurement: The temperature at which the specimen deflects by a specified amount is recorded as the heat deflection temperature.

Heat_Stability_Workflow cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_result Result Prep Prepare Pigmented Material Sample Load Apply Constant Flexural Load Prep->Load Place in Apparatus Heat Increase Temperature Uniformly Load->Heat Measure Record Deflection Temperature Heat->Measure Result Heat Stability Value (°C) Measure->Result

Workflow for Heat Stability Testing
Lightfastness and Weathering Evaluation (ASTM G155 & Blue Wool Scale)

Accelerated weathering tests simulate the damaging effects of sunlight, temperature, and moisture on a material over time.

Methodology:

  • Specimen Preparation: Coated panels or pigmented plastic plaques are prepared.

  • Apparatus: A xenon arc weathering chamber is used, which replicates the full spectrum of sunlight.

  • Procedure: Specimens are exposed to cycles of intense light, heat, and moisture (water spray or condensation). A set of standardized Blue Wool textiles (rated 1-8 for lightfastness) is exposed alongside the samples.[6][7]

  • Evaluation: The change in color of the specimens is periodically measured using a spectrophotometer. The lightfastness is rated by comparing the degree of fading of the sample to that of the Blue Wool standards.[6][7]

Lightfastness_Workflow cluster_exposure Accelerated Weathering cluster_evaluation Evaluation cluster_rating Rating Prepare Prepare Sample and Blue Wool Standards Expose Expose to Xenon Arc (Light, Heat, Moisture) Prepare->Expose Measure Measure Color Change (Spectrophotometer) Expose->Measure Compare Compare Fading to Blue Wool Scale Measure->Compare Rating Assign Lightfastness Rating (1-8) Compare->Rating

Lightfastness and Weathering Test Workflow
Chemical Resistance Testing

This test evaluates a pigment's ability to withstand exposure to various chemicals.

Methodology:

  • Specimen Preparation: A coating containing the pigment is applied to a substrate.

  • Procedure: A spot test is typically performed, where a drop of the chemical (e.g., acid, alkali, solvent) is placed on the coated surface and covered for a specified period.

  • Evaluation: After the exposure time, the chemical is removed, and the area is inspected for any changes in color, gloss, blistering, or softening. The resistance is typically rated on a scale of 1 to 5, where 5 indicates no change.

The Path Forward: A Logical Approach to Replacement

Replacing this compound is not a simple one-to-one substitution. It requires a careful consideration of performance requirements, cost, and the specific application.

Replacement_Strategy Define Define Performance Requirements Identify Identify Potential Alternatives Define->Identify Test Conduct Lab-Scale Testing Identify->Test Optimize Optimize Formulation Test->Optimize Validate Validate in Application Optimize->Validate Validate->Define Iterate if Needed

Logical Flow for this compound Replacement

References

spectroscopic comparison of synthetic versus mineral lead chromate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the spectroscopic signatures of synthetic and mineral-derived lead chromate, providing key data for accurate identification and characterization.

This compound (PbCrO₄), a compound known for its vibrant yellow-to-red hues, finds application as a pigment in various industries and occurs naturally as the mineral crocoite. For researchers, scientists, and professionals in drug development, distinguishing between synthetic and mineral forms of this compound is crucial for quality control, formulation development, and toxicological studies. This guide offers a detailed spectroscopic comparison of synthetic versus mineral this compound, supported by experimental data and protocols.

At a Glance: Key Spectroscopic Differentiators

The primary distinctions between synthetic this compound (often referred to as chrome yellow) and its mineral counterpart, crocoite, lie in their crystalline structure and the presence of impurities. Synthetic routes can yield different polymorphs (crystal structures), and often involve co-precipitation with other compounds like lead sulfate (PbSO₄), which significantly alters the spectroscopic fingerprint. Mineral crocoite, on the other hand, typically possesses a well-defined monoclinic crystal structure.

Spectroscopic Data Summary

The following table summarizes the characteristic spectroscopic peaks for synthetic this compound and mineral crocoite obtained through Raman spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and X-ray diffraction (XRD).

Spectroscopic TechniqueSynthetic this compound (Chrome Yellow)Mineral this compound (Crocoite)Key Distinguishing Features
Raman Spectroscopy Broader peaks around 840 cm⁻¹ (symmetric Cr-O stretching), with shoulders and shifts depending on sulfate content.[1][2]Sharp, well-defined peaks at approximately 326, 341, 358, 377, 400 cm⁻¹ (bending modes) and a strong, sharp peak around 839 cm⁻¹ (symmetric Cr-O stretching).The presence of multiple, sharp bending mode peaks and a sharper principal stretching peak in crocoite are key identifiers. Synthetic variants often show peak broadening due to structural disorder and the presence of other anions.
FTIR Spectroscopy Strong absorption bands typically observed around 815 cm⁻¹ and 850 cm⁻¹ , attributed to Cr-O stretching vibrations.A prominent, sharp absorption band centered around 845 cm⁻¹ corresponding to the asymmetric stretching of the chromate group.The splitting of the main chromate absorption band in synthetic this compound can be a distinguishing feature compared to the single, sharp band in pure crocoite.
X-ray Diffraction (2θ) Peaks corresponding to the monoclinic structure (JCPDS card no. 08-0210), with major peaks around 24.5°, 26.8°, 29.2°, 31.8°, and 48.5° .[3] Patterns can be complex and show shifts if co-precipitated with lead sulfate.Well-defined peaks for a monoclinic crystal structure, with prominent reflections at approximately 24.6°, 29.3°, 31.9°, and 48.7° .While the main peak positions are similar, the presence of additional peaks or significant peak shifting in synthetic samples often indicates a mixture of phases or solid solutions (e.g., with lead sulfate). Crocoite typically presents a cleaner, more defined pattern.

Experimental Workflow

The logical flow for a comparative spectroscopic analysis of this compound samples is outlined below.

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Comparison cluster_reporting Reporting Sample_Acquisition Acquire Synthetic and Mineral Samples Grinding Grind to a Fine Powder Sample_Acquisition->Grinding Raman Raman Spectroscopy Grinding->Raman FTIR ATR-FTIR Spectroscopy Grinding->FTIR XRD Powder X-ray Diffraction Grinding->XRD Peak_Identification Peak Identification and Tabulation Raman->Peak_Identification FTIR->Peak_Identification XRD->Peak_Identification Comparative_Analysis Comparative Analysis of Spectra Peak_Identification->Comparative_Analysis Conclusion Conclusion on Sample Identity and Purity Comparative_Analysis->Conclusion

Caption: Experimental workflow for the spectroscopic comparison of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Raman Spectroscopy

Objective: To acquire the vibrational spectra of the this compound samples.

Methodology:

  • Sample Preparation: A small amount of the powdered sample (synthetic or mineral) is placed on a clean microscope slide.

  • Instrumentation: A Raman microscope equipped with a 785 nm diode laser is used for analysis.

  • Data Acquisition:

    • The laser is focused on the sample using a 50x objective lens.

    • Laser power is set to a low level (e.g., < 10 mW) to avoid thermal degradation of the sample.

    • Spectra are collected over a range of 100-1200 cm⁻¹.

    • An acquisition time of 10-30 seconds with 2-3 accumulations is typically sufficient to obtain a good signal-to-noise ratio.

  • Data Processing: The collected spectra are baseline-corrected to remove any fluorescence background. Peak positions and relative intensities are then determined.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectra of the samples.

Methodology:

  • Sample Preparation: A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample is brought into firm contact with the crystal using the pressure clamp.

    • The sample spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is presented in absorbance units. The positions of the absorption bands are identified.

Powder X-ray Diffraction (XRD)

Objective: To determine the crystalline structure and phase composition of the samples.

Methodology:

  • Sample Preparation: The powdered sample is packed into a sample holder, ensuring a flat, level surface.

  • Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Data Acquisition:

    • The sample is scanned over a 2θ range of 10-70°.

    • A step size of 0.02° and a count time of 1-2 seconds per step are commonly used.

  • Data Processing: The resulting diffractogram is analyzed to identify the 2θ positions of the diffraction peaks. These are then compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present.

This comprehensive guide provides researchers with the necessary data and protocols to effectively distinguish between synthetic and mineral this compound using standard spectroscopic techniques. The subtle but significant differences in their spectroscopic signatures, arising from variations in crystallinity and composition, can be reliably identified through careful analysis.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Lead Chromate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of lead chromate in a laboratory setting. Adherence to these procedures is mandatory to ensure the safety of all personnel and to maintain regulatory compliance.

This compound, a compound of lead and hexavalent chromium, poses significant health risks, including toxicity, carcinogenicity, and reproductive hazards. Inhalation and skin contact are the primary routes of exposure. This guide will equip researchers, scientists, and drug development professionals with the necessary information to work safely with this hazardous material.

Quantitative Exposure Limits

Understanding the permissible exposure limits (PELs) set by regulatory bodies is the first step in establishing a safe working environment. The following table summarizes the key occupational exposure limits for lead and hexavalent chromium (CrVI).

Regulatory BodySubstanceExposure Limit (8-hour Time-Weighted Average)Action LevelShort-Term Exposure Limit (STEL)Notes
OSHA (Occupational Safety and Health Administration)Lead50 µg/m³[1][2][3][4]30 µg/m³[2][3][4]-Pertains to all inorganic lead compounds.[4]
Hexavalent Chromium (CrVI)5 µg/m³[5]2.5 µg/m³[5]-Applies to all Cr(VI) compounds.[5]
NIOSH (National Institute for Occupational Safety and Health)Lead50 µg/m³[6]--Recommended Exposure Limit (REL).[6]
Hexavalent Chromium (CrVI)0.2 µg/m³[7]--NIOSH considers all Cr(VI) compounds to be occupational carcinogens.[7][8]
ACGIH (American Conference of Governmental Industrial Hygienists)Lead50 µg/m³[3][9]--Threshold Limit Value (TLV).[3][9]
Hexavalent Chromium (CrVI)0.2 µg/m³ (inhalable)[5]-0.5 µg/m³ (inhalable)[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is essential when handling this compound. The following PPE is mandatory and must be selected and used in accordance with the risk assessment for the specific procedures being performed.

Respiratory Protection

Respirator selection is contingent on the concentration of airborne this compound. A fit test is required for all tight-fitting respirators to ensure a proper seal.

Exposure ConcentrationRequired Respirator
Up to 0.5 mg/m³• Half-mask air-purifying respirator with N100, R100, or P100 filters. • Supplied-air respirator.
Up to 1.25 mg/m³• Loose-fitting powered air-purifying respirator (PAPR) with HEPA filters. • Supplied-air respirator with a continuous-flow mode.
Up to 2.5 mg/m³• Full-facepiece air-purifying respirator with N100, R100, or P100 filters. • Powered air-purifying respirator with a tight-fitting facepiece and HEPA filters.
Up to 50 mg/m³• Supplied-air respirator with a full facepiece, helmet, or hood operated in a continuous-flow mode.
Greater than 50 mg/m³ or unknown concentrations• Full-facepiece self-contained breathing apparatus (SCBA) operated in a positive-pressure mode.

This table is a guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific respirator requirements.

Hand Protection

Due to the risk of skin absorption and dermatitis, appropriate glove selection is critical.

  • Primary Gloves : Nitrile or neoprene gloves are recommended for handling this compound.[10][11]

  • Double Gloving : Wearing two pairs of nitrile gloves is a recommended practice to provide an additional layer of protection.

  • Glove Inspection : Always inspect gloves for tears, punctures, or signs of degradation before use.

  • Glove Removal : Use the proper technique to remove gloves to avoid contaminating your hands.

Eye and Face Protection
  • Safety Goggles : Chemical splash goggles that comply with ANSI Z87.1 standards are mandatory to protect against dust and splashes.

  • Face Shield : A face shield must be worn in conjunction with safety goggles when there is a significant risk of splashes or aerosol generation.

Protective Clothing
  • Laboratory Coat : A dedicated lab coat, preferably a disposable one, should be worn and buttoned completely.

  • Coveralls : For procedures with a higher risk of contamination, disposable coveralls (e.g., Tyvek) should be worn over personal clothing.

  • Shoe Covers : Disposable shoe covers should be used in designated areas where this compound is handled.

  • Dedicated PPE : All protective clothing used when handling this compound must remain in the designated work area and should not be worn in common areas.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Designated Work Area:

  • All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • The designated area should be clearly marked with warning signs indicating the presence of a lead and hexavalent chromium hazard.

2. Pre-Experiment Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Have a spill kit readily accessible.

3. Donning PPE:

  • Follow a strict sequence for putting on PPE to avoid contamination.

PPE_Donning_Workflow Start Start LabCoat Put on Lab Coat/ Coveralls Start->LabCoat Respirator Put on Respirator LabCoat->Respirator Goggles Put on Safety Goggles Respirator->Goggles FaceShield Put on Face Shield (if required) Goggles->FaceShield Gloves Put on Gloves (Double Pair) FaceShield->Gloves End Ready for Work Gloves->End

Figure 1: PPE Donning Workflow

4. Handling and Manipulation:

  • Handle this compound with care to avoid generating dust.

  • Use wet methods for cleaning surfaces to minimize airborne dust.

  • Keep containers of this compound sealed when not in use.

5. Post-Experiment Cleanup:

  • Decontaminate all surfaces and equipment that have come into contact with this compound. Use a solution of soap and water.

  • Collect all contaminated cleaning materials as hazardous waste.

6. Doffing PPE:

  • The removal of PPE must be done carefully to prevent self-contamination.

PPE_Doffing_Workflow Start Work Complete GlovesOuter Remove Outer Pair of Gloves Start->GlovesOuter FaceShield Remove Face Shield GlovesOuter->FaceShield Goggles Remove Goggles FaceShield->Goggles LabCoat Remove Lab Coat/ Coveralls Goggles->LabCoat GlovesInner Remove Inner Pair of Gloves LabCoat->GlovesInner Respirator Remove Respirator GlovesInner->Respirator HandWash Wash Hands Thoroughly Respirator->HandWash End End HandWash->End

Figure 2: PPE Doffing Workflow

7. Personal Hygiene:

  • Always wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

  • Do not eat, drink, smoke, or apply cosmetics in the laboratory.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound, including disposable PPE, weighing paper, and cleaning materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid waste containing this compound must be collected in a separate, compatible, and labeled hazardous waste container.

  • Never mix this compound waste with other waste streams.

2. Container Labeling:

  • All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen").

3. Storage:

  • Store hazardous waste containers in a designated, secure area away from incompatible materials.

  • Keep containers closed at all times, except when adding waste.

4. Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound or contaminated materials in the regular trash or down the drain.

5. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's procedures for decontaminated glassware or plasticware.

By adhering to these stringent safety protocols, you can significantly mitigate the risks associated with handling this compound and ensure a safe and compliant research environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before beginning any work.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.